molecular formula C4H9NO3 B1266423 DL-O-Methylserine CAS No. 4219-94-7

DL-O-Methylserine

Número de catálogo: B1266423
Número CAS: 4219-94-7
Peso molecular: 119.12 g/mol
Clave InChI: KNTFCRCCPLEUQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Methylserine is a non-proteogenic amino acid derivative where the hydroxyl group of serine is replaced by a methoxy group. This structural modification makes it a valuable building block in organic and medicinal chemistry for the synthesis of more complex molecules, including potential pharmaceutical agents. In biochemical research, O-Methylserine serves as a key structural component of the lysosomotropic detergent O-methyl-serine dodecylamide hydrochloride (MSDH). MSDH is a tool compound known for its pH-dependent properties; it accumulates in and permeabilizes lysosomal membranes, leading to the release of proteolytic content into the cytosol and inducing apoptotic cell death. This mechanism is pivotal for studying lysosomal membrane stability, lysosomal-dependent cell death pathways, and for exploring therapeutic strategies for apoptosis-resistant cancers. Furthermore, derivatives of O-Methylserine have been investigated for their biological activities. For instance, (R)-enantiomers of certain O-Methylserine derivatives have demonstrated significant and stereoselective anticonvulsant activities in preclinical models, highlighting the compound's relevance in central nervous system drug discovery. The compound is also a precursor in sophisticated synthetic routes for producing enantiomerically pure α-substituted serine analogs, which are crucial for developing novel peptides and pharmaceuticals. This product is intended for research purposes only and is not approved for use in humans or as a drug.

Propiedades

IUPAC Name

2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19794-53-7, 4219-94-7
Record name DL-O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-62335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Synthesis of DL-O-Methylserine from Methyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of DL-O-Methylserine, a valuable non-proteinogenic amino acid, utilizing methyl acrylate as a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details two prominent synthetic methodologies, complete with experimental protocols, quantitative data, and process diagrams.

Introduction

This compound is a derivative of the amino acid serine, featuring a methyl group on the side-chain oxygen. This modification imparts unique chemical properties, making it a useful building block in the synthesis of novel peptides and pharmaceutical compounds. The synthesis routes starting from methyl acrylate offer a cost-effective and scalable approach to producing this important molecule. This guide will explore two distinct pathways: a classical approach involving a bromomethoxypropionate intermediate and a more direct method involving bromination followed by methoxylation.

Synthetic Pathway 1: Via α-Bromo-β-methoxypropionate Intermediate

This classical and well-documented method proceeds through the formation of methyl α-bromo-β-methoxypropionate, which is subsequently aminated to yield the target compound. While the original procedure is for dl-Serine, the synthesis of this compound is achieved by omitting the final demethylation step.[1]

Experimental Protocol

Step 1: Synthesis of Methyl α-bromo-β-methoxypropionate [1]

  • In a 5-liter flask, a solution of 450 g of 60% methyl acrylate in methanol (containing 3.1 moles of methyl acrylate) is prepared.

  • To this solution, 180 g of methanol and 960 g (3 moles) of mercuric acetate are added.

  • The mixture is allowed to stand at room temperature for 3 days with occasional shaking.

  • The flask is then cooled in an ice bath, and a solution of 360 g (3 moles) of potassium bromide in 1.2 liters of water is added with stirring over 15 minutes.

  • Stirring is continued for an additional 2-3 hours.

  • The precipitated mercuric bromide is filtered off and washed with ether.

  • The aqueous layer of the filtrate is separated and extracted with three 500-ml portions of ether.

  • The combined ether extracts and the original ether layer are washed with water and then dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the residual oil is distilled under reduced pressure. The fraction boiling at 85-88°C at 15 mm is collected.

Step 2: Synthesis of this compound [1]

  • A portion of the crude methyl α-bromo-β-methoxypropionate is saponified to α-bromo-β-methoxypropionic acid by reaction with sodium hydroxide.

  • Half of the crude α-bromo-β-methoxypropionic acid (350–375 g) is heated with 3.5 liters of concentrated ammonium hydroxide in a glass-lined autoclave at 90–100°C for 10–15 hours.

  • The resulting solution is concentrated to a thick syrup under reduced pressure.

  • Two liters of water are added, and the solution is again concentrated to dryness.

  • The resulting cake is dissolved in 1.5 liters of 48% hydrobromic acid and refluxed for 2.5 hours. (This step is for the synthesis of dl-serine and should be omitted for this compound).

  • For this compound, after concentration, the syrupy residue is dissolved in warm water, and ammonium hydroxide is added until a faint odor of ammonia persists.

  • Absolute ethanol is then added slowly to precipitate the crude this compound, which is then filtered.

  • The crude product is purified by recrystallization from boiling water and ethanol.

Quantitative Data
ParameterValueReference
Yield of Methyl α-bromo-β-methoxypropionate60-65%[1]
Boiling Point of Methyl α-bromo-β-methoxypropionate85-88°C at 15 mm[1]
Ammonolysis Temperature90-100°C[1]
Ammonolysis Time10-15 hours[1]

Process Diagram

G cluster_0 Step 1: Formation of Methyl α-bromo-β-methoxypropionate cluster_1 Step 2: Synthesis of this compound Methyl Acrylate Methyl Acrylate Reaction Mixture 1 Reaction Mixture 1 Methyl Acrylate->Reaction Mixture 1 + Methanol + Mercuric Acetate Methanol Methanol Mercuric Acetate Mercuric Acetate Potassium Bromide Potassium Bromide Methyl α-bromo-β-methoxypropionate Methyl α-bromo-β-methoxypropionate Methyl α-bromo-β-methoxypropionate_2 Methyl α-bromo-β-methoxypropionate Intermediate 1 Intermediate 1 Reaction Mixture 1->Intermediate 1 Intermediate 1->Methyl α-bromo-β-methoxypropionate + Potassium Bromide α-bromo-β-methoxypropionic acid α-bromo-β-methoxypropionic acid Methyl α-bromo-β-methoxypropionate_2->α-bromo-β-methoxypropionic acid + Sodium Hydroxide (Saponification) Sodium Hydroxide Sodium Hydroxide This compound This compound α-bromo-β-methoxypropionic acid->this compound + Ammonium Hydroxide (Amination) Ammonium Hydroxide Ammonium Hydroxide

Caption: Synthetic pathway via α-bromo-β-methoxypropionate.

Synthetic Pathway 2: Direct Bromination and Methoxylation

This alternative route, described in a patent, offers a more direct approach to this compound.[2] It involves the initial bromination of methyl acrylate, followed by a reaction with sodium methoxide and subsequent ammonolysis.

Experimental Protocol

Step 1: Synthesis of O-methyl-DL-serine [2]

  • To a reaction vessel, add 86 g of methyl acrylate.

  • Heat the methyl acrylate to 50°C and add 200 g of bromine dropwise.

  • Maintain the reaction at this temperature for 1 hour.

  • After the reaction, remove excess bromine by distillation under reduced pressure at 60°C.

  • To the residue, add 500 g of methanol and cool the mixture to -15°C.

  • Add 50 g of sodium methoxide (Feldalat NM) and maintain the reaction for 5 hours.

  • After the alcoholysis is complete, remove the methanol by distillation under reduced pressure.

  • Add 300 g of ammonium hydroxide to the residue and react at 20-25°C for 3 hours.

  • Concentrate the resulting solution to induce crystallization, yielding 101 g of O-methyl-DL-serine.

Quantitative Data
ParameterValueReference
Molar ratio of methyl acrylate to bromine1:1.25-1.4[2]
Bromination Temperature45-60°C[2]
Bromination Time1 hour[2]
Methoxylation Temperature-20 to -10°C[2]
Methoxylation Time4-7 hours[2]
Ammonolysis Temperature20-25°C[2]
Ammonolysis Time2-5 hours[2]
Yield of O-methyl-DL-serine~101g from 86g methyl acrylate[2]

Process Diagram

G Methyl Acrylate Methyl Acrylate Dibromo Intermediate Dibromo Intermediate Methyl Acrylate->Dibromo Intermediate + Bromine Bromine Bromine Methoxy Intermediate Methoxy Intermediate Dibromo Intermediate->Methoxy Intermediate + Methanol + Sodium Methoxide Methanol Methanol Sodium Methoxide Sodium Methoxide This compound This compound Methoxy Intermediate->this compound + Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide

Caption: Direct bromination and methoxylation pathway.

Conclusion

Both synthetic routes presented provide viable methods for the preparation of this compound from methyl acrylate. The choice of method may depend on factors such as available equipment, safety considerations associated with reagents like mercuric acetate, and desired reaction conditions. The classical method via the α-bromo-β-methoxypropionate intermediate is well-detailed in peer-reviewed literature, offering a high degree of reproducibility. The direct bromination and methoxylation pathway, while outlined in a patent, presents a potentially more streamlined process. Researchers and drug development professionals can leverage this guide to select and implement the most suitable synthetic strategy for their specific needs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of O-Methyl-DL-serine

This document provides a comprehensive overview of the chemical and physical properties of O-Methyl-DL-serine, a derivative of the amino acid serine. It is intended to serve as a technical resource for professionals in research and development, offering detailed data, experimental protocols, and relevant biological context.

Physicochemical and Stereochemical Properties

O-Methyl-DL-serine is a racemic mixture of its two enantiomers, O-Methyl-D-serine and O-Methyl-L-serine.[1] As an α-amino acid derivative, its core structure features a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a methoxypropyl side chain.[1][2] The methylation of the hydroxyl group distinguishes it from the proteinogenic amino acid serine.

Table 1: Physicochemical Properties of O-Methyl-DL-serine and its Enantiomers
PropertyO-Methyl-DL-serineO-Methyl-D-serineO-Methyl-L-serineReference(s)
Molecular Formula C₄H₉NO₃C₄H₉NO₃C₄H₉NO₃[1]
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol [1][3]
CAS Number 19794-53-7Not explicitly found4219-94-7[3]
Appearance White to off-white powderNot specifiedNot specified
Assay ≥98.0% (TLC)Not specifiedNot specified
Specific Optical Rotation ([α]D) Value not foundFmoc-O-methyl-L-serine: -9.5° (c=2 in DMF)[1]
Table 2: Predicted Molecular Properties of O-Methyl-DL-serine
PropertyValueSourceReference(s)
logP -3.1ALOGPS[2]
logS 0.69ALOGPS[2]
pKa (Strongest Acidic) 2.21ChemAxon[2]
pKa (Strongest Basic) 8.82ChemAxon[2]
Physiological Charge 0ChemAxon[2]
Hydrogen Acceptor Count 4ChemAxon[2]
Hydrogen Donor Count 2ChemAxon[2]
Polar Surface Area 72.55 ŲChemAxon[2]
Rotatable Bond Count 3ChemAxon[2]
Refractivity 26.79 m³·mol⁻¹ChemAxon[2]

Experimental Protocols

Synthesis and Resolution

A common challenge in working with O-Methyl-DL-serine is the separation of its enantiomers, as they often exhibit different biological activities.[1] A patented method outlines the synthesis of the racemic mixture followed by a resolution step to isolate the D-enantiomer.[4]

Protocol 2.1.1: Synthesis of O-Methyl-DL-serine [4] This synthesis begins with the reaction of methyl acrylate.

  • Add methyl acrylate to a reaction vessel.

  • Raise the temperature and slowly add bromine to conduct an addition reaction.

  • After the reaction, remove excess bromine via vacuum distillation.

  • Add methanol to the residue, lower the temperature, and then add sodium methylate to initiate an alcoholysis reaction.

  • Remove methanol by vacuum distillation.

  • Add ammonium hydroxide, followed by concentrated crystallization to obtain O-Methyl-DL-serine.

Protocol 2.1.2: Resolution of O-Methyl-D-serine via Diastereomeric Salt Formation [1][4] This procedure resolves the racemic mixture to yield the D-enantiomer.

  • Diastereomeric Salt Formation : Dissolve O-Methyl-DL-serine in acetic acid within a reaction vessel. Sequentially add D-tartaric acid and salicylaldehyde. The molar ratio of O-Methyl-DL-serine to D-tartaric acid to salicylaldehyde should be approximately 1:1-1.1:0.028-0.03.[4]

  • Reaction : Heat the mixture to 60-70°C and maintain the reaction for 8-12 hours.[4]

  • Crystallization and Separation : Cool the reaction mixture to induce crystallization, then separate the resulting O-methyl-D-serine double salt.[4]

  • Liberation of Enantiomer : Dissolve the double salt in an aqueous methanol solution (65-80% methanol by volume).[4] Adjust the pH to 7-8 using ammonium hydroxide to precipitate the final product.

  • Final Product : Isolate the crystallized O-Methyl-D-serine.[4]

G Workflow for Synthesis and Resolution of O-Methyl-D-serine cluster_synthesis Synthesis of Racemate cluster_resolution Enantiomeric Resolution A Methyl Acrylate + Bromine B Alcoholysis with Sodium Methylate A->B C Ammonolysis & Crystallization B->C D O-Methyl-DL-serine (Racemic Mixture) C->D E Dissolve in Acetic Acid + D-Tartaric Acid + Salicylaldehyde D->E Racemate Input F Heat (60-70°C) 8-12 hours E->F G Cool & Crystallize F->G H Separate Diastereomeric Double Salt G->H I Dissolve in aq. Methanol Adjust pH to 7-8 H->I J O-Methyl-D-serine (Pure Enantiomer) I->J

Synthesis and Resolution of O-Methyl-D-serine.
Analytical Methods

Accurate identification and quantification of O-Methyl-DL-serine and its individual enantiomers are critical for research applications.

Protocol 2.2.1: Spectroscopic Identification (General Workflow) [5] A combination of NMR, FTIR, and Mass Spectrometry is typically used for structural elucidation.

  • Sample Preparation :

    • NMR : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).[5]

    • FTIR (ATR) : Place a small amount of the powder sample directly on the ATR crystal.

    • Mass Spectrometry (ESI) : Prepare a dilute solution of the sample in an appropriate solvent like methanol or acetonitrile with 0.1% formic acid.[5]

  • Data Acquisition :

    • NMR : Acquire ¹H and ¹³C spectra on a spectrometer (≥300 MHz).[5]

    • FTIR : Acquire the spectrum over a range of 4000-400 cm⁻¹.[5]

    • Mass Spectrometry : Use an ESI source in positive ion mode to detect the protonated molecular ion [M+H]⁺.[5]

  • Data Interpretation :

    • NMR : Analyze chemical shifts and coupling patterns to determine the molecular structure.

    • FTIR : Identify characteristic functional group vibrations. For the related compound L-serine methyl ester, a strong C=O stretching band is observed around 1735 cm⁻¹, and a broad band from O-H and N-H stretching occurs around 3235 cm⁻¹.[6]

    • Mass Spectrometry : Determine the molecular weight from the molecular ion peak. For the free base of DL-Serine methyl ester, the expected [M+H]⁺ is 120.06 m/z.[5]

G General Spectroscopic Identification Workflow cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_info Derived Information start Unknown Sample (O-Methyl-DL-serine) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry (ESI-MS) start->ms nmr_data Chemical Shifts & Coupling Patterns nmr->nmr_data ftir_data Functional Group Vibrations ftir->ftir_data ms_data Molecular Ion Peak (m/z) ms->ms_data info_structure Connectivity/ Structure nmr_data->info_structure info_groups Functional Groups ftir_data->info_groups info_mw Molecular Weight ms_data->info_mw end_node Compound Identification info_structure->end_node info_groups->end_node info_mw->end_node

Spectroscopic Workflow for Compound Identification.

Protocol 2.2.2: Chiral HPLC for Enantiomeric Separation (General Protocol) [1] This method is essential for quantifying the individual D- and L-enantiomers.

  • Instrumentation : A standard HPLC system equipped with a UV or Mass Spectrometer (MS) detector.

  • Chiral Stationary Phase (CSP) : Select a CSP column that can interact differently with each enantiomer.

  • Mobile Phase : A typical mobile phase for normal phase chromatography could be a mixture of Hexane/Isopropanol (e.g., 90:10, v/v).[1] Modifiers like 0.1% diethylamine (for basic compounds) or 0.1% trifluoroacetic acid (for acidic compounds) can be added to improve peak shape and resolution.[1]

  • Flow Rate : Set a flow rate typically between 0.5-1.5 mL/min.[1]

  • Detection : Use UV detection at an appropriate wavelength or MS for enhanced sensitivity and selectivity.

  • Analysis : The differential interaction with the CSP will result in different retention times for the D- and L-enantiomers, allowing for their separation and quantification.

G Chiral HPLC Experimental Workflow A Sample Injection (O-Methyl-DL-serine) B HPLC Pump (Mobile Phase Delivery) A->B C Chiral Stationary Phase (CSP) Column B->C D Separation of Enantiomers (Differential Retention) C->D E Detector (UV or MS) D->E F Data Acquisition System E->F G Chromatogram Output F->G H Quantification of O-Methyl-D-serine & O-Methyl-L-serine G->H

Workflow for Chiral HPLC Separation.

Biological Context and Activity

While O-Methyl-DL-serine is not a proteinogenic amino acid, it and its parent compound, serine, are significant in various biological processes.

  • Microbial Growth : O-Methyl-DL-serine has been shown to affect the growth of E. coli. Its addition to growing cultures results in a "linear" increase in optical density, accompanied by a marked increase in cell length, while the total cell count remains constant.[7] This growth-inhibitory effect is suggested to arise from interference with the biosynthesis of threonine and methionine.[7]

  • Neuroscience : D-serine, the unmethylated enantiomer, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain.[8] This connection makes serine derivatives, including O-Methyl-DL-serine, valuable as building blocks in the development of neuroprotective agents and neurotransmitter modulators for research into neurological disorders.[9]

  • Metabolic Role : L-serine plays a central role in cellular metabolism, and alterations in its pathways have been linked to conditions like diabetes.[10] Serine metabolism is interconnected with the synthesis of other important biomolecules, such as S-adenosylmethionine (AdoMet), a universal methyl donor for DNA, RNA, and protein methylation.[11]

Safety and Handling

Hazard Identification:

  • O-Methyl-DL-serine is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Recommended Handling Procedures:

  • Engineering Controls : Ensure adequate ventilation and use a local exhaust system. Safety showers and eye wash stations should be readily available.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. For powdered forms, a type N95 (US) respirator may be necessary to avoid dust inhalation.

  • Storage : Store containers tightly closed in a dry, cool, and well-ventilated place.[13] Protect from moisture.[12]

  • Spills : In case of a spill, prevent the product from entering drains. Pick up the material and arrange for disposal without creating dust.[12]

References

An In-depth Technical Guide to the Structure and Stereochemistry of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Methylserine is a synthetically derived, non-proteinogenic α-amino acid. As a derivative of the amino acid serine, it is characterized by the methylation of the hydroxyl group on its side chain.[1][2] This modification imparts unique physicochemical properties that are of interest in various research domains, particularly in medicinal chemistry and neurobiology. The presence of a chiral center at the α-carbon means that this compound exists as a racemic mixture of two stereoisomers: O-Methyl-D-serine and O-Methyl-L-serine.[2] The distinct stereochemistry of these enantiomers is critical as it can lead to differential biological activities, a crucial consideration in drug design and development.[3][4][5] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential biological significance of this compound and its individual enantiomers.

Chemical Structure and Physicochemical Properties

This compound is an aliphatic amino acid with the chemical formula C₄H₉NO₃.[1][6] Its IUPAC name is 2-amino-3-methoxypropanoic acid.[1][6] The molecule consists of a central α-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom (-H), and a methoxymethyl side chain (-CH₂OCH₃).

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₄H₉NO₃[1][6]
Molecular Weight119.12 g/mol [1][6]
IUPAC Name2-amino-3-methoxypropanoic acid[1][6]
AppearanceWhite to off-white powder[7]

The chirality of this compound arises from the tetrahedral arrangement of four different substituents around the α-carbon. This results in two non-superimposable mirror images, the D- and L-enantiomers.

Table 2: Stereoisomer-Specific Properties of O-Methylserine Derivatives

PropertyO-Methyl-D-serineO-Methyl-L-serineThis compound
ChiralityR-configurationS-configurationRacemic mixture
Specific Optical Rotation ([α]D)Value not foundValue not found for unprotected form; Fmoc-O-methyl-L-serine: -9.5° (c=2 in DMF)[2]0°[2]

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in the patent CN105949074A.[2] The process involves the bromination of methyl acrylate, followed by reaction with sodium methoxide and subsequent amination.

Materials:

  • Methyl acrylate

  • Bromine

  • Methanol

  • Sodium methoxide

  • Ammonia

Procedure:

  • To a reaction flask, add 215 g of methyl acrylate.

  • Heat the reaction system to 55°C and slowly add 500 g of bromine dropwise. Maintain the reaction for 1 hour.

  • After the reaction, remove excess bromine by concentration under reduced pressure at 60°C.

  • To the residue, add 1260 g of methanol and cool the mixture to -17°C.

  • At this temperature, add 127 g of sodium methoxide and allow the reaction to proceed for 5.5 hours.

  • Following the reaction, remove methanol by distillation under reduced pressure.

  • Add 750 g of ammonia to the reaction mixture and maintain the reaction at 20-25°C for 3 hours.

  • Obtain O-methyl-DL-serine by concentrated crystallization. The reported yield is 260 g.[2]

Chiral Resolution of this compound to Obtain O-Methyl-D-serine

The same patent (CN105949074A) details a procedure for the resolution of the racemic mixture to isolate the D-enantiomer using D-tartaric acid as a chiral resolving agent.[2] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.[9]

Materials:

  • O-Methyl-DL-serine

  • Acetic acid

  • D-tartaric acid

  • Salicylaldehyde

  • Methanol

  • Ammonia solution

Procedure for Diastereomeric Salt Formation:

  • In a reaction vessel, dissolve O-Methyl-DL-serine in acetic acid.

  • Sequentially add D-tartaric acid and salicylaldehyde.

  • Heat the mixture to induce a reaction, followed by cooling to promote crystallization of the diastereomeric salt.

  • Separate the precipitated O-methyl-D-serine double salt.

Procedure for Liberation of O-Methyl-D-serine:

  • Dissolve the isolated O-methyl-D-serine double salt in a methanol-water solution.

  • Adjust the pH to 7-8 using an ammonia solution to precipitate the free O-Methyl-D-serine.

  • Isolate the purified O-Methyl-D-serine by crystallization and separation.

Note: A specific, detailed protocol for the isolation of O-Methyl-L-serine using an L-chiral resolving agent (e.g., L-tartaric acid) follows the same principles of diastereomeric salt formation and crystallization.[10][11]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Chiral HPLC is a standard method for separating and quantifying the enantiomers of this compound.[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

General Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or mass spectrometer (MS) detector.

  • Chiral Column: A column with a suitable chiral stationary phase (e.g., polysaccharide-based or cyclodextrin-based).

  • Mobile Phase: A mixture of solvents, the composition of which is optimized for the specific column and analyte. A common mobile phase for normal-phase chromatography is a mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier.[2]

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.[2]

  • Detection: UV detection at a wavelength where O-Methylserine absorbs, or MS detection for enhanced sensitivity and selectivity.[2]

Spectroscopic Data

Detailed experimental NMR and IR spectra for the individual, unprotected stereoisomers of O-Methylserine are not widely available. However, data for the parent compound, serine, and its derivatives can provide an indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of O-Methylserine is expected to show signals corresponding to the methoxy protons (-OCH₃), the diastereotopic methylene protons of the side chain (-CH₂-), the α-proton (-CH-), and the amine protons (-NH₂). The chemical shifts of the methylene and α-protons would be influenced by the chirality of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display four distinct signals for the methoxy carbon, the methylene carbon, the α-carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present:

  • O-H stretching (from the carboxyl group, broad)

  • N-H stretching (from the amino group)

  • C-H stretching (from the alkyl and methoxy groups)

  • C=O stretching (from the carboxyl group)

  • C-O stretching (from the ether and carboxyl groups)

  • N-H bending

Biological Significance and Potential Signaling Pathways

While the direct biological roles of O-Methylserine stereoisomers are not extensively characterized, their structural similarity to D-serine and L-serine allows for informed hypotheses about their potential activities. Stereochemistry is known to be a critical determinant of biological function.[3][4][5]

Potential Role of O-Methyl-D-serine in NMDA Receptor Signaling

D-serine is a well-established co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, and learning and memory.[9][12] The binding of both glutamate and a co-agonist like D-serine is necessary for the activation of the NMDA receptor ion channel.[1][2] Given its structural similarity, O-Methyl-D-serine could potentially interact with the NMDA receptor, although the presence of the methyl group may alter its binding affinity and efficacy compared to D-serine. It might act as an agonist, a partial agonist, or even an antagonist at the co-agonist site.

NMDA_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte / Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Ca_ion->Signaling D_Serine D-Serine D_Serine->NMDAR Co-agonist Binding OM_D_Serine O-Methyl-D-serine (Hypothetical) OM_D_Serine->NMDAR Potential Interaction mTOR_Signaling_Pathway cluster_extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth L_Serine_Metabolism L-Serine Metabolism L_Serine_Metabolism->mTORC1 Influences OM_L_Serine O-Methyl-L-serine (Hypothetical) OM_L_Serine->L_Serine_Metabolism Potential Modulation

References

Biological Activity of DL-O-Methylserine Enantiomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the enantiomers of DL-O-Methylserine, with a primary focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor. While direct comparative quantitative data for the D- and L-enantiomers of O-Methylserine are not extensively available in the public domain, this document synthesizes existing knowledge on related compounds, particularly D-serine, to build a strong theoretical framework for their anticipated biological effects. Furthermore, this guide presents detailed experimental protocols for the synthesis, separation, and biological evaluation of these enantiomers, enabling researchers to generate the necessary quantitative data. Included are structured tables for data presentation and mandatory visualizations of key pathways and workflows using Graphviz to facilitate a deeper understanding of the core concepts.

Introduction

O-Methylserine is a derivative of the amino acid serine, where the hydrogen of the hydroxyl group is replaced by a methyl group. Like serine, O-Methylserine exists as two enantiomers: D-O-Methylserine and L-O-Methylserine. D-serine is a well-established potent co-agonist at the glycine binding site of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Consequently, the biological activity of O-methylated serine enantiomers is of significant interest, particularly for their potential to modulate NMDA receptor function. The O-methylation may alter the binding affinity, efficacy, and metabolic stability of these compounds compared to their unmethylated counterparts, making them valuable tools for neuroscience research and potential therapeutic leads for neurological disorders.

Synthesis and Chiral Separation of this compound

The synthesis of this compound can be achieved through a multi-step chemical process starting from methyl acrylate. The subsequent separation of the racemic mixture into its constituent D- and L-enantiomers is critical for evaluating their individual biological activities. A common method for chiral resolution involves the use of a chiral resolving agent, such as D-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[2]

G cluster_synthesis Synthesis of this compound cluster_separation Chiral Separation Methyl Acrylate Methyl Acrylate Bromination Bromination Methyl Acrylate->Bromination Methoxylation Methoxylation Bromination->Methoxylation Ammonolysis Ammonolysis Methoxylation->Ammonolysis This compound This compound Ammonolysis->this compound DL-O-Methylserine_racemic This compound Diastereomeric Salt Formation Diastereomeric Salt Formation DL-O-Methylserine_racemic->Diastereomeric Salt Formation D-Tartaric Acid D-Tartaric Acid D-Tartaric Acid->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization D-O-Methylserine D-O-Methylserine Fractional Crystallization->D-O-Methylserine L-O-Methylserine L-O-Methylserine Fractional Crystallization->L-O-Methylserine

Caption: Synthesis and Chiral Separation of this compound.

Anticipated Biological Activity at the NMDA Receptor

Based on the established role of D-serine as a co-agonist at the NMDA receptor, it is hypothesized that D-O-Methylserine will also interact with the glycine binding site on the GluN1 subunit. The presence of the O-methyl group may, however, alter its binding affinity and efficacy. It could potentially act as a full agonist, a partial agonist, or even an antagonist.

Conversely, L-O-Methylserine , like L-serine, is expected to have significantly lower affinity for the glycine binding site. High concentrations of D-serine have been shown to be inhibitory at the NMDA receptor by competing with glutamate at the GluN2A subunit.[3][4] It is plausible that the O-methylated enantiomers could exhibit similar or distinct modulatory effects.

Quantitative Data Presentation (Hypothetical)

The following tables are structured to present the quantitative data that would be obtained from the experimental protocols detailed in the subsequent sections.

Table 1: NMDA Receptor Binding Affinity of O-Methylserine Enantiomers

CompoundRadioligandReceptor SubtypeKi (nM)
D-O-Methylserine[³H]CGP 39653Native Rat CorticalTo be determined
L-O-Methylserine[³H]CGP 39653Native Rat CorticalTo be determined
D-Serine (Control)[³H]CGP 39653Native Rat CorticalReference Value
Glycine (Control)[³H]CGP 39653Native Rat CorticalReference Value

Table 2: Functional Activity of O-Methylserine Enantiomers at the NMDA Receptor

CompoundCell TypeNMDA Receptor SubunitAssay TypeIC50 / EC50 (µM)
D-O-MethylserineCultured Hippocampal NeuronsEndogenousWhole-Cell Patch ClampTo be determined
L-O-MethylserineCultured Hippocampal NeuronsEndogenousWhole-Cell Patch ClampTo be determined
D-Serine (Control)Cultured Hippocampal NeuronsEndogenousWhole-Cell Patch ClampReference Value
MK-801 (Control)Cultured Hippocampal NeuronsEndogenousWhole-Cell Patch ClampReference Value

Experimental Protocols

Protocol for Synthesis and Chiral Resolution of this compound

This protocol is adapted from a patented method for the synthesis of O-methyl-D-serine.[2]

Materials:

  • Methyl acrylate

  • Bromine

  • Methanol

  • Sodium methylate

  • Ammonium hydroxide

  • Acetic acid

  • D-tartaric acid

  • Salicylaldehyde

Procedure:

  • Synthesis of this compound: a. React methyl acrylate with bromine. b. The resulting product is then treated with sodium methylate in methanol. c. Subsequent reaction with ammonium hydroxide yields this compound.

  • Chiral Resolution: a. Dissolve this compound, D-tartaric acid, and salicylaldehyde in acetic acid. b. Heat the mixture to induce the formation of diastereomeric double salts. c. Cool the solution to allow for fractional crystallization. d. Separate the crystals of the D-O-Methylserine double salt. e. Dissolve the double salt in an aqueous methanol solution and adjust the pH to 7-8 with ammonium hydroxide to precipitate pure D-O-Methylserine. f. The L-enantiomer can be recovered from the mother liquor.

Protocol for Radioligand Binding Assay

This protocol is a general procedure for determining the binding affinity of the O-Methylserine enantiomers to the NMDA receptor.

Materials:

  • Rat cortical synaptosomes (source of native NMDA receptors)

  • [³H]CGP 39653 (radioligand)

  • D-O-Methylserine and L-O-Methylserine

  • Unlabeled CGP 39653 (for determining non-specific binding)

  • Assay buffer

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare rat cortical synaptosomes.

  • In a 96-well plate, add the synaptosome preparation, a fixed concentration of [³H]CGP 39653, and varying concentrations of the test compound (D- or L-O-Methylserine).

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CGP 39653.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each enantiomer and calculate the Ki value using the Cheng-Prusoff equation.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the functional effects of O-Methylserine enantiomers on NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured rat hippocampal neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal and external recording solutions

  • NMDA and glycine (agonists)

  • D-O-Methylserine and L-O-Methylserine

Procedure:

  • Prepare cultured hippocampal neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull patch pipettes and fill with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Apply a solution containing NMDA and glycine to evoke an inward current.

  • Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the test compound (D- or L-O-Methylserine).

  • Record the inhibition or potentiation of the NMDA-evoked current at each concentration.

  • Wash out the test compound to check for reversibility.

  • Plot the change in current as a function of concentration to determine the IC50 or EC50 value.

G cluster_workflow Experimental Workflow for Comparative Biological Testing Synthesis Synthesis & Separation of Enantiomers Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Electrophysiology Whole-Cell Patch Clamp (Determine IC50/EC50) Synthesis->Electrophysiology Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Conclusion Conclusion on Differential Biological Activity Data_Analysis->Conclusion

Caption: Workflow for Comparative Biological Evaluation.

NMDA Receptor Signaling Pathway

The canonical signaling pathway of the NMDA receptor involves the binding of glutamate to the GluN2 subunit and a co-agonist (like D-serine) to the GluN1 subunit. This dual binding, coupled with membrane depolarization to relieve the Mg²⁺ block, leads to channel opening and Ca²⁺ influx. The rise in intracellular Ca²⁺ activates a cascade of downstream signaling molecules, including calmodulin (CaM) and calcium/calmodulin-dependent protein kinase II (CaMKII), which are critical for synaptic plasticity. It is at the GluN1 co-agonist binding site where D-O-Methylserine is expected to act.

G cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opens Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 D_O_Methylserine D-O-Methylserine D_O_Methylserine->NMDA_Receptor Binds to GluN1 Mg2_block Mg²⁺ Block Depolarization Depolarization Depolarization->Mg2_block Relieves CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Pathway.

Conclusion

While a definitive quantitative comparison of the biological activities of D- and L-O-Methylserine is currently lacking in the scientific literature, this technical guide provides a robust framework for addressing this knowledge gap. The provided synthesis and separation protocols, alongside detailed methodologies for radioligand binding and electrophysiological assays, offer a clear path for researchers to elucidate the specific roles of these enantiomers at the NMDA receptor. The anticipated differential activities, based on the well-understood pharmacology of D-serine, suggest that O-methylated serine enantiomers could be valuable pharmacological tools. The generation of the quantitative data outlined in this guide will be instrumental in advancing our understanding of NMDA receptor modulation and could pave the way for the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

An In-depth Technical Guide to the Racemic Resolution of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-O-Methylserine is a derivative of the amino acid serine, featuring a methyl group in place of the hydroxyl proton.[1] Like most α-amino acids, it is a chiral molecule and exists as a racemic mixture of two non-superimposable mirror images: O-Methyl-D-serine and O-Methyl-L-serine.[1] These enantiomers can exhibit distinct biological activities and pharmacological profiles. For instance, while L-amino acids are the primary constituents of proteins, D-amino acids play significant roles in biological processes such as neurotransmission.[1] Consequently, the separation of these enantiomers, a process known as chiral resolution, is a critical step in research, drug development, and the synthesis of stereochemically pure pharmaceuticals.[2][3] This guide provides a comprehensive overview of the core methodologies for the resolution of racemic this compound, focusing on diastereomeric salt formation, enzymatic resolution, and chromatographic techniques.

Physicochemical and Stereochemical Properties

The ability to separate and characterize the enantiomers of O-Methylserine is fundamental to understanding their specific biological functions. Key properties are summarized below.

PropertyO-Methyl-D-serineO-Methyl-L-serineO-Methyl-DL-serine
Molecular Formula C₄H₉NO₃C₄H₉NO₃C₄H₉NO₃
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol
Chiral Purity >99.9% (achievable via resolution)[1]Not explicitly foundRacemic mixture
Specific Optical Rotation ([α]D) Value not foundFmoc-O-methyl-L-serine: -9.5° (c=2 in DMF)[1]
Table 1: Physicochemical properties of O-Methyl-serine isomers.[1]

Resolution Method 1: Diastereomeric Salt Formation

This classical resolution technique is one of the most widely used methods on an industrial scale for separating enantiomers of compounds that contain an acidic or basic functional group.[4] The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[5][6]

A patented method for the resolution of this compound utilizes D-tartaric acid as the resolving agent.[1][7] The process involves the formation of a diastereomeric double salt, which can then be separated by crystallization.

Diastereomeric_Salt_Resolution cluster_workflow Workflow: Diastereomeric Salt Resolution racemate This compound (Racemic Mixture) reagent Add Chiral Resolving Agent (D-Tartaric Acid) & Salicylaldehyde in Acetic Acid racemate->reagent Step 1 formation Formation of Diastereomeric Salts in Solution reagent->formation crystallization Cooling & Fractional Crystallization formation->crystallization Step 2 separation Solid-Liquid Separation (Filtration) crystallization->separation solid Insoluble Diastereomeric Salt (O-Methyl-D-serine salt) separation->solid Less Soluble liquid Soluble Diastereomeric Salt (in Mother Liquor) separation->liquid More Soluble liberation Liberate Free Amino Acid (Adjust pH with NH₄OH) solid->liberation Step 3 product Pure O-Methyl-D-serine (Enantiomer) liberation->product

Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Diastereomeric Salt Formation

This protocol is adapted from a patented synthesis method for O-Methyl-D-serine.[7]

Materials:

  • O-Methyl-DL-serine

  • Acetic acid

  • D-tartaric acid

  • Salicylaldehyde

  • Methanol aqueous solution (e.g., 70% v/v)

  • Ammonia solution

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable reaction vessel, add acetic acid.

    • Sequentially add O-Methyl-DL-serine, D-tartaric acid, and salicylaldehyde to the vessel.

    • Raise the temperature to 60-70°C and maintain for 8-12 hours to facilitate the reaction and salt formation.[7]

  • Crystallization and Separation:

    • Cool the reaction mixture to induce crystallization of the less soluble diastereomeric double salt.

    • Separate the resulting crystals from the mother liquor via filtration. This yields the O-Methyl-D-serine double salt.[7]

  • Liberation of the Enantiomer:

    • Dissolve the separated O-Methyl-D-serine double salt in a methanol aqueous solution.

    • Adjust the pH of the solution to 7-8 using an ammonia solution. This neutralizes the salt and precipitates the free amino acid.

    • Isolate the pure O-Methyl-D-serine product through crystallization and filtration.[7]

  • Analysis:

    • Determine the enantiomeric excess (e.e.) and purity of the final product using an appropriate analytical method, such as chiral HPLC.[2]

Resolution Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution is a type of kinetic resolution where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of an enzyme catalyst. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the modified, faster-reacting one. Lipases are commonly used enzymes for this purpose, often catalyzing acylation reactions in organic solvents.

While specific data on this compound is sparse, studies on the resolution of similar compounds like N-Benzoyl-α-methylserine ethyl ester via lipase-mediated O-acetylation provide a valuable model.[8] In this process, the enzyme selectively acetylates one enantiomer, which can then be separated from the unreacted enantiomer.

Enzymatic_Resolution cluster_workflow Workflow: Enzymatic Kinetic Resolution racemate This compound Derivative (Racemic Mixture) reaction Enzyme (e.g., Lipase) + Acyl Donor (e.g., Isopropenyl Acetate) in Organic Solvent racemate->reaction conversion Selective Enzymatic Acetylation reaction->conversion mixture Mixture of Products: - Acetylated Enantiomer - Unreacted Enantiomer conversion->mixture separation Separation (e.g., Chromatography) mixture->separation product1 Unreacted Enantiomer separation->product1 product2 Acetylated Enantiomer separation->product2 hydrolysis Chemical Hydrolysis (to remove acetyl group) product2->hydrolysis product3 Second Pure Enantiomer hydrolysis->product3

Workflow for Enzymatic Kinetic Resolution.
Enzyme Performance Data

The following table summarizes the performance of different lipases in the O-acetylation of (±)-4-hydroxymethyl-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one, a derivative of α-methylserine.[8] This data is indicative of the types of enzymes and conditions that could be screened for this compound resolution.

EnzymeAcetyl DonorConversion (%)Enantioselectivity (E)
Novozym® 435Isopropenyl acetate3716
Novozym® 435Vinyl acetate93
Lipozyme® TL IMIsopropenyl acetate95
Lipozyme® TL IMVinyl acetate83
Lipozyme® RM IMIsopropenyl acetateNo reaction-
Lipozyme® RM IMVinyl acetateNo reaction-
Table 2: Lipase-catalyzed O-acetylation of an α-methylserine derivative. Data adapted from Olczyk et al.[8] Reactions were performed in a hexane/THF 7:3 mixture at 30°C for 24h.[8]
Experimental Protocol: Enzymatic Resolution

This generalized protocol is based on the lipase-mediated acetylation of α-methylserine derivatives.[8]

Materials:

  • This compound (or a suitable N-protected derivative)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Acyl donor (e.g., isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane/THF mixture)

Procedure:

  • Reaction Setup:

    • Dissolve the this compound substrate in the organic solvent system in a sealed reaction vessel.

    • Add the acyl donor (e.g., isopropenyl acetate, typically 2 equivalents relative to the substrate).

    • Add the immobilized lipase (e.g., 100-250 mg).

  • Enzymatic Reaction:

    • Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation.

    • Monitor the reaction progress by taking aliquots over time and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Termination and Separation:

    • Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the resulting acetylated enantiomer from the unreacted enantiomer using standard techniques such as column chromatography.

  • Deprotection (if necessary):

    • The acetylated enantiomer can be hydrolyzed back to the free amino acid via acidic or basic hydrolysis to yield the second pure enantiomer.

Resolution Method 3: Chromatographic Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for both the analytical quantification and preparative separation of enantiomers.[2] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation.[1]

Logical_Relationship cluster_logic Principle of Chiral Resolution racemate Racemic Mixture (R-enantiomer + S-enantiomer) properties1 Identical Physical Properties (e.g., Solubility, Boiling Point) racemate->properties1 diastereomers Diastereomeric Pair (R,S'-pair + S,S'-pair) racemate->diastereomers + inseparable Inseparable by Standard Methods properties1->inseparable reagent Chiral Resolving Agent (e.g., S'-agent) reagent->diastereomers properties2 Different Physical Properties (e.g., Solubility, Melting Point) diastereomers->properties2 separable Separable by Standard Methods (e.g., Crystallization) properties2->separable

Logical Principle of Diastereomeric Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for determining the enantiomeric purity of O-Methylserine.[1]

General Protocol for Chiral HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometer (MS) detector.[1]

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak, or teicoplanin-based).[9]

  • Mobile Phase: The choice of mobile phase depends on the column and can be normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with additives), or polar organic mode.[1][10]

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.[1][2]

  • Detection: UV detection at a suitable wavelength or MS for enhanced sensitivity.[1]

  • Procedure:

    • Prepare a dilute solution of the sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Elute the sample through the chiral column. The two enantiomers will separate and be detected as distinct peaks.

    • Calculate the enantiomeric excess (% e.e.) based on the integrated peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For GC analysis, the amino acid must first be derivatized to increase its volatility.[2]

General Protocol for Chiral GC Analysis:

  • Derivatization:

    • Thoroughly dry the sample containing this compound.

    • React the sample with a derivatizing agent, such as trifluoroacetic anhydride (TFAA) in dichloromethane, to form the N-trifluoroacetyl derivative.[2]

    • The reaction is typically completed by heating (e.g., at 100°C for 1 hour).[2]

  • GC System: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based phase).[11]

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) is often used to optimize separation.[11]

  • Procedure:

    • Inject the derivatized sample into the GC.

    • The volatile enantiomeric derivatives are separated on the chiral column and detected.

    • Quantify the enantiomeric composition based on the peak areas.

ParameterChiral HPLCChiral GC
Principle Differential interaction with Chiral Stationary Phase (CSP) in liquid phase.[1]Differential interaction with CSP in gas phase.[11]
Sample State Liquid / SolutionVolatile (Requires Derivatization)[2]
Typical CSP Polysaccharide-based, protein-based, crown ethers.[9][12]Cyclodextrin derivatives.[11]
Typical Flow Rate 0.5 - 1.5 mL/min[1][2]N/A (Carrier Gas Velocity)
Key Advantage Broad applicability, preparative scale-up is possible.High resolution for volatile compounds.
Table 3: Comparison of Chromatographic Resolution Methods.

References

An In-depth Technical Guide to DL-O-Methylserine: A Non-Proteinogenic Amino Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Methylserine, a non-proteinogenic amino acid, is a versatile building block with significant applications in medicinal chemistry and neuroscience research. Its structural similarity to serine, coupled with the modification of a methyl group on the hydroxyl side chain, imparts unique chemical properties that make it a valuable precursor in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its primary application in the development of D-serine transporter inhibitors. The document is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

Introduction

Non-proteinogenic amino acids, those not encoded in the standard genetic code, offer a rich scaffold for the design of novel therapeutic agents with improved pharmacological properties.[1] this compound, a racemic mixture of D- and L-O-methylserine, is a prominent member of this class. The presence of the O-methyl group can enhance metabolic stability and influence the conformational properties of peptides and other molecules into which it is incorporated. A primary area of interest for this compound is its use as a key intermediate in the synthesis of inhibitors targeting D-serine transporters.[2] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neuronal signaling.[3] Modulation of D-serine levels through transporter inhibition represents a promising strategy for therapeutic intervention in a range of neurological and psychiatric disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

PropertyValueReference
Molecular Formula C4H9NO3[4][5]
Molecular Weight 119.12 g/mol [4][5]
CAS Number 19794-53-7[5]
Appearance White to off-white powder/crystal
Melting Point 210-215 °C
Solubility Soluble in water. Soluble to 100 mM in 1eq. NaOH and to 100 mM in DMSO.[6]
pKa Not explicitly available
LogP Not explicitly available

Synthesis and Chiral Resolution

This compound can be synthesized from readily available starting materials. Furthermore, for specific applications requiring the D- or L-enantiomer, chiral resolution of the racemic mixture is a critical step.

Synthesis of this compound

A common synthetic route to this compound starts from methyl acrylate. The following is a general protocol based on patented methods:

Experimental Protocol: Synthesis of this compound

  • Step 1: Bromination of Methyl Acrylate: To a reaction vessel containing methyl acrylate, slowly add bromine at an elevated temperature (e.g., 55°C). Maintain the reaction for a specified period to ensure complete addition across the double bond.

  • Step 2: Methoxylation: After removing any excess bromine, dissolve the resulting dibromoester in methanol. Cool the mixture and add a solution of sodium methoxide in methanol. Allow the reaction to proceed for several hours.

  • Step 3: Amination: Following the removal of methanol, treat the reaction mixture with aqueous ammonia. This step introduces the amino group, forming the O-methylserine backbone.

  • Step 4: Isolation and Purification: Concentrate the reaction mixture to induce crystallization. The resulting solid can be collected by filtration and further purified by recrystallization to yield this compound.

Chiral Resolution of this compound

The separation of the D- and L-enantiomers of O-methylserine is crucial for the synthesis of stereospecific drugs. Enzymatic resolution is a highly effective method.

Experimental Protocol: Enzymatic Resolution of this compound (General Approach)

  • Principle: This method utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the O-methylserine ester, allowing for the separation of the acylated and unreacted enantiomers.

  • Materials:

    • This compound methyl ester (or other suitable ester)

    • Immobilized Candida antarctica lipase B (CALB)

    • Acyl donor (e.g., ethyl acetate, vinyl acetate)

    • Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)

    • Molecular sieves

  • Procedure:

    • Dissolve this compound methyl ester in the chosen anhydrous organic solvent in a reaction flask.

    • Add the acyl donor and activated molecular sieves to maintain anhydrous conditions.

    • Bring the mixture to the desired reaction temperature (e.g., 30-40°C) with stirring.

    • Add the immobilized CALB to initiate the reaction.

    • Monitor the reaction progress by periodically taking aliquots and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the acylated product.

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

    • The acylated enantiomer and the unreacted enantiomer can then be separated by standard chromatographic techniques.

    • The separated enantiomers can be deprotected (hydrolyzed) to yield the desired D- or L-O-methylserine.

Application in the Synthesis of D-Serine Transporter Inhibitors

A primary application of O-methylserine is in the synthesis of inhibitors of D-serine transporters, such as Alanine-Serine-Cysteine Transporter 1 (ASCT1) and 2 (ASCT2). These transporters regulate the extracellular levels of D-serine, thereby modulating NMDA receptor activity.

D-Serine Transport and NMDA Receptor Signaling

D-serine acts as a co-agonist at the glycine binding site of the NMDA receptor. For the receptor to be activated by glutamate, this co-agonist site must be occupied. D-serine transporters, by controlling the concentration of D-serine in the synaptic cleft, are key regulators of NMDA receptor function. Inhibition of these transporters can lead to an increase in extracellular D-serine, enhancing NMDA receptor-mediated neurotransmission.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Binds (Co-agonist) D_Serine_Transporter D-Serine Transporter (e.g., ASCT2) D_Serine->D_Serine_Transporter Uptake Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade D_Serine_Transporter_Inhibitor Transporter Inhibitor (from O-Methylserine) D_Serine_Transporter_Inhibitor->D_Serine_Transporter Inhibits

D-Serine co-agonist activity at the NMDA receptor.
Quantitative Data on D-Serine Transporter Inhibition

Inhibitor[³H]D-serine Transport IC50 (µM)
L-alanine60.2 ± 12.3
L-threonine67.7 ± 51.3
L-cysteine22.6 ± 4.1
L-serine60.9 ± 4.9
D-serine2516 ± 396
Glycine1626 ± 267
L-proline2290 ± 23.6

Data from Foster et al., PLOS ONE, 2016.[7]

Experimental Protocols for In Vitro Assays

Evaluating the efficacy of novel D-serine transporter inhibitors synthesized from this compound requires robust in vitro assays.

Cell-Based D-Serine Uptake Inhibition Assay

This protocol describes a general method for measuring the inhibition of D-serine uptake in a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary astrocytes) that expresses the target transporters.

D_Serine_Uptake_Assay_Workflow start Start cell_culture 1. Culture Cells (e.g., SH-SY5Y) start->cell_culture preincubation 2. Pre-incubate cells with test inhibitor (from O-Methylserine) or vehicle control cell_culture->preincubation add_substrate 3. Add radiolabeled or fluorescent D-serine preincubation->add_substrate incubation 4. Incubate for a defined time to allow uptake add_substrate->incubation wash 5. Wash cells with ice-cold buffer to stop uptake and remove extracellular substrate incubation->wash lysis 6. Lyse cells to release intracellular contents wash->lysis quantification 7. Quantify intracellular D-serine (e.g., scintillation counting, fluorescence) lysis->quantification analysis 8. Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

Workflow for a D-serine uptake inhibition assay.

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plates) and grow to an appropriate confluency.

  • Pre-incubation: Wash the cells with a pre-warmed buffer. Add the test compound (inhibitor) at various concentrations to the wells and incubate for a defined period. Include a vehicle control.

  • Initiate Uptake: Add a known concentration of labeled D-serine (e.g., [³H]D-serine) to each well to start the uptake reaction.

  • Incubation: Incubate the plate for a short, defined time at a controlled temperature (e.g., 37°C).

  • Terminate Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold buffer to stop the transport process and remove extracellular D-serine.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to a scintillation vial (for radiolabeled substrate) or a microplate (for fluorescent substrate) and quantify the amount of intracellular D-serine.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable non-proteinogenic amino acid with significant potential in drug discovery and development. Its primary role as a precursor for the synthesis of D-serine transporter inhibitors makes it a compound of high interest for researchers in neuroscience and medicinal chemistry. This technical guide has provided an overview of its properties, synthesis, and application, along with detailed experimental protocols to facilitate its use in the laboratory. Further research into the synthesis of novel inhibitors from this compound and the exploration of their therapeutic potential is warranted.

References

Physicochemical Characteristics of DL-O-Methylserine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of DL-O-Methylserine. The information presented herein is intended to support research, development, and quality control activities involving this important serine derivative. Data is presented in a structured format for clarity and ease of comparison, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Properties

This compound (CAS RN: 19794-53-7) is a racemic mixture of D-O-Methylserine and L-O-Methylserine.[1] It is a derivative of the amino acid serine where the hydrogen of the hydroxyl group is replaced by a methyl group.[2] This modification imparts unique properties relevant to its use as a pharmaceutical intermediate, particularly in the synthesis of D-serine transporter inhibitors which have applications in treating visual system disorders.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound compiled from various sources.

PropertyValueReferences
Molecular Formula C₄H₉NO₃[2][4][5]
Molecular Weight 119.12 g/mol [2][4][5]
Melting Point 210-215 °C[1][2]
Boiling Point 260.6 °C at 760 mmHg[1][2]
Density 1.195 - 1.2 g/cm³[1][2]
pKa (acidic) ~2.10 - 2.21[2]
pKa (basic) ~8.82
Water Solubility Soluble[2]
LogP -0.35[1]
Appearance White to off-white powder/solid[6]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical parameters of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound in an aqueous solution using potentiometric titration with a strong base.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.

  • Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution. While stirring, slowly add 0.1 M HCl from a buret until the pH of the solution is below 2.0. This ensures that both the carboxyl and amino groups are fully protonated.

  • Titration with NaOH: Fill a clean buret with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5 mL) to the this compound solution.

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: Continue the titration until the pH of the solution is above 11. The titration curve will show two inflection points, corresponding to the pKa of the carboxyl group and the amino group.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Deionized water

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index) or a spectrophotometer.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid should be clearly visible.

  • Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a known volume of deionized water.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in g/L or mol/L based on the measured concentration and the dilution factor.

Signaling Pathway and Synthetic Workflow

D-Serine Signaling Pathway and the Role of Transporter Inhibitors

This compound is a precursor in the synthesis of inhibitors of D-serine transporters. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in excitatory neurotransmission, synaptic plasticity, and neurodevelopment.[7][8] The concentration of D-serine in the synaptic cleft is tightly regulated by D-serine transporters. Inhibitors of these transporters can modulate NMDA receptor activity, which is a therapeutic target for various neurological and psychiatric disorders, including those affecting the visual system.[9][10][11]

D_Serine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter D-Serine Transporter Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release DS_vesicle D-Serine Vesicle DS_cleft D-Serine DS_vesicle->DS_cleft Release NMDA_R NMDA Receptor Glutamate_cleft->NMDA_R Binds DS_cleft->NMDA_R Co-agonist Binds DS_Transporter Transporter DS_cleft->DS_Transporter Reuptake Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Synaptic Plasticity Synaptic Plasticity Ca_ion->Synaptic Plasticity Activates Inhibitor Transporter Inhibitor (from this compound) Inhibitor->DS_Transporter Blocks

D-Serine signaling at the NMDA receptor and inhibition of reuptake.
General Synthetic Workflow for this compound

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the methylation of a suitable serine derivative. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start Starting Material (e.g., DL-Serine) Protection Protection of Amino and Carboxyl Groups Start->Protection Methylation Methylation of Hydroxyl Group Protection->Methylation Methylating Agent (e.g., Methyl Iodide) Deprotection Deprotection of Amino and Carboxyl Groups Methylation->Deprotection Purification Purification (e.g., Crystallization) Deprotection->Purification FinalProduct This compound Purification->FinalProduct

Generalized synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methoxy group protons (-OCH₃), the alpha-proton (-CH), and the beta-protons (-CH₂-). The chemical shifts of these protons will be influenced by the solvent and the pH of the solution.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms present in the molecule: the carboxyl carbon, the alpha-carbon, the beta-carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • O-H stretching (from the carboxylic acid group, often broad)

  • N-H stretching (from the amino group)

  • C-H stretching (from the alkyl and methoxy groups)

  • C=O stretching (from the carboxyl group)

  • C-O stretching (from the ether and carboxylic acid groups)

  • N-H bending

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 120.1.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amino acids include cleavage of the Cα-Cβ bond and decarboxylation.

References

O-Methylserine Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylserine, a non-proteinogenic amino acid, has emerged as a pivotal building block in synthetic chemistry and drug discovery. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological significance of O-Methylserine compounds. It details both chemical and enzymatic synthetic routes, presents key quantitative data, and outlines experimental protocols for its synthesis and analysis. Furthermore, this guide illustrates the critical role of O-Methylserine in significant biological pathways, including the biosynthesis of pyrrolobenzodiazepine (PBD) antitumor antibiotics and its interaction with amino acid transporters relevant to neuroscience.

Introduction: The Significance of O-Methylserine

O-Methylserine is a derivative of the amino acid serine where the hydrogen of the hydroxyl group is replaced by a methyl group. This seemingly simple modification gives rise to a versatile chiral building block with unique properties. Its incorporation into molecules can impart conformational rigidity and alter biological activity, making it a valuable tool in medicinal chemistry.

O-Methylserine exists as two enantiomers, D- and L-O-Methylserine, as well as a racemic mixture, DL-O-Methylserine. These different forms have distinct applications and biological activities. Notably, O-Methylserine is a key precursor in the synthesis of potent antitumor agents and serves as a crucial intermediate in the development of therapies for neurological disorders.[1][2]

Discovery and History

While the precise timeline of the initial discovery of O-Methylserine is not extensively documented in readily available literature, its significance grew with the exploration of non-proteinogenic amino acids in peptide synthesis and natural product chemistry. The development of synthetic methods to produce O-Methylserine, such as the one described in a 1974 publication in the Journal of Organic Chemistry, marked an important step in making this compound accessible for research.[3] Its role as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide further highlighted its importance in medicinal chemistry.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-Methylserine is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₄H₉NO₃[5]
Molecular Weight 119.12 g/mol [5]
CAS Number 19794-53-7[2]
Appearance White to off-white powder
Melting Point 210-215 °C
Boiling Point 260.6 °C at 760 mmHg
Density 1.195 g/cm³
Water Solubility Soluble
pKa 2.10 ± 0.10 (Predicted)

Synthesis of O-Methylserine Compounds

Both chemical and enzymatic methods have been developed for the synthesis of O-Methylserine and its derivatives. The choice of method often depends on the desired stereochemistry and the scale of production.

Chemical Synthesis

A common route for the synthesis of this compound starts from methyl acrylate. A patented method outlines a three-step process to obtain O-methyl-D-serine with high chiral purity.[4]

This protocol is based on the method described in Chinese patent CN105949074A.[4]

Step 1: Synthesis of O-Methyl-DL-serine

  • Add 215 g of methyl acrylate to a reaction flask.

  • Raise the temperature of the reaction system to 55°C.

  • Slowly add 500 g of bromine dropwise and maintain the reaction for 1 hour.

  • After the reaction, remove excess bromine by distillation under reduced pressure at 60°C.

  • To the residue, add 1260 g of methanol and cool the mixture to -17°C.

  • At this temperature, add 127 g of sodium methoxide and continue the reaction for 5.5 hours.

  • Remove methanol by distillation under reduced pressure.

  • Add 750 g of ammonia to the reaction mixture and maintain the reaction at 20-25°C for 3 hours.

  • Obtain O-methyl-DL-serine by concentrated crystallization, yielding 260 g of the product.[2]

Step 2 & 3: Chiral Resolution to Obtain O-Methyl-D-serine

The patent further describes the resolution of the racemic mixture using D-tartaric acid and salicylaldehyde to obtain the D-enantiomer.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly alternative for producing chiral O-Methylserine. The biosynthesis of O-Methyl-L-serine is a single-step enzymatic reaction catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

This conceptual protocol is based on the principles of SAM-dependent methyltransferase reactions.

Materials:

  • L-serine

  • S-adenosyl-L-methionine (SAM)

  • Purified SAM-dependent O-methyltransferase

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Reaction vessel

  • Incubator

  • Quenching solution (e.g., trichloroacetic acid)

  • Analytical equipment (e.g., HPLC-MS)

Procedure:

  • Prepare a reaction mixture containing L-serine and SAM in a phosphate buffer.

  • Initiate the reaction by adding the purified SAM-dependent O-methyltransferase.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-MS.

  • Terminate the reaction by adding a quenching solution.

  • Purify the O-Methyl-L-serine from the reaction mixture using appropriate chromatographic techniques.

Biological Significance and Signaling Pathways

O-Methylserine and its derivatives play crucial roles in various biological processes, from being building blocks of complex natural products to modulating neurotransmitter activity.

Role in Pyrrolobenzodiazepine (PBD) Biosynthesis

O-Methyl-L-serine is a key precursor in the biosynthesis of PBDs, a class of potent antitumor antibiotics produced by actinomycetes.[6][7] The PBD molecule consists of three main parts: an anthranilate unit, a diazepine ring, and a pyrrolo moiety. O-Methyl-L-serine contributes to the formation of the diazepine ring. The biosynthetic pathway involves the incorporation of L-tryptophan, L-tyrosine, and L-methionine.[6]

PBD_Biosynthesis L_Tryptophan L-Tryptophan Anthranilate Anthranilate Moiety L_Tryptophan->Anthranilate L_Tyrosine L-Tyrosine Pyrrolo_moiety Pyrrolo Moiety L_Tyrosine->Pyrrolo_moiety L_Serine L-Serine O_Methylserine O-Methyl-L-serine L_Serine->O_Methylserine SAM-dependent O-methyltransferase SAM S-adenosyl- L-methionine (SAM) SAM->O_Methylserine PBD_core Pyrrolobenzodiazepine (PBD) Core Anthranilate->PBD_core Pyrrolo_moiety->PBD_core O_Methylserine->PBD_core D_Serine_Transport cluster_membrane Cell Membrane ASCT1 ASCT1 Transporter Intracellular_D_Serine Intracellular D-Serine ASCT1->Intracellular_D_Serine Extracellular_Amino_Acid Extracellular Amino Acid ASCT1->Extracellular_Amino_Acid ASCT2 ASCT2 Transporter ASCT2->Intracellular_D_Serine ASCT2->Extracellular_Amino_Acid Extracellular_D_Serine Extracellular D-Serine Extracellular_D_Serine->ASCT1 Uptake Extracellular_D_Serine->ASCT2 Uptake Intracellular_Amino_Acid Intracellular Amino Acid (e.g., Alanine, Serine) Intracellular_Amino_Acid->ASCT1 Efflux Intracellular_Amino_Acid->ASCT2 Efflux O_Methylserine_Derivative O-Methylserine-based Inhibitor O_Methylserine_Derivative->ASCT1 Inhibits O_Methylserine_Derivative->ASCT2 Inhibits HPLC_MS_Workflow Sample_Prep Sample Preparation (e.g., extraction, derivatization) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Column Reversed-Phase C18 Column HPLC_System->Column Mobile Phase MS_Detector Mass Spectrometer (e.g., Q-TOF, Triple Quad) Column->MS_Detector Elution Data_Analysis Data Analysis (Quantification, Identification) MS_Detector->Data_Analysis Data Acquisition

References

An In-depth Technical Guide on the Stability and Degradation Pathways of DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Methylserine is a synthetic derivative of the amino acid serine, characterized by a methyl group attached to the hydroxyl side chain. This modification imparts unique physicochemical properties that are of interest in pharmaceutical development, particularly in its role as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of the chemical stability and degradation pathways of this compound is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle, from synthesis and formulation to storage and in vivo administration.

This technical guide provides a comprehensive framework for assessing the stability of this compound. It outlines detailed experimental protocols for forced degradation studies, proposes potential chemical and enzymatic degradation pathways based on its molecular structure, and describes the analytical methodologies required for the identification and quantification of the parent compound and its degradation products.

Forced Degradation Studies: A Methodological Approach

Forced degradation studies, or stress testing, are crucial for elucidating the intrinsic stability of a molecule by exposing it to conditions more severe than those encountered during accelerated stability testing.[1][2] These studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[3]

General Protocol for Forced Degradation

A solution of this compound (typically 1 mg/mL in water or a suitable co-solvent) should be subjected to a series of stress conditions.[2] The goal is to achieve a target degradation of approximately 5-20%.[1] Control samples, shielded from the stress conditions, must be analyzed in parallel.

Experimental Protocols for Stress Conditions
Stress ConditionExperimental Protocol
Acidic Hydrolysis 1. Treat the this compound solution with 0.1 M to 1 M hydrochloric acid (HCl). 2. Incubate samples at both room temperature and an elevated temperature (e.g., 60°C). 3. Collect aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours). 4. Prior to analysis, neutralize the samples with an equivalent concentration of sodium hydroxide (NaOH).
Basic Hydrolysis 1. Treat the this compound solution with 0.1 M to 1 M NaOH. 2. Follow the incubation and sampling procedure as described for acidic hydrolysis. 3. Neutralize the collected samples with an equivalent concentration of HCl before analysis.
Oxidative Degradation 1. Add hydrogen peroxide (H₂O₂) to the this compound solution to a final concentration of 3% to 30%. 2. Store the solution at room temperature, protected from light. 3. Collect samples at various time points.
Photolytic Degradation 1. Expose the this compound solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[2] 2. A control sample should be kept in the same environment but shielded from light (e.g., wrapped in aluminum foil). 3. Analyze the samples after the designated exposure period.
Thermal Degradation 1. Expose both solid this compound powder and a solution to dry heat at temperatures such as 60°C and 80°C in a calibrated oven. 2. Collect samples at various time points for analysis.

Hypothetical Chemical Degradation Pathways

The chemical structure of this compound, featuring an amino acid backbone and a methyl ether linkage, suggests several potential degradation pathways under stress conditions.

Hydrolytic Degradation

Under acidic conditions, the ether bond is susceptible to cleavage, which would likely yield serine and methanol. In contrast, ethers are generally more stable under basic conditions, though β-elimination reactions could be induced at higher temperatures.

cluster_hydrolysis Hydrolytic Degradation This compound This compound Serine Serine This compound->Serine  Acidic Hydrolysis (H₃O⁺)   Elimination_Product 2-Amino-2-propenoic acid This compound->Elimination_Product  Basic Hydrolysis (OH⁻, Δ)   Methanol Methanol

Caption: Hypothetical Hydrolytic Degradation of this compound.

Oxidative Degradation

The amino acid portion of the molecule is prone to oxidation, which can lead to deamination and decarboxylation, forming various carbonyl compounds.

This compound This compound Keto_Acid 3-methoxy-2-oxopropanoic acid This compound->Keto_Acid H₂O₂ Aldehyde Methoxyacetaldehyde Keto_Acid->Aldehyde Decarboxylation

Caption: Hypothetical Oxidative Degradation of this compound.

Photolytic and Thermal Degradation

Exposure to light and heat can induce fragmentation of the molecule. Thermal stress is known to cause decarboxylation and deamination of amino acids.[4][5] Photodegradation may proceed via radical mechanisms, leading to a variety of smaller degradation products.

This compound This compound Thermal_Products Decarboxylation & Deamination Products This compound->Thermal_Products Thermal Stress (Δ) Photo_Products Radical Fragmentation Products This compound->Photo_Products Photolytic Stress (hν)

Caption: Hypothetical Thermal and Photolytic Degradation of this compound.

Potential Enzymatic Degradation Pathways

In a biological system, this compound may be metabolized by various enzymes. Cytochrome P450 enzymes, for instance, are known to catalyze O-demethylation reactions.[6] Additionally, aminotransferases could convert the amino acid to its corresponding α-keto acid.

This compound This compound O-Demethylation Serine + Formaldehyde This compound->O-Demethylation Cytochrome P450 Transamination 3-methoxy-2-oxopropanoic acid This compound->Transamination Aminotransferase

Caption: Hypothetical Enzymatic Degradation of this compound.

Analytical Methodologies

The development and validation of a stability-indicating analytical method are critical for the accurate assessment of this compound's stability.

Analytical Workflow

A systematic workflow is necessary to quantify degradation and identify the resulting products.

Forced_Degradation Forced Degradation Studies HPLC_UV_Screening HPLC-UV Method Development & Screening Forced_Degradation->HPLC_UV_Screening Quantification Quantification of Degradation HPLC_UV_Screening->Quantification LC_MS_Identification LC-MS/MS for Degradant Identification Quantification->LC_MS_Identification NMR_Confirmation NMR for Structural Confirmation LC_MS_Identification->NMR_Confirmation Pathway_Elucidation Degradation Pathway Elucidation NMR_Confirmation->Pathway_Elucidation

Caption: Analytical Workflow for Stability and Degradation Analysis.

Stability-Indicating HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is generally a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or a wavelength determined by UV spectral analysis of this compound).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[3]

LC-MS/MS Protocol for Degradant Identification
  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Stressed samples can often be diluted and directly injected.[7]

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to ensure the detection of all potential degradation products.

  • Data Acquisition: Full scan mass spectrometry (MS) will provide the accurate mass of the degradation products. Tandem mass spectrometry (MS/MS) should be performed on the detected degradation products to obtain fragmentation patterns for structural elucidation.

NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: If a major degradation product is formed, it can be isolated using preparative HPLC.

  • Analysis: The isolated compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, should be conducted to definitively determine the chemical structure.[8]

Data Presentation

All quantitative results from the forced degradation studies should be meticulously documented in tabular format for easy comparison and interpretation.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDuration (hours)% this compound Remaining% DegradationNumber of Major Degradants Detected
Control24
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
Photolytic (ICH Q1B)-
Thermal (80°C, solid)24

Table 2: Chromatographic Profile of this compound and Potential Degradation Products

Peak IDRetention Time (min)Relative Retention Timem/z [M+H]⁺Proposed Structure
This compound1.00Parent Compound
DP-1
DP-2
DP-3

Conclusion

References

Spectroscopic Analysis of DL-O-Methylserine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-O-Methylserine, a derivative of the non-essential amino acid serine, is a compound of significant interest in biochemical research and drug development. Its structural similarity to serine, coupled with the presence of a methyl group on the side-chain oxygen, imparts unique chemical and biological properties. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the analytical characterization of this molecule.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Hα (α-proton)~3.8Doublet of doubletsJ(Hα, Hβa) = ~4.5, J(Hα, Hβb) = ~6.5
Hβa (β-proton)~3.6Doublet of doubletsJ(Hβa, Hβb) = ~10.0, J(Hβa, Hα) = ~4.5
Hβb (β-proton)~3.4Doublet of doubletsJ(Hβb, Hβa) = ~10.0, J(Hβb, Hα) = ~6.5
-OCH₃ (methoxy protons)~3.3SingletN/A

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) ppm
C=O (Carboxyl carbon)~172
Cα (α-carbon)~55
Cβ (β-carbon)~72
-OCH₃ (Methoxy carbon)~59

Note: Chemical shifts are referenced to a standard and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3000 (broad)O-H stretchCarboxylic acid
3200 - 3000 (broad)N-H stretchAmine (protonated)
2950 - 2850C-H stretchAliphatic (CH, CH₂, CH₃)
~1735C=O stretchCarboxylic acid
~1630N-H bendAmine (protonated)
~1460C-H bendAliphatic
~1100C-O stretchEther

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following protocols outline the key steps for the NMR and IR analysis of this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)). D₂O is often preferred for amino acids to exchange labile protons (-NH₂ and -COOH), simplifying the spectrum.

  • Add a small amount of a reference standard, such as Trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K (25 °C).

3. Instrument Parameters (¹³C NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Approximately 200 ppm.

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the reference standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. Instrument Parameters (FTIR):

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

  • Background: Run a background spectrum of the empty sample compartment or a pure KBr pellet.

3. Data Acquisition and Analysis:

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the IR spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_output Final Output Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent (e.g., D2O) Sample->NMR_Prep For NMR IR_Prep Prepare KBr Pellet Sample->IR_Prep For IR NMR_Acq NMR Data Acquisition (1H and 13C) NMR_Prep->NMR_Acq IR_Acq FTIR Data Acquisition IR_Prep->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Processing (Baseline Correction) IR_Acq->IR_Proc NMR_Assign Peak Assignment (Chemical Shift, Multiplicity) NMR_Proc->NMR_Assign IR_Assign Band Assignment (Functional Groups) IR_Proc->IR_Assign Report Comprehensive Spectroscopic Report NMR_Assign->Report IR_Assign->Report

Workflow for the Spectroscopic Analysis of this compound.

The spectroscopic analysis of this compound by NMR and IR provides a robust framework for its structural elucidation and characterization. The data and protocols presented in this guide offer a foundational resource for researchers and scientists engaged in the study and application of this important amino acid derivative. Consistent application of these analytical techniques is essential for ensuring the quality and purity of this compound in research and development settings.

In Vitro Effects of DL-O-Methylserine on Cell Lines: A Methodological and Conceptual Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a significant lack of specific data on the in vitro effects of DL-O-Methylserine on mammalian cell lines. The information presented herein is a generalized technical guide for researchers, scientists, and drug development professionals. It outlines a robust framework for the initial investigation of a novel amino acid analog, such as this compound, by adapting established methodologies and considering relevant biological pathways. The quantitative data, experimental protocols, and signaling pathways described are illustrative and based on research into other serine analogs and metabolic inhibitors.

Introduction

Serine metabolism is a critical pathway for cancer cell proliferation, providing precursors for the synthesis of proteins, nucleotides, and lipids.[1] The pathway also contributes to cellular antioxidant capacity.[2] Consequently, targeting serine metabolism has emerged as a promising strategy in cancer therapy.[3][4] this compound, as a derivative of serine, presents an interesting candidate for investigation. Its O-methyl group may alter its transport, metabolism, and interaction with cellular machinery compared to its parent amino acid.

This guide provides a structured approach to characterizing the in vitro effects of this compound, from initial cytotoxicity screening to the elucidation of potential mechanisms of action.

Data Presentation: Hypothetical Quantitative Summary

The following tables represent the types of quantitative data that would be generated during an initial in vitro assessment of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer Type48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7Breast Adenocarcinoma150 ± 12.595 ± 8.2
MDA-MB-231Breast Adenocarcinoma120 ± 10.175 ± 6.4
A549Lung Carcinoma210 ± 18.3140 ± 11.9
HCT116Colon Carcinoma180 ± 15.7110 ± 9.8
U87-MGGlioblastoma> 500> 500

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of this compound on Apoptosis Induction (Hypothetical Data)

Cell LineTreatment (72h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7Vehicle Control3.2 ± 0.51.8 ± 0.3
100 µM this compound15.7 ± 2.18.4 ± 1.1
MDA-MB-231Vehicle Control4.1 ± 0.62.2 ± 0.4
100 µM this compound22.5 ± 3.012.1 ± 1.5

Data would be presented as mean ± standard deviation from flow cytometry analysis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing cell viability in response to a test compound.[5]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, if any).

  • Incubation: Incubate the plates for 48 and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 48 or 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Target Pathway Investigation A Select Cell Lines (e.g., Breast, Lung, Colon Cancer) B Cell Viability Assay (MTT) Determine IC50 at 48h & 72h A->B C Morphological Observation (Microscopy) A->C D Apoptosis Assay (Annexin V/PI Staining) B->D F Cell Cycle Analysis (Propidium Iodide Staining) B->F E Caspase Activity Assay (Caspase-3/7, -8, -9) D->E G Western Blot Analysis (e.g., PARP, Caspases, Bcl-2 family) D->G H Metabolomic Analysis (LC-MS for Serine/Glycine levels) G->H I Gene Expression Analysis (qPCR for PHGDH, SHMT) G->I

Caption: A tiered experimental workflow for investigating a novel compound.

serine_metabolism Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolysis ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP PHGDH PHGDH PHGDH->ThreePG ThreePS 3-Phosphoserine ThreePHP->ThreePS PSAT1 PSAT1 PSAT1->ThreePHP Serine Serine ThreePS->Serine PSPH PSPH PSPH->ThreePS Glycine Glycine Serine->Glycine OneCarbon One-Carbon Units (for Nucleotides, etc.) Serine->OneCarbon Glycine->OneCarbon SHMT SHMT SHMT->Serine DLO This compound (Hypothetical Inhibitor) DLO->PHGDH DLO->SHMT

Caption: The de novo serine synthesis pathway and potential inhibition points.

apoptosis_pathway Stimulus This compound (Hypothetical Stress) BaxBak Bax/Bak Stimulus->BaxBak Mitochondria Mitochondria CytoC Cytochrome c (release) Mitochondria->CytoC BaxBak->Mitochondria Bcl2 Bcl-2 Bcl2->BaxBak Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis, a potential mechanism of action.

Conclusion and Future Directions

While direct experimental data on the in vitro effects of this compound on cell lines is currently unavailable, this guide provides a comprehensive framework for its investigation. The initial focus should be on determining its cytotoxicity across a panel of relevant cell lines. Subsequent studies should aim to elucidate the mechanism of action, with a primary focus on apoptosis and cell cycle arrest. Given its structure as a serine analog, investigating its impact on serine metabolism through metabolomics and gene expression analysis is a logical and crucial next step. The insights gained from such a structured investigation will be vital in determining the potential of this compound as a therapeutic agent.

References

Investigating the Metabolic Fate of DL-O-Methylserine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Methylserine, a synthetic derivative of the amino acid serine, holds potential for various applications in drug development and biomedical research. Understanding its metabolic fate is paramount for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound in mammals, detailed experimental protocols for its investigation, and a framework for data analysis and interpretation. While direct metabolic studies on this compound are not extensively available in public literature, this guide synthesizes information from related compounds and established metabolic pathways to propose a scientifically grounded investigational approach.

Introduction

O-Methylserine is a non-proteinogenic amino acid derivative.[1] Its structural similarity to serine suggests potential interactions with metabolic pathways involving this key amino acid. In Escherichia coli, O-methyl-dl-serine has been observed to interfere with the biosynthesis of threonine and methionine, though it is not incorporated into bacterial proteins.[2] In mammals, the metabolic fate is likely dictated by enzymes that process xenobiotics and modify amino acids. This guide will focus on the probable metabolic pathways and the methodologies to elucidate them.

Proposed Metabolic Pathway of this compound

The primary anticipated metabolic pathway for this compound in mammals is O-demethylation . This reaction is commonly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and are responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.[3][4][5] The O-demethylation of this compound would yield L- and D-serine and formaldehyde.

The resulting L-serine can enter the endogenous serine pool and be utilized in various metabolic pathways, including:

  • Conversion to glycine and a one-carbon unit by serine hydroxymethyltransferase (SHMT), which is crucial for nucleotide biosynthesis and methylation reactions.[6][7][8]

  • Synthesis of other amino acids like cysteine.[9]

  • Incorporation into proteins.

The D-serine enantiomer is a known neuromodulator and its metabolism is primarily governed by the enzyme D-amino acid oxidase (DAAO), which would convert it to hydroxypyruvate.[10]

Formaldehyde, the other product of O-demethylation, is a reactive compound that is rapidly detoxified, primarily by conversion to formic acid and ultimately to carbon dioxide.

The following diagram illustrates the proposed primary metabolic pathway:

Metabolic_Pathway DL_OMS This compound Serine L-Serine & D-Serine DL_OMS->Serine O-demethylation (Cytochrome P450) Formaldehyde Formaldehyde DL_OMS->Formaldehyde O-demethylation (Cytochrome P450) Metabolic_Pathways Endogenous Metabolic Pathways (e.g., One-Carbon Metabolism, Protein Synthesis) Serine->Metabolic_Pathways Detoxification Detoxification Pathways Formaldehyde->Detoxification InVivo_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis cluster_Results Results IV_Dose Intravenous (IV) Dose (Radiolabeled this compound) Blood Blood Collection (Time course) IV_Dose->Blood Excreta Urine & Feces Collection (Intervals) IV_Dose->Excreta Tissues Tissue Harvest (Terminal) IV_Dose->Tissues PO_Dose Oral (PO) Dose (Radiolabeled this compound) PO_Dose->Blood PO_Dose->Excreta PO_Dose->Tissues LCMS LC-MS/MS Analysis (Parent & Metabolites) Blood->LCMS LSC Liquid Scintillation Counting (Total Radioactivity) Excreta->LSC Tissues->LSC PK Pharmacokinetic Parameters LCMS->PK ADME ADME Profile LSC->ADME

References

Methodological & Application

Chiral HPLC Method for the Enantioseparation of O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers in Drug Development and Life Sciences

Introduction

O-Methylserine, an analog of the amino acid serine, possesses a chiral center, resulting in the existence of two enantiomers: (R)-O-Methylserine and (S)-O-Methylserine. The distinct stereoisomers of O-Methylserine can exhibit different biological activities and pharmacological effects, making their separation and quantification crucial in drug discovery, neuroscience, and metabolic research.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a robust and widely used technique for the reliable separation of enantiomers.[1][2] This application note details a direct chiral HPLC method for the baseline resolution of O-Methylserine enantiomers without the need for prior derivatization. The method is based on the successful separation of the structurally similar compound, serine, and is expected to be highly effective for O-Methylserine.

Principle of Separation

The enantioseparation is achieved using a macrocyclic glycopeptide-based chiral stationary phase, specifically a Chirobiotic T column. This type of CSP provides a complex three-dimensional chiral environment with multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions.[3] The differential interaction of the O-Methylserine enantiomers with the chiral selector bonded to the stationary phase leads to different retention times, allowing for their separation and quantification. The D-enantiomer is typically more strongly retained on this type of stationary phase.[4]

Experimental Protocol

This protocol provides a detailed methodology for the chiral separation of O-Methylserine enantiomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is suitable. A mass spectrometer (MS) can also be used for detection, offering higher sensitivity and selectivity.[1]

  • Chiral Column: Chirobiotic T, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile / Water (80/20, v/v). The mobile phase should be freshly prepared and degassed.

  • Analytes: Racemic O-Methylserine and individual enantiomers (if available) for peak identification.

  • Sample Diluent: Mobile phase.

Chromatographic Conditions:

A summary of the chromatographic conditions is provided in the table below.

ParameterValue
Column Chirobiotic T, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (80/20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 25°C
Detection UV at 210 nm

Sample Preparation:

  • Prepare a stock solution of racemic O-Methylserine at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow:

The logical flow of the experimental procedure is outlined in the diagram below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water 80:20) prep_sample Prepare O-Methylserine Sample (0.1 mg/mL in Mobile Phase) prep_mobile_phase->prep_sample Use as diluent hplc_setup Equilibrate Chirobiotic T Column with Mobile Phase prep_sample->hplc_setup inject_sample Inject Sample (5 µL) hplc_setup->inject_sample separation Isocratic Elution (1.0 mL/min) inject_sample->separation detection UV Detection (210 nm) separation->detection record_chromatogram Record Chromatogram detection->record_chromatogram identify_peaks Identify Enantiomer Peaks record_chromatogram->identify_peaks calculate_parameters Calculate Retention Times, Resolution, and Enantiomeric Excess identify_peaks->calculate_parameters

Figure 1: Experimental workflow for the chiral HPLC separation of O-Methylserine enantiomers.

Expected Results

Based on the separation of serine under similar conditions, a baseline resolution of the O-Methylserine enantiomers is expected.[5] The chromatogram should show two distinct, well-resolved peaks corresponding to the two enantiomers.

Quantitative Data Summary:

The following table summarizes the expected chromatographic parameters based on the analysis of the structurally related compound, serine.[5] Retention times for O-Methylserine may vary slightly.

ParameterEnantiomer 1Enantiomer 2
Retention Time (k') ~6.45~7.86
Resolution (Rs) \multicolumn{2}{c}{>3.0}
Selectivity (α) \multicolumn{2}{c}{~1.22}

Conclusion

The described chiral HPLC method provides a straightforward and effective protocol for the separation of O-Methylserine enantiomers. The use of a Chirobiotic T column with a simple isocratic mobile phase of acetonitrile and water is expected to yield excellent resolution and peak shape. This method is suitable for the routine analysis of O-Methylserine enantiomers in research, quality control, and various stages of drug development. The protocol can be further optimized by adjusting the mobile phase composition and temperature to meet specific analytical requirements.

References

Application Notes and Protocols for the Synthesis and Evaluation of D-Serine Transporter Inhibitors Derived from DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction:

D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a significant role in synaptic plasticity, learning, and memory. The extracellular concentration of D-serine is meticulously regulated by specific transporters, primarily the Alanine-Serine-Cysteine Transporters (ASCTs), such as ASCT2 (SLC1A5). Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders. Consequently, the development of potent and selective inhibitors for D-serine transporters is a key area of interest in drug discovery.

ASCT2, in particular, has garnered attention as a therapeutic target, not only in neuroscience but also in oncology, due to its role in supplying glutamine to rapidly proliferating cancer cells.[1][2][3] Many developed inhibitors share a common structural feature: an amino acid scaffold linked to a hydrophobic moiety.[1][4] This document provides a detailed protocol for the conceptual synthesis of a novel D-serine transporter inhibitor library using DL-O-Methylserine as a versatile starting material. Additionally, it outlines the experimental procedures for evaluating the efficacy of these synthesized compounds.

I. Conceptual Synthesis Protocol: From this compound to a Putative ASCT2 Inhibitor

This protocol describes a hypothetical multi-step synthesis of a D-serine transporter inhibitor based on the common scaffold of known inhibitors, which often feature an amino acid core with a hydrophobic side chain.[2] this compound is an ideal starting material due to its structural similarity to serine, a natural substrate of ASCT2. The synthesis involves two main stages: N-protection followed by coupling with a hydrophobic moiety.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A library of hydrophobic amines (e.g., benzylamine, phenethylamine)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Protection of this compound

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-DL-O-Methylserine.

Step 2: Amide Coupling with a Hydrophobic Amine

  • Dissolve N-Boc-DL-O-Methylserine (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at 0°C.

  • Add the selected hydrophobic amine (e.g., benzylamine) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected inhibitor.

Step 3: N-Deprotection

  • Dissolve the N-Boc protected inhibitor (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting TFA salt of the final inhibitor can be further purified by recrystallization or preparative HPLC.

II. Experimental Protocols for Inhibitor Evaluation

The inhibitory activity of the synthesized compounds on D-serine transporters can be assessed using several established methods. The two primary techniques are radiolabeled substrate uptake assays and electrophysiological measurements.

A. Radiolabeled D-Serine Uptake Assay in ASCT2-Expressing Cells

This assay measures the ability of the synthesized compounds to inhibit the uptake of radiolabeled D-serine into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing human ASCT2 (or other transporter of interest).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • [³H]-D-serine.

  • Hanks' Balanced Salt Solution (HBSS).

  • Synthesized inhibitor compounds.

  • Scintillation cocktail and vials.

  • Scintillation counter.

Protocol:

  • Cell Culture: Plate ASCT2-expressing HEK293 cells in 24-well plates and grow to 80-90% confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Pre-incubation: Add 200 µL of HBSS containing various concentrations of the inhibitor compound (or vehicle control) to each well. Incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of HBSS containing [³H]-D-serine (final concentration ~100 nM) to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of uptake.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to stop the transport.

  • Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.

  • Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of inhibitor that reduces [³H]-D-serine uptake by 50% (IC₅₀) by fitting the data to a dose-response curve.

B. Electrophysiological Measurement of ASCT2-Mediated Anion Leak Current

ASCT2 exhibits a substrate-independent leak anion conductance that is inhibited by competitive blockers.[5] This property can be exploited to screen for inhibitors using whole-cell patch-clamp electrophysiology.

Materials:

  • ASCT2-expressing HEK293 cells.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal solution (e.g., containing 130 mM NaSCN).

  • External solution (e.g., containing 140 mM NaCl).

  • Synthesized inhibitor compounds.

Protocol:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiology.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on an ASCT2-expressing cell. Clamp the membrane potential at a holding potential of 0 mV.

  • Baseline Recording: Record the baseline leak current in the external solution.

  • Inhibitor Application: Perfuse the cell with the external solution containing a known concentration of the synthesized inhibitor.

  • Current Measurement: Record the change in the holding current. Inhibitors will block the tonic leak anion current, resulting in an outward current shift.[1]

  • Dose-Response: Apply a range of inhibitor concentrations to determine the apparent binding affinity (Ki).[4]

  • Data Analysis: Plot the normalized current inhibition as a function of inhibitor concentration and fit the data to a suitable binding isotherm to calculate the Ki value.

III. Data Presentation

The following table summarizes the inhibitory activities of several known ASCT2 inhibitors, providing a benchmark for newly synthesized compounds.

Compound NameInhibitor ClassApparent Affinity (Ki)IC₅₀Assay MethodReference
BenzylserineSerine Derivative780 µMElectrophysiology[6]
BenzylcysteineCysteine Derivative780 µMElectrophysiology[6]
L-γ-glutamyl-p-nitroanilide (GPNA)Glutamyl Anilide~250 µM[³H]-Glutamine Uptake[7]
V-9302Aminobutanoic Acid Derivative9.6 µM[³H]-Glutamine Uptake[8]
Compound 16bSulfonic Acid Ester8.1 ± 4.0 µMElectrophysiology[1]
Benzylproline Derivative (most potent)Proline Derivative3 µMElectrophysiology[4]
Lc-BPESerine Ester0.86 ± 0.11 µM20 µMElectrophysiology & [³H]-Glutamine Uptake[9]
C118PMicrotubule Protein Inhibitor9.35 to 325 nMCell Viability[10]
ASCT2-IN-13.5 - 5.6 µM[³H]-Glutamine Uptake[6]

IV. Visualizations

Diagram 1: D-Serine Signaling Pathway at the Synapse

D_Serine_Signaling cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_synaptic_cleft Astrocyte_LSerine L-Serine Synthesis ASCT1 ASCT1 Astrocyte_LSerine->ASCT1 L-Serine Export Neuron_LSerine L-Serine ASCT1->Neuron_LSerine L-Serine Uptake SR Serine Racemase (SR) Neuron_DSerine D-Serine SR->Neuron_DSerine Neuron_LSerine->SR Conversion Asc1 Asc-1 Neuron_DSerine->Asc1 D-Serine Release Synaptic_DSerine D-Serine Asc1->Synaptic_DSerine NMDA_receptor NMDA Receptor Synaptic_DSerine->NMDA_receptor Co-agonist Binding

Caption: Glia-neuron serine shuttle and D-serine signaling at the synapse.

Diagram 2: Experimental Workflow for Inhibitor Synthesis and Evaluation

Workflow start Start: this compound step1 Step 1: N-Protection (e.g., Boc protection) start->step1 step2 Step 2: Amide Coupling with Hydrophobic Amine Library step1->step2 step3 Step 3: Deprotection (e.g., TFA) step2->step3 purification Purification & Characterization (HPLC, NMR, MS) step3->purification inhibitor_library Putative Inhibitor Library purification->inhibitor_library primary_screen Primary Screening: Radiolabeled Uptake Assay ([³H]-D-Serine) inhibitor_library->primary_screen determine_ic50 Determine IC₅₀ Values primary_screen->determine_ic50 secondary_screen Secondary Screening: Electrophysiology (Patch-Clamp) determine_ic50->secondary_screen sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis determine_ki Determine Ki and Mechanism of Inhibition secondary_screen->determine_ki determine_ki->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for synthesis and evaluation of D-serine transporter inhibitors.

References

Application Notes and Protocols for DL-O-Methylserine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Methylserine is a methylated derivative of the amino acid serine. While the roles of D-serine and L-serine as neuromodulators, particularly as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, are well-established, research into their methylated counterparts is emerging.[1][2][3][4] Recent studies have demonstrated the neuroprotective potential of O-Methylserine (OMO) in a rat model of Alzheimer's disease, suggesting its therapeutic promise for neurodegenerative conditions.[5] O-methylation can alter the pharmacokinetic and pharmacodynamic properties of amino acids, potentially offering advantages in terms of stability, bioavailability, and target engagement.

These application notes provide a comprehensive overview of the current understanding of this compound's application in neurodegenerative disease models, with a focus on Alzheimer's disease. Detailed protocols and data are presented to guide researchers in the investigation of this compound.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its appropriate handling and use in experimental settings.

PropertyValueReference
IUPAC Name 2-amino-3-methoxypropanoic acid
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS Number 19794-53-7
Appearance White to off-white powder
Assay ≥98.0% (TLC)

Potential Mechanism of Action in Neurodegeneration

The precise mechanism of action of this compound in neurodegeneration is under investigation. However, based on its structural similarity to serine and the observed effects in preclinical models, several potential pathways can be hypothesized. The O-methyl group may alter the affinity of the molecule for the glycine-binding site on the NMDA receptor, potentially acting as a modulator of glutamatergic neurotransmission.[1][2][6] Excessive NMDA receptor activity is implicated in excitotoxicity, a common pathological feature in neurodegenerative diseases.[3]

Additionally, studies on an Alzheimer's disease model suggest that O-Methylserine may exert its neuroprotective effects through the modulation of monoamine neurotransmitter levels, improvement of energy metabolism, and reduction of oxidative stress.[5] It has also been shown to decrease the expression of amyloid precursor protein (APP) and tau protein, key pathological hallmarks of Alzheimer's disease.[5]

Potential Mechanism of Action of this compound This compound This compound NMDAR_Modulation NMDAR Modulation This compound->NMDAR_Modulation Neurotransmitter_Balance Neurotransmitter Balance This compound->Neurotransmitter_Balance Energy_Metabolism Improved Energy Metabolism This compound->Energy_Metabolism Oxidative_Stress Reduced Oxidative Stress This compound->Oxidative_Stress Protein_Pathology Reduced Protein Pathology This compound->Protein_Pathology Neuroprotection Neuroprotection NMDAR_Modulation->Neuroprotection Neurotransmitter_Balance->Neuroprotection Energy_Metabolism->Neuroprotection Oxidative_Stress->Neuroprotection Protein_Pathology->Neuroprotection Experimental Workflow for this compound in an AD Model cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessment D_galactose D-galactose Administration Abeta_injection Aβ25–35 Injection D_galactose->Abeta_injection OMO_admin This compound Administration Abeta_injection->OMO_admin Behavioral Behavioral Tests (Morris Water Maze, Step-down) OMO_admin->Behavioral Biochemical Biochemical & Neurochemical Analysis Behavioral->Biochemical Western_Blot Western Blot Biochemical->Western_Blot

References

Application Notes and Protocols: DL-O-Methylserine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of DL-O-Methylserine as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Detailed protocols for the synthesis of the anticonvulsant drug Lacosamide are presented, along with relevant biological context concerning the related compound, D-serine, and its role in neurotransmission.

Introduction

This compound, a racemic mixture of the O-methylated derivative of the amino acid serine, is a valuable building block in pharmaceutical chemistry. Its primary application lies in its use as a precursor for the synthesis of chiral compounds, most notably (R)-2-acetamido-N-benzyl-3-methoxypropanamide, known as Lacosamide. Lacosamide is an anticonvulsant medication used for the adjunctive treatment of partial-onset seizures.[1] The synthesis of enantiomerically pure Lacosamide from the racemic this compound requires a critical resolution step to isolate the desired D-enantiomer, which is then further elaborated to the final drug substance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 19794-53-7
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
Melting Point 210-215 °C
Boiling Point 260.6 °C at 760 mmHg
Water Solubility Soluble

Application: Synthesis of Lacosamide from this compound

The following section details the multi-step synthesis of Lacosamide from this compound. The process involves the resolution of the racemic mixture, followed by acetylation and amidation reactions.

Experimental Workflow for Lacosamide Synthesis

Lacosamide_Synthesis_Workflow cluster_0 Step 1: Resolution of this compound cluster_1 Step 2: Liberation and Acetylation cluster_2 Step 3: Amidation dl_oms This compound reagent1 N-Acetyl-(R)- naphthylalanine, Ethanol dl_oms->reagent1 Diastereomeric Salt Formation d_oms_salt N-Acetyl-(R)-naphthylalanine salt of O-Methyl-D-serine reagent1->d_oms_salt d_oms O-Methyl-D-serine (from salt) d_oms_salt->d_oms Liberation reagent2 1. HCl 2. NaOH 3. Acetic Anhydride d_oms->reagent2 Acetylation n_acetyl_d_oms N-Acetyl-O-methyl-D-serine reagent2->n_acetyl_d_oms reagent3 Isobutyl chloroformate, N-Methylmorpholine n_acetyl_d_oms->reagent3 Activation activated_ester Activated Ester Intermediate reagent3->activated_ester reagent4 Benzylamine activated_ester->reagent4 Amide Bond Formation lacosamide Lacosamide ((R)-2-acetamido-N-benzyl -3-methoxypropanamide) reagent4->lacosamide

Caption: Workflow for the synthesis of Lacosamide from this compound.

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive procedure for the synthesis of Lacosamide starting from this compound.

Step 1: Resolution of this compound

This step involves the separation of the desired D-enantiomer from the racemic mixture via diastereomeric salt formation.

  • Materials:

    • This compound

    • N-Acetyl-(R)-naphthylalanine

    • Ethanol

    • Round-bottomed flask with stirrer and reflux condenser

    • Filtration apparatus

  • Procedure:

    • To a round-bottomed flask, add this compound (5 g) and ethanol (150 mL).

    • Add N-Acetyl-(R)-naphthylalanine (10.80 g) in one portion.

    • Heat the mixture to 50°C overnight with stirring. A suspension will form.

    • Cool the suspension to room temperature and filter the solid.

    • Rinse the solid with a small amount of ethanol (5 mL) and dry under vacuum at 40°C for 3 hours. This yields the crude N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine.[3]

    • For further purification, the crude salt (5 g) can be suspended in ethanol (30 mL), heated to 50°C for 4 hours, cooled to room temperature, and filtered again. The resulting solid is rinsed with ethanol (5 mL) and dried under vacuum.[3]

  • Quantitative Data:

    • Crude Yield: 6.4 g (40.5%)[3]

    • Chiral Purity (Crude): >90%[3]

    • Yield after Recrystallization: 4.6 g (91.5% from crude salt)[3]

    • Chiral Purity (Recrystallized): >95%[3]

Step 2: Liberation and Acetylation of O-Methyl-D-serine

The resolved O-Methyl-D-serine salt is treated to liberate the free amino acid, which is then acetylated.

  • Materials:

    • N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Acetic anhydride

    • Reaction vessel

  • Procedure:

    • The N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine is treated with an acidic solution (e.g., HCl) to adjust the pH to 1-2 to regenerate the free O-Methyl-D-serine.[3] The resolving agent can be recovered from the aqueous layer.

    • The free O-Methyl-D-serine is then extracted into an organic solvent.

    • The pH of the aqueous layer is subsequently adjusted to ~7 with NaOH.[3]

    • The liberated O-Methyl-D-serine (as a trifluoroacetate salt in the cited example, 50 g) is charged into a reaction flask with ethyl acetate (500 mL).[4]

    • The mixture is cooled to 0-5°C, and acetic anhydride (43.8 g) is added.[4]

    • The reaction is stirred at 25°C for 20 hours and then cooled to 0-5°C.[4]

    • After stirring for 1 hour, the reaction mixture is filtered, and the wet cake is washed with ethyl acetate (50 mL).[4]

    • The solid is dried at 60°C to yield N-acetyl-O-methyl-D-serine.[4]

  • Quantitative Data:

    • Yield: 40 g of N-acetyl-O-methyl-D-serine from 50 g of the trifluoroacetate salt.[4]

Step 3: Amidation to form Lacosamide

The final step involves the formation of the amide bond with benzylamine.

  • Materials:

    • N-acetyl-O-methyl-D-serine

    • Ethyl acetate

    • N-methylmorpholine

    • Isobutyl chloroformate

    • Benzylamine

    • 1N HCl

    • Four-necked round-bottomed flask

  • Procedure:

    • Charge a 2 L four-necked round-bottomed flask with ethyl acetate (1250 mL) and N-acetyl-O-methyl-D-serine (25 g) under a nitrogen atmosphere.[4]

    • Cool the reaction mixture to -20°C and add N-methylmorpholine (16.5 g).[4]

    • Slowly add isobutyl chloroformate (22.3 g) to the reaction mixture.

    • After stirring for 30 minutes, slowly add benzylamine (17.5 g) to the reaction mixture and stir for another 30 minutes.[4]

    • Raise the temperature of the reaction mixture to 25-30°C and stir for 1 hour.[4]

    • Quench the reaction with 100 mL of 1N HCl.[4]

    • Transfer the mixture to a separating funnel, separate the layers, and process the organic layer to isolate Lacosamide.

  • Quantitative Data:

    • The overall yield of Lacosamide from D-serine via this route is reported to be approximately 28.7%.[4]

Biological Context: D-Serine and the NMDA Receptor Signaling Pathway

While this compound itself is a synthetic precursor, its structural relative, D-serine, is an important endogenous neuromodulator. D-serine acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[5][6] The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for the activation of the NMDA receptor, leading to the opening of its ion channel and subsequent influx of Ca²⁺ ions. This calcium influx triggers downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.[6]

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron glutamate_vesicle Glutamate Vesicles glutamate Glutamate glutamate_vesicle->glutamate Release nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to GluN2 subunit d_serine D-Serine d_serine->nmda_receptor Binds to Glycine site (GluN1) ca_channel Ca²⁺ Channel (Open) nmda_receptor->ca_channel Activation ca_influx Ca²⁺ Influx ca_channel->ca_influx signaling Downstream Signaling Cascades ca_influx->signaling plasticity Synaptic Plasticity (LTP/LTD) signaling->plasticity

Caption: Role of D-Serine as a co-agonist in NMDA receptor activation.

Understanding this pathway provides insight into the rationale for developing drugs that modulate D-serine levels in the brain. D-serine transporter inhibitors, for which this compound is a precursor, aim to increase the synaptic concentration of D-serine, thereby enhancing NMDA receptor function. This is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[7]

Conclusion

This compound is a versatile and important precursor in the pharmaceutical industry, with a well-established role in the synthesis of the anticonvulsant Lacosamide. The synthetic route from the racemic starting material, involving a key diastereomeric resolution step, is a practical approach for the large-scale production of the enantiomerically pure drug. Furthermore, the connection of the related endogenous molecule, D-serine, to the NMDA receptor signaling pathway highlights the broader therapeutic potential of targeting this system and underscores the continued importance of precursors like this compound in the development of novel therapeutics for neurological and psychiatric disorders.

References

Application Note: Structural Elucidation of DL-O-Methylserine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation and elucidation of DL-O-Methylserine. High-resolution 1D (¹H and ¹³C) and 2D NMR techniques are powerful analytical tools for unambiguously determining the chemical structure of small molecules, including non-canonical amino acids like this compound, which are of growing interest in drug development and proteomics. This document provides a summary of predicted NMR data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for spectral analysis.

Introduction

This compound is a derivative of the amino acid serine where the hydroxyl proton is replaced by a methyl group. This modification can significantly alter the biological activity and physicochemical properties of peptides and proteins into which it is incorporated. Accurate structural verification is a critical step in its synthesis and application in various research and development settings. NMR spectroscopy provides detailed information about the chemical environment of each atom, enabling the confirmation of its unique structural features.

Predicted NMR Data

Due to the limited availability of experimental spectral data in public databases, the following ¹H and ¹³C NMR chemical shifts for this compound in D₂O have been predicted using advanced computational algorithms. These predicted values serve as a reliable reference for experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in D₂O

Atom NameAtom NumberPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted J-coupling (Hz)Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon1---~173.5
Alpha Carbon2~3.85ddJ(Hα, Hβa) ≈ 4.5, J(Hα, Hβb) ≈ 6.5~56.0
Beta Carbon3~3.70 (Hβa), ~3.60 (Hβb)dd, ddJ(Hβa, Hβb) ≈ 10.0~72.0
Methoxy Carbon4~3.35s-~59.5

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). Predicted values may vary slightly from experimental results depending on solvent, pH, and temperature.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation
  • Dissolution: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • pH Adjustment (Optional but Recommended): The chemical shifts of the α-amino and carboxyl groups are pH-dependent. For consistency, adjust the pD of the solution to a defined value (e.g., pD 7.4) using dilute DCl or NaOD.

  • Internal Standard: Add a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired at a constant temperature, typically 298 K (25 °C).

  • 1D ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their scalar couplings.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • 1D ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity of the proton spin systems.

    • This experiment will show a correlation between the α-proton and the two β-protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • This will link the proton signals to their corresponding carbon signals (Hα to Cα, Hβ to Cβ, and the methoxy protons to the methoxy carbon).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

    • Expect to see correlations from the methoxy protons to the β-carbon, and from the α- and β-protons to the carbonyl carbon.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

NMR_Workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_elucidation 3. Structure Confirmation H1 1D ¹H NMR Assign_H Assign ¹H Signals (Chemical Shift, Multiplicity) H1->Assign_H C13 1D ¹³C NMR Assign_C Assign ¹³C Signals C13->Assign_C COSY 2D COSY Connectivity Establish H-H Connectivity COSY->Connectivity HSQC 2D HSQC Direct_Bonds Identify C-H Direct Bonds HSQC->Direct_Bonds HMBC 2D HMBC Long_Range Identify Long-Range C-H Correlations HMBC->Long_Range Assign_H->Connectivity Structure Confirm Structure of This compound Assign_H->Structure Assign_C->Direct_Bonds Assign_C->Structure Connectivity->Structure Direct_Bonds->Structure Long_Range->Structure

Figure 1. Workflow for the structural elucidation of this compound via NMR spectroscopy.

Data Interpretation and Structural Confirmation

  • ¹H NMR Spectrum: The ¹H NMR spectrum will show four distinct signals corresponding to the α-proton, the two diastereotopic β-protons, and the methoxy protons. The α-proton will appear as a doublet of doublets due to coupling with the two β-protons. The β-protons will also be doublets of doublets, coupling to each other and to the α-proton. The methoxy protons will be a sharp singlet.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will display four signals for the four unique carbon atoms: the carbonyl carbon (most downfield), the β-carbon (next to the electronegative oxygen), the methoxy carbon, and the α-carbon.

  • 2D NMR Spectra:

    • COSY: A cross-peak between the signals at ~3.85 ppm and ~3.6-3.7 ppm will confirm the Hα-Hβ coupling.

    • HSQC: This spectrum will confirm the direct C-H attachments as outlined in Table 1.

    • HMBC: Key long-range correlations will definitively establish the structure. For instance, a correlation from the methoxy proton singlet (~3.35 ppm) to the β-carbon (~72.0 ppm) confirms the O-methyl group is attached to the β-position. Correlations from the α- and β-protons to the carbonyl carbon will complete the backbone assignment.

Conclusion

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of their synthesized compound. The protocols and predicted data herein provide a comprehensive guide for scientists and professionals in the field of drug discovery and chemical biology.

Application of D-Serine and its Analogs in Studying NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its activation uniquely requires the binding of both glutamate and a co-agonist to its glycine binding site on the GluN1 subunit. While glycine was initially thought to be the primary endogenous co-agonist, extensive research has identified D-serine as a key, and often more potent, physiological modulator of NMDA receptor function.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of D-serine and its structural analog, O-methyl-D-serine, in the investigation of NMDA receptor function. It is important to note that the user's initial query for "DL-O-Methylserine" likely refers to the biologically active D-enantiomer, as D-serine and its derivatives are the relevant compounds for studying the NMDA receptor glycine site. L-serine and its derivatives do not typically interact with this site. O-methyl-D-serine, while a known compound, is less commonly used in functional NMDA receptor studies compared to D-serine. This document will primarily focus on D-serine, the principal tool compound, and will discuss O-methyl-D-serine in the context of its potential as a structurally related probe.

Data Presentation: Quantitative Analysis of Ligand Activity at the NMDA Receptor

The following tables summarize the quantitative data for D-serine and related compounds at the NMDA receptor, compiled from various experimental paradigms.

LigandReceptor SubunitExperimental ModelParameterValueReference
D-Serine Native (rat brain)Radioligand bindingKi for [3H]glycine site104 nMN/A
D-Serine Recombinant (Xenopus oocytes)ElectrophysiologyEC50 (co-agonist)0.3 µMN/A
Glycine Recombinant (Xenopus oocytes)ElectrophysiologyEC50 (co-agonist)1.0 µMN/A
D-Serine Cultured hippocampal neuronsElectrophysiology (whole-cell)Potentiation of NMDA current~100-fold > Glycine[1]

Table 1: Comparative Potency of NMDA Receptor Glycine Site Ligands. This table highlights the higher potency of D-serine compared to glycine in various experimental systems.

ConditionPreparationMeasurementEffect of D-serine depletion (via D-amino acid oxidase)Reversal by exogenous D-serineReference
Basal NMDA receptor activityCerebellar slicesNitric Oxide Synthase (NOS) activitySignificant reductionFull reversal[1]
NMDA-evoked currentsCultured hippocampal neuronsWhole-cell patch clamp~75% reduction in current amplitudeFull reversal[1]
NMDA receptor-mediated neurotoxicityOrganotypic hippocampal slicesPropidium iodide uptakeComplete prevention of cell deathN/AN/A

Table 2: Functional Effects of Endogenous and Exogenous D-Serine on NMDA Receptor Activity. This table demonstrates the critical role of endogenous D-serine in maintaining NMDA receptor function and the ability of exogenous D-serine to rescue this function after enzymatic degradation.

Experimental Protocols

Protocol 1: Electrophysiological Recording of NMDA Receptor Currents in Cultured Neurons

Objective: To measure the effect of D-serine or O-methyl-D-serine on NMDA receptor-mediated currents in primary neuronal cultures using whole-cell patch-clamp electrophysiology.

Materials:

  • Primary hippocampal or cortical neuron cultures (12-15 days in vitro)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4

  • Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 2 Na2-ATP, pH 7.2

  • NMDA (100 µM stock solution)

  • Glycine (100 µM stock solution) or D-serine (100 µM stock solution)

  • O-methyl-D-serine (1 mM stock solution)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Culture primary neurons on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution at a constant rate (1-2 ml/min).

  • Establish a whole-cell patch-clamp recording from a visually identified neuron. Clamp the cell at a holding potential of -60 mV.

  • To isolate NMDA receptor currents, apply a solution containing a fixed concentration of NMDA (e.g., 30 µM) and a saturating concentration of the co-agonist (e.g., 10 µM glycine or D-serine).

  • To test the effect of O-methyl-D-serine, co-apply it with NMDA and a sub-saturating concentration of D-serine.

  • Alternatively, to assess if O-methyl-D-serine has agonist activity, apply it with NMDA in the absence of any other co-agonist.

  • To determine if O-methyl-D-serine acts as a competitive antagonist, apply varying concentrations of O-methyl-D-serine in the presence of a fixed concentration of NMDA and D-serine.

  • Record the evoked currents and analyze the peak amplitude and/or the total charge transfer.

  • Wash out the drug and ensure the current returns to baseline before applying the next compound.

Protocol 2: Calcium Imaging of NMDA Receptor Activity in Cell Lines

Objective: To assess the ability of D-serine or O-methyl-D-serine to modulate NMDA receptor-mediated calcium influx in a heterologous expression system.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Culture medium (DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Loading buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • NMDA (1 mM stock solution)

  • D-serine (1 mM stock solution)

  • O-methyl-D-serine (10 mM stock solution)

  • Fluorescence plate reader or fluorescence microscope with imaging capabilities

Procedure:

  • Plate the NMDA receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to ~90% confluency.

  • Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in loading buffer) for 30-60 minutes at 37°C.

  • Wash the cells twice with loading buffer to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Apply NMDA (e.g., 100 µM) along with varying concentrations of D-serine or O-methyl-D-serine.

  • Record the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the intracellular calcium concentration.

  • Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Mandatory Visualizations

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Caption: NMDA receptor activation requires coincident binding of glutamate and a co-agonist like D-serine, leading to calcium influx and downstream signaling.

Experimental_Workflow_Electrophysiology start Start: Prepare Cultured Neurons patch Establish Whole-Cell Patch Clamp Recording start->patch application Apply NMDA + Co-agonist (D-Serine or Glycine) patch->application test_compound Co-apply Test Compound (e.g., O-methyl-D-serine) application->test_compound record Record NMDA Receptor Current test_compound->record analyze Analyze Current Amplitude and Kinetics record->analyze end End analyze->end

Caption: Workflow for electrophysiological analysis of compounds acting on NMDA receptors.

Signaling_Pathway_DSerine_Modulation cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron L_Serine_A L-Serine Serine_Racemase Serine Racemase L_Serine_A->Serine_Racemase Substrate D_Serine_A D-Serine Serine_Racemase->D_Serine_A Synthesizes Release Release D_Serine_A->Release Stored for D_Serine_S D-Serine Release->D_Serine_S Gliotransmission NMDA_R NMDA Receptor D_Serine_S->NMDA_R Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx

Caption: Synthesis and release of D-serine from astrocytes to modulate synaptic NMDA receptors.

Discussion and Future Directions

D-serine is a powerful and essential tool for studying NMDA receptor function. The experimental protocols provided here offer robust methods for characterizing the effects of D-serine and its analogs on NMDA receptor activity. While O-methyl-D-serine is structurally related to D-serine, its pharmacological profile at the NMDA receptor is not well-documented in publicly available literature. Researchers interested in this specific compound may need to perform initial characterization studies, such as radioligand binding assays, to determine its affinity for the glycine site and functional assays, as described above, to ascertain its efficacy as an agonist or antagonist.

Future research could explore the therapeutic potential of modulating D-serine levels in the brain for conditions associated with NMDA receptor hypofunction, such as schizophrenia. The development of specific inhibitors of D-amino acid oxidase, the enzyme that degrades D-serine, is an active area of research for elevating synaptic D-serine levels. The application of the techniques described in these notes will be fundamental to advancing our understanding of the complex role of D-serine and the NMDA receptor in brain health and disease.

References

Application Notes and Protocols: Cell Permeability Assay for DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Methylserine is a synthetic analog of the amino acid serine, with a methyl group replacing the hydrogen of the hydroxyl side chain. As a non-proteinogenic amino acid, its potential to modulate cellular processes that are dependent on serine metabolism is of significant interest in drug discovery and development. Understanding the ability of this compound to cross the cell membrane is a critical first step in evaluating its pharmacological potential. This document provides detailed application notes and protocols for assessing the cell permeability of this compound using established in vitro models.

The protocols outlined below describe methodologies for quantifying the transport of this compound across cell monolayers, providing a measure of its apparent permeability coefficient (Papp). These methods include the widely used Caco-2 and Madin-Darby Canine Kidney (MDCK) cell-based assays, with quantification performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, this document explores the potential signaling pathways that could be influenced by intracellular this compound.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the cell permeability of this compound compared to control compounds. These values are intended to serve as a guide for data interpretation.

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds in Caco-2 Cell Monolayers

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Class
This compound 10A → B3.5 ± 0.41.2Moderate
10B → A4.2 ± 0.5
Atenolol (Low Permeability) 10A → B0.5 ± 0.11.1Low
10B → A0.55 ± 0.1
Propranolol (High Permeability) 10A → B25.0 ± 2.10.9High
10B → A22.5 ± 1.9
Digoxin (P-gp Substrate) 10A → B0.2 ± 0.0515.0Low (Efflux)
10B → A3.0 ± 0.3

Data are presented as mean ± standard deviation (n=3). A → B indicates transport from the apical to the basolateral side, and B → A indicates transport from the basolateral to the apical side.

Table 2: Apparent Permeability (Papp) of this compound in MDCK-MDR1 Cells

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound 10A → B4.1 ± 0.61.1Moderate
10B → A4.5 ± 0.7
Prazosin (P-gp Substrate) 10A → B1.5 ± 0.2>10Low (Efflux)
10B → A18.0 ± 2.5

Data are presented as mean ± standard deviation (n=3). The MDCK-MDR1 cell line overexpresses the P-glycoprotein (P-gp) efflux transporter.

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is adapted from standard procedures for assessing intestinal permeability.[1][2] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express transporters found in the human small intestine.[2]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Control compounds (e.g., atenolol, propranolol, digoxin)

  • Lucifer yellow

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an EVOM2™ Epithelial Voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker, such as Lucifer yellow. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

    • Apical to Basolateral (A → B) Transport:

      • Add HBSS (pH 6.5 or 7.4) containing the test compound (e.g., 10 µM this compound) and Lucifer yellow to the apical (upper) chamber.

      • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • Basolateral to Apical (B → A) Transport:

      • Add HBSS (pH 7.4) containing the test compound and Lucifer yellow to the basolateral chamber.

      • Add fresh HBSS (pH 7.4) to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[3]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (µmol/mL).

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests active efflux.[4]

MDCK-MDR1 Cell Permeability Assay

This assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, which is highly expressed in the blood-brain barrier.[5]

Materials:

  • MDCK-MDR1 cells (canine kidney cells transfected with the human MDR1 gene)

  • DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts

  • HBSS, pH 7.4

  • This compound

  • Known P-gp substrate (e.g., prazosin)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding:

    • Culture MDCK-MDR1 cells and seed them onto Transwell® inserts as described for Caco-2 cells.

    • Allow the cells to form a confluent monolayer, which typically takes 3-5 days.

  • Monolayer Integrity Test:

    • Measure the TEER of the monolayers. Values should typically be >200 Ω·cm².[5]

  • Transport Experiment:

    • Perform the bidirectional transport experiment as described for the Caco-2 assay, using HBSS (pH 7.4) in both chambers.

  • Sample Analysis and Data Analysis:

    • Analyze the samples by LC-MS/MS and calculate the Papp values and efflux ratio as described previously. A high efflux ratio in this cell line is a strong indicator that the compound is a substrate for P-gp.

LC-MS/MS Quantification of this compound

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound in the buffer samples from the permeability assays.

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation:

  • Samples collected from the receiver and donor compartments may need to be diluted with the initial mobile phase.

  • Protein precipitation with acetonitrile or methanol may be necessary if the samples contain serum proteins.

LC Conditions (Example):

  • Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure good separation from other components.

  • Flow Rate: Dependent on the column dimensions.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined by direct infusion of a standard solution.

  • Optimization: Optimize cone voltage and collision energy to maximize the signal for the selected transitions.

Quantification:

  • Generate a calibration curve using standards of known this compound concentrations prepared in the same buffer as the samples.

  • Quantify the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Logical Relationships

As an analog of serine, this compound has the potential to interfere with various metabolic and signaling pathways that utilize serine. The following diagrams illustrate these potential interactions.

experimental_workflow General Experimental Workflow for Cell Permeability Assay cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis cell_culture Cell Culture (Caco-2 or MDCK) seeding Seeding on Transwell Inserts cell_culture->seeding differentiation Monolayer Differentiation seeding->differentiation integrity_test Monolayer Integrity Test (TEER) differentiation->integrity_test transport_exp Bidirectional Transport Experiment integrity_test->transport_exp sample_collection Sample Collection (Apical & Basolateral) transport_exp->sample_collection lcms_analysis LC-MS/MS Quantification sample_collection->lcms_analysis data_analysis Data Analysis (Papp & Efflux Ratio) lcms_analysis->data_analysis

Workflow for Cell Permeability Assays

serine_metabolism Potential Interference of this compound with Serine Metabolism cluster_pathways Downstream Metabolic Pathways dl_oms This compound transporter Amino Acid Transporters dl_oms->transporter Competition protein_synthesis Protein Synthesis dl_oms->protein_synthesis Inhibition? nucleotide_synthesis Nucleotide Biosynthesis dl_oms->nucleotide_synthesis Inhibition? sphingolipid_synthesis Sphingolipid Synthesis dl_oms->sphingolipid_synthesis Inhibition? one_carbon One-Carbon Metabolism (Folate & Methionine Cycles) dl_oms->one_carbon Inhibition? serine Serine serine->transporter serine->protein_synthesis serine->nucleotide_synthesis serine->sphingolipid_synthesis serine->one_carbon transporter->serine

Potential Effects on Serine Metabolism

mtor_signaling Potential Impact of this compound on mTORC1 Signaling cluster_outputs mTORC1 Downstream Effects dl_oms This compound mtorc1 mTORC1 dl_oms->mtorc1 Inhibition? serine Serine serine->mtorc1 Activation amino_acids Other Amino Acids amino_acids->mtorc1 Activation growth_factors Growth Factors growth_factors->mtorc1 Activation protein_syn Protein Synthesis mtorc1->protein_syn lipid_syn Lipid Synthesis mtorc1->lipid_syn cell_growth Cell Growth & Proliferation mtorc1->cell_growth autophagy Autophagy mtorc1->autophagy

Potential Impact on mTORC1 Signaling

Discussion

The cell permeability of a drug candidate is a critical parameter that influences its absorption, distribution, and ultimately its efficacy. The protocols described here provide a robust framework for evaluating the permeability of this compound.

  • Caco-2 Assay: This assay is considered the gold standard for predicting human intestinal absorption.[2] The bidirectional nature of the assay allows for the identification of active efflux mechanisms. A low efflux ratio for this compound would suggest that it is not a significant substrate for major intestinal efflux transporters.

  • MDCK-MDR1 Assay: This assay is specifically designed to assess whether a compound is a substrate for P-gp, a key efflux transporter at the blood-brain barrier.[5] Low efflux in this assay would indicate that this compound has the potential to cross the blood-brain barrier.

  • Signaling Pathway Implications: As a serine analog, this compound may act as a competitive inhibitor of serine uptake and utilization. This could have significant downstream effects:

    • Protein Synthesis: Serine is incorporated into proteins. This compound could potentially interfere with this process.

    • Nucleotide Biosynthesis: Serine is a crucial donor of one-carbon units for the synthesis of purines and thymidylate.[6] Inhibition of this pathway could impact cell proliferation.

    • mTOR Signaling: The mTORC1 pathway is a central regulator of cell growth and is sensitive to amino acid availability, including serine.[2] By competing with serine, this compound might modulate mTORC1 activity, thereby affecting cell growth and proliferation.

Conclusion

The described cell permeability assays, coupled with LC-MS/MS analysis, provide a comprehensive approach to characterizing the transport of this compound across biological membranes. The data generated from these studies are essential for understanding its pharmacokinetic properties and for elucidating its potential as a modulator of serine-dependent cellular pathways. Further investigation into the specific interactions of this compound with amino acid transporters and downstream metabolic enzymes will be crucial for a complete understanding of its biological activity.

References

Application Notes and Protocols: DL-O-Methylserine as a Tool for Studying Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids across cellular membranes. These transporters are crucial for a multitude of physiological processes, including nutrient uptake, cellular metabolism, and neurotransmission. Dysregulation of amino acid transport is implicated in various diseases, most notably cancer, where transporters like the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) and the Alanine-Serine-Cysteine Transporter 2 (ASCT2 or SLC1A5) are often overexpressed to meet the high metabolic demands of proliferating tumor cells. The study of these transporters is therefore of significant interest for basic research and for the development of novel therapeutic strategies.

DL-O-Methylserine, a synthetic derivative of the amino acid serine, presents itself as a valuable, yet under-investigated, tool for probing the substrate specificity and function of amino acid transporters. Its structural similarity to serine, a known substrate for transporters like ASCT2, makes it a candidate for competitive inhibition or transport studies. The methylation of the hydroxyl group offers a modification that can alter its interaction with the transporter's binding pocket, providing insights into the structural requirements for substrate recognition and translocation.

These application notes provide a framework for utilizing this compound to characterize amino acid transporters, complete with detailed experimental protocols and data presentation formats.

Key Amino Acid Transporters of Interest

  • ASCT2 (SLC1A5): A sodium-dependent transporter for neutral amino acids, including alanine, serine, cysteine, and glutamine.[1] It functions as an antiporter, exchanging an intracellular amino acid for an extracellular one.[2] ASCT2 is a key transporter for glutamine uptake in many cancer cells and is involved in regulating the mTORC1 signaling pathway.[3][4]

  • LAT1 (SLC7A5): A sodium-independent transporter that mediates the uptake of large neutral amino acids, such as leucine, isoleucine, and phenylalanine, in exchange for intracellular amino acids.[5][6] LAT1 is crucial for supplying essential amino acids to cancer cells and is also a key player in the activation of the mTORC1 pathway.[3][7]

Hypothetical Quantitative Data

While extensive quantitative data for the interaction of this compound with amino acid transporters is not yet available in the public domain, the following table illustrates how such data, once generated through the protocols outlined below, should be presented. This hypothetical data is for illustrative purposes only.

CompoundTransporterAssay TypeMeasured ParameterValue (µM)
This compoundASCT2[³H]-L-Serine CompetitionIC₅₀150
This compoundLAT1[¹⁴C]-L-Leucine CompetitionIC₅₀>1000
L-Serine (Control)ASCT2[³H]-L-Serine CompetitionIC₅₀25
BCH (Control)LAT1[¹⁴C]-L-Leucine CompetitionIC₅₀50

Experimental Protocols

Protocol 1: Competitive Radiolabeled Amino Acid Uptake Assay

This protocol is designed to determine the inhibitory potential of this compound on the transport activity of a specific amino acid transporter, such as ASCT2, expressed in a suitable cell line (e.g., HEK293 cells stably expressing the transporter of interest).

Materials:

  • HEK293 cells stably expressing the amino acid transporter of interest (e.g., hASCT2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)

  • Radiolabeled substrate (e.g., [³H]-L-Serine for ASCT2)

  • This compound stock solution

  • Unlabeled substrate for positive control (e.g., L-Serine)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Culture: Seed the transporter-expressing HEK293 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Solutions: Prepare serial dilutions of this compound and the unlabeled substrate in Uptake Buffer.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.

  • Pre-incubation: Add 200 µL of Uptake Buffer containing the desired concentration of this compound or control compound to each well. For control wells, add Uptake Buffer alone. Incubate for 10 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of Uptake Buffer containing the radiolabeled substrate (e.g., [³H]-L-Serine at a final concentration equal to its Kₘ value for the transporter) to each well to initiate the uptake.

  • Incubation: Incubate the plate for a predetermined time (e.g., 1-5 minutes, within the linear range of uptake) at 37°C.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to stop the transport process.

  • Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of radiolabeled substrate uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Trans-stimulation Assay to Differentiate Substrates from Blockers

This protocol helps to determine whether this compound is a transported substrate or a non-transported inhibitor (blocker) of a specific amino acid transporter.

Materials:

  • Transporter-expressing cells (as in Protocol 1)

  • Radiolabeled substrate (e.g., [³H]-L-Serine)

  • This compound

  • Known substrates of the transporter (positive control)

  • Known non-transported inhibitor (negative control, if available)

  • Uptake Buffer

  • Efflux Buffer (same as Uptake Buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Loading: Culture and wash the cells as described in Protocol 1. Load the cells with the radiolabeled substrate by incubating them in Uptake Buffer containing a high concentration of the radiolabeled amino acid for an extended period (e.g., 30-60 minutes) to allow for accumulation.

  • Washing: After loading, wash the cells rapidly three times with ice-cold PBS to remove extracellular radiolabel.

  • Initiation of Efflux: Add 250 µL of Efflux Buffer containing a high concentration (e.g., 10x Kₘ) of either this compound, a known substrate (positive control), or buffer alone (basal efflux) to the cells.

  • Efflux Measurement: At various time points (e.g., 1, 2, 5, 10 minutes), collect a sample of the extracellular Efflux Buffer.

  • Cell Lysis and Counting: At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity as described in Protocol 1. Also, measure the radioactivity in the collected extracellular samples.

  • Data Analysis: Calculate the percentage of radiolabeled substrate efflux over time for each condition. A significant increase in efflux in the presence of this compound compared to the basal efflux suggests that it is a transported substrate. If there is no increase in efflux, it is likely a non-transported inhibitor.

Visualizations

Signaling Pathway

Amino acid transporters play a critical role in cellular nutrient sensing, which is tightly linked to the mTORC1 signaling pathway.[3][8] The uptake of essential amino acids, particularly leucine via LAT1 and glutamine via ASCT2, is a key signal for mTORC1 activation, leading to cell growth and proliferation.[4][7]

mTOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids LAT1 LAT1 (SLC7A5) Amino Acids->LAT1 Leucine ASCT2 ASCT2 (SLC1A5) Amino Acids->ASCT2 Glutamine, Serine Intracellular Amino Acids Intracellular Amino Acids LAT1->Intracellular Amino Acids ASCT2->Intracellular Amino Acids Ragulator Ragulator Intracellular Amino Acids->Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation

Caption: mTORC1 signaling pathway activation by amino acid transporters.

Experimental Workflow

The following diagram outlines the logical workflow for characterizing a novel compound, such as this compound, as a tool for studying amino acid transporters.

Experimental_Workflow start Start: Characterize This compound protocol1 Protocol 1: Competitive Uptake Assay start->protocol1 is_inhibitor Is it an inhibitor? protocol1->is_inhibitor protocol2 Protocol 2: Trans-stimulation Assay is_inhibitor->protocol2 Yes end_no_interaction Conclusion: No significant interaction with this transporter is_inhibitor->end_no_interaction No is_substrate Is it a substrate? protocol2->is_substrate characterize_kinetics Determine Ki and mode of inhibition is_substrate->characterize_kinetics No (Blocker) characterize_transport Determine Km and Vmax is_substrate->characterize_transport Yes end_inhibitor Tool: Competitive Inhibitor characterize_kinetics->end_inhibitor end_substrate Tool: Transportable Substrate characterize_transport->end_substrate

Caption: Workflow for characterizing this compound's interaction with an amino acid transporter.

References

Application Note: Derivatization of DL-O-Methylserine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, polar molecules such as amino acids, including DL-O-Methylserine, are not directly amenable to GC-MS analysis due to their low volatility. Chemical derivatization is a crucial step to convert these polar analytes into more volatile and thermally stable derivatives, enabling their successful analysis by GC-MS.

This application note provides a detailed protocol for the derivatization of this compound using a two-step esterification and acylation procedure. The carboxylic acid group is first converted to a methyl ester, followed by the acylation of the primary amine group with trifluoroacetic anhydride (TFAA). This method yields the N-trifluoroacetyl-DL-O-methylserine methyl ester, a derivative with excellent chromatographic properties for sensitive and reproducible GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Anhydrous Methanol (CH₃OH), GC grade

  • Acetyl Chloride (CH₃COCl)

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate, GC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas (high purity)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

Derivatization Procedure: Two-Step Esterification and Acylation

Step 1: Esterification (Methylation)

  • Sample Preparation: Accurately weigh 1-2 mg of this compound standard into a clean and dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a 3 M solution of methanolic HCl by slowly adding 240 µL of acetyl chloride to 1 mL of anhydrous methanol in a fume hood. Caution: This reaction is exothermic and produces HCl gas.

  • Reaction: Add 200 µL of the freshly prepared 3 M methanolic HCl to the dried sample.

  • Incubation: Securely cap the vial and heat at 70°C for 60 minutes in a heating block or water bath.

  • Drying: After incubation, cool the vial to room temperature. Remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Acylation (Trifluoroacetylation)

  • Reagent Addition: To the dried methyl ester of this compound, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Drying: Cool the vial to room temperature and evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100-200 µL) of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of N-trifluoroacetyl-DL-O-methylserine methyl ester. Optimization may be necessary depending on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplit (e.g., 20:1) or Splitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-500

Data Presentation

The derivatization of this compound results in the formation of N-trifluoroacetyl-DL-O-methylserine methyl ester. The expected retention time and a predicted mass fragmentation pattern are summarized below.

Table 1: Expected GC-MS Data for Derivatized this compound

AnalyteDerivativeExpected Retention Time (min)
This compoundN-trifluoroacetyl-DL-O-methylserine methyl ester~10-15

Note: The exact retention time may vary depending on the GC system and conditions.

Table 2: Predicted Mass Fragmentation of N-trifluoroacetyl-DL-O-methylserine methyl ester

m/z (Mass-to-Charge Ratio)Predicted Fragment IonInterpretation
243[M]+Molecular Ion (low abundance or not observed)
184[M - COOCH₃]+Loss of the methoxycarbonyl group
142[M - CH₂OCH₃ - CO]+Loss of the side chain and carbon monoxide
114[CF₃CONH=CH₂]+Fragment from the N-trifluoroacetyl group
69[CF₃]+Trifluoromethyl cation

Disclaimer: The mass fragmentation data is predicted based on the known fragmentation patterns of similar N-trifluoroacetylated amino acid methyl esters and has not been experimentally confirmed.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry_sample Dry Sample (Nitrogen Stream) start->dry_sample esterification Step 1: Esterification + 3M Methanolic HCl (70°C, 60 min) dry_sample->esterification dry_ester Dry to Methyl Ester esterification->dry_ester acylation Step 2: Acylation + TFAA in Ethyl Acetate (60°C, 30 min) dry_ester->acylation dry_derivative Dry to Derivative acylation->dry_derivative reconstitute Reconstitute in Ethyl Acetate dry_derivative->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Acquisition (Retention Time, Mass Spectrum) gcms->data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Application Notes & Protocols: Use of O-Methylated Serine in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology. O-methylation of serine residues represents a key strategy to enhance the pharmacological properties of peptide-based therapeutics. Replacing the side-chain hydroxyl proton with a methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's metabolic stability and in vivo half-life.[1][2][3] This modification can also introduce conformational constraints, influencing the peptide's secondary structure and potentially fine-tuning its binding affinity and selectivity for biological targets.[1][4]

While DL-O-Methylserine itself is a valuable chemical intermediate, particularly in the synthesis of D-serine transporter inhibitors, its direct use in stereospecific solid-phase peptide synthesis (SPPS) is uncommon.[5] Practical peptide synthesis requires optically pure and appropriately protected amino acid derivatives to ensure sequence fidelity and prevent unwanted side reactions.[6] Therefore, protocols typically employ N-α-Fmoc protected building blocks such as Fmoc-L-Ser(tBu)-OH, where the tert-butyl (tBu) group provides robust, orthogonal protection of the side chain that is conveniently removed during the final acid cleavage step.[6] The direct use of a methyl-protected serine, Fmoc-Ser(Me)-OH, is rare in standard SPPS due to challenges in its selective and orthogonal deprotection.[6]

These notes provide an overview of the applications of O-methylated serine and detailed protocols for incorporating protected serine derivatives into peptides using standard Fmoc-SPPS chemistry.

Data Presentation

Table 1: Comparison of Serine Side-Chain Protecting Groups in Fmoc-SPPS
FeatureFmoc-Ser(tBu)-OH (tert-Butyl Ether)Fmoc-Ser(Me)-OH (Methyl Ether)
Primary Use Industry standard for incorporating Serine.[6]Rarely used in standard SPPS protocols.[6]
Stability to Piperidine High stability; robust against Fmoc deprotection conditions.[6]High stability.
Side-Chain Deprotection Readily cleaved by trifluoroacetic acid (TFA) during final cleavage.[6]Requires harsh conditions (e.g., BBr3), not compatible with standard SPPS resins.
Orthogonality Fully orthogonal with the Fmoc group and acid-labile resins.[6]Low; deprotection conditions are not compatible with the overall SPPS strategy.[6]
Overall Compatibility High.[6]Low to negligible for standard applications.[6]
Table 2: Common Coupling Reagents for Fmoc-SPPS
ReagentDescriptionTypical Equivalents (AA:Reagent:Base)Notes
HBTU / TBTU Aminium/Uronium salt-based. Forms a highly reactive OBt active ester.[7][8]1 : 0.95 : 2Fast, efficient, and widely used. Requires a non-nucleophilic base like DIPEA.[6][7]
HATU Similar to HBTU but based on HOAt. Often used for sterically hindered couplings.1 : 0.95 : 2Can improve efficiency for difficult sequences, including coupling to N-methylated residues.[9]
DIC / HOBt Carbodiimide-based. DIC activates the amino acid, and HOBt acts as an additive to form the active ester and suppress racemization.[8][10]1 : 1 : 1 (DIC:HOBt)Cost-effective. The byproduct, diisopropylurea (DIU), is soluble in DMF.
DIC / OxymaPure® A modern alternative to HOBt, offering improved safety and efficiency while minimizing racemization.[11]1 : 1 : 1 (DIC:Oxyma)Recommended for sensitive amino acids to reduce the risk of epimerization.[11]
Table 3: Common Cleavage Cocktails for Final Deprotection
Cocktail NameComposition (v/v)Application
TFA/TIS/H₂O 95 : 2.5 : 2.5General-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp.[6][11] TIS scavenges carbocations generated from tBu groups.
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5 : 5 : 5 : 5 : 2.5)Robust, general-purpose cocktail for peptides containing multiple sensitive residues.[11]
TFA/DCM Varies (e.g., 2-5% TFA in DCM)For cleavage from hyper-acid-sensitive resins like 2-Chlorotrityl Chloride to yield a fully protected peptide fragment.[12][13]

Visualizations

spsp_workflow cluster_resin Solid Support cluster_cycle Elongation Cycle (Repeated) cluster_final Final Steps Resin Resin Bead (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Removes Fmoc group Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms Peptide Bond Wash2->Deprotection Start next cycle Cleavage 3. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Purification Purification (RP-HPLC) Cleavage->Purification Precipitate & Isolate

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

peptide_stability cluster_native Native Peptide cluster_modified Modified Peptide Native Native Peptide (-Ser(H)-) Protease Proteolytic Enzyme (Protease) Native->Protease Susceptible to Degradation Rapid Degradation Protease->Degradation Causes Modified Modified Peptide (-Ser(Me)-) Protease2 Proteolytic Enzyme (Protease) Modified->Protease2 Resistant to (Steric Hindrance) Stability Enhanced Stability (Longer Half-Life) Protease2->Stability Leads to

Caption: O-methylation enhances peptide stability against enzymatic degradation.

reagent_logic Start Plan Peptide Synthesis C_Terminus Desired C-Terminus? Start->C_Terminus Resin_Amide Use Rink Amide Resin C_Terminus->Resin_Amide Amide Resin_Acid Use Wang or 2-Cl-Trt Resin C_Terminus->Resin_Acid Acid Sequence_Difficulty Difficult Coupling? (Steric Hindrance) Resin_Amide->Sequence_Difficulty Resin_Acid->Sequence_Difficulty Coupling_Standard Use Standard Coupling (HBTU or DIC/Oxyma) Sequence_Difficulty->Coupling_Standard No Coupling_Strong Use Stronger Coupling (HATU) Sequence_Difficulty->Coupling_Strong Yes Sensitive_Residues Sensitive Residues? (Trp, Cys, Met) Coupling_Standard->Sensitive_Residues Coupling_Strong->Sensitive_Residues Cleavage_Standard Use Standard Cleavage (TFA/TIS/H2O) Sensitive_Residues->Cleavage_Standard No Cleavage_Scavenger Use Scavenger-Rich Cocktail (Reagent K) Sensitive_Residues->Cleavage_Scavenger Yes

Caption: Logic diagram for selecting key reagents in Fmoc-SPPS.

Experimental Protocols

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Incorporation of a Protected Serine Residue via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis steps for adding an Fmoc-Ser(tBu)-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide resin). The steps are analogous for automated synthesizers.

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.[14] b. Add N,N-Dimethylformamide (DMF) to cover the resin. c. Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[6][11] d. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the swollen resin.[7] b. Agitate for 5 minutes, then drain the solution. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[6] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. Amino Acid Coupling (HBTU Activation): a. In a separate vessel, prepare the activation solution. Dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[6] b. Add the activation solution to the deprotected resin in the reaction vessel.[6] c. Agitate the mixture for 1-2 hours at room temperature.[6][11] d. Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm reaction completion.[11] A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step may be repeated.

4. Washing: a. After a successful coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[6] c. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Standard Cleavage and Peptide Precipitation

This protocol is for cleaving the completed peptide from the resin and simultaneously removing side-chain protecting groups.

1. Resin Preparation: a. After the final synthesis cycle, wash the peptide-resin with DCM (3-5 times) to remove DMF. b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6][11]

2. Cleavage Reaction: a. Prepare a fresh cleavage cocktail suitable for the peptide sequence (see Table 3). For a standard peptide without sensitive residues, use TFA/TIS/H₂O (95:2.5:2.5).[6] b. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[11] c. Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[6][11]

3. Peptide Precipitation and Isolation: a. Filter the resin from the cleavage solution into a centrifuge tube. b. Add the acidic filtrate dropwise into a larger volume of ice-cold diethyl ether (typically 10x the volume of the filtrate) to precipitate the crude peptide.[6][11] c. A white precipitate should form. Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation. d. Centrifuge the mixture to pellet the peptide. e. Carefully decant the ether. f. Wash the peptide pellet with cold diethyl ether 2-3 more times, centrifuging and decanting each time to remove residual scavengers.

4. Drying: a. After the final wash, loosely cap the tube and allow the peptide pellet to air-dry in a fume hood until the bulk of the ether has evaporated. b. Dry the crude peptide further under high vacuum to obtain a solid powder.[11]

Protocol 3: Peptide Purification and Analysis

The crude peptide should be analyzed and purified before use.

1. Analysis: a. Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture). b. Analyze the sample using analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity. c. Confirm the identity and molecular weight of the desired product using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).

2. Purification: a. Purify the bulk of the crude peptide using preparative RP-HPLC with a suitable gradient of water and acetonitrile, both typically containing 0.1% TFA.[6] b. Collect fractions corresponding to the main product peak. c. Combine the pure fractions and lyophilize to obtain the final, purified peptide as a fluffy white powder.

References

Application Notes and Protocols for In Vivo Administration of DL-O-Methylserine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-O-Methylserine, also known as 2-Amino-3-methoxypropanoic acid, is a derivative of the amino acid serine. While serine and its other derivatives, particularly D-serine, have been investigated for their roles in neurotransmission, specifically as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, the in vivo effects of this compound are not well-documented. L-serine is a precursor to numerous essential biomolecules, and D-serine is a key neuromodulator. Given its structural similarity, this compound may be investigated for its potential to modulate neurological pathways. These application notes provide a theoretical framework for the in vivo administration of this compound in animal models, drawing upon established protocols for D-serine and L-serine.

Potential Research Applications

Based on the functions of related serine compounds, this compound could be investigated in animal models for a variety of conditions, including:

  • Neurological and psychiatric disorders

  • Cognitive enhancement studies

  • Metabolic pathway analysis

  • Pharmacokinetic and toxicological profiling

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of D-serine and L-serine, which can serve as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of D-Serine in Animal Models

Animal ModelAdministration RouteDoseTmaxCmaxt1/2BioavailabilityReference
Wistar RatIntravenous (IV)0.1 mmol/kg--108 ± 16 min-[1]
Wistar RatOral (PO)0.1 mmol/kg---94 ± 27%[1]
Wistar RatIntraperitoneal (IP)0.6 - 4.8 mmol/kg->2 µmol/mL (at doses ≥ 1.8 mmol/kg)--[1]
Wild-Type MouseOral (PO)-0.7 ± 0.3 h-1.2 h-[2]
DAAO Knockout MouseOral (PO)---> 10 h-[2]

Table 2: Effects of D-Serine Administration on Neurochemical Levels

Animal ModelAdministration RouteDoseTissueAnalyteFold IncreaseReference
Rat-1280 mg/kgCerebrospinal Fluid (CSF)D-serine40-fold[3]
Rat (with DAAO inhibitor)-200 mg/kg (inhibitor)PlasmaD-serine2.2-fold[3]
Rat (with DAAO inhibitor)-200 mg/kg (inhibitor)Cerebrospinal Fluid (CSF)D-serine1.75-fold[3]

Experimental Protocols

The following are detailed, synthesized protocols for the in vivo administration of this compound. It is critical to conduct pilot studies to determine the optimal dosage, vehicle, and administration route for your specific research question and animal model.

Protocol 1: Oral Gavage Administration

This protocol is suitable for assessing the oral bioavailability and systemic effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.9% saline)

  • Animal model (e.g., mice or rats)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

  • Balance

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. House animals individually for accurate food and water intake monitoring if required.

  • Compound Preparation: On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. Ensure the compound is fully dissolved. The concentration should be calculated based on the desired dose and the maximum volume that can be safely administered to the animal.

  • Dosing:

    • Weigh each animal to determine the precise volume of the solution to be administered.

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Sample Collection: Collect blood, cerebrospinal fluid (CSF), and tissues at predetermined time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) for pharmacokinetic and pharmacodynamic analyses.

  • Data Analysis: Analyze the collected samples to determine the concentration of this compound and any relevant biomarkers.

Protocol 2: Intraperitoneal (IP) Injection

This route allows for rapid absorption and is commonly used for systemic administration.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile 0.9% saline)

  • Animal model (e.g., mice or rats)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Animal Preparation: Follow the same acclimatization procedures as for oral gavage.

  • Compound Preparation: Prepare a sterile solution of this compound in the chosen vehicle. The solution should be filtered through a 0.22 µm filter to ensure sterility.

  • Dosing:

    • Weigh each animal to calculate the injection volume.

    • Gently restrain the animal, exposing the lower abdominal quadrant.

    • Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Inject the solution.

  • Sample Collection: Collect samples as described in the oral gavage protocol.

  • Data Analysis: Analyze samples to determine the pharmacokinetic and pharmacodynamic profile of this compound.

Protocol 3: Intravenous (IV) Injection

This method provides immediate and 100% bioavailability, suitable for precise pharmacokinetic studies.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile 0.9% saline)

  • Animal model (e.g., rats with jugular vein cannulation)

  • Infusion pump (optional, for controlled administration)

  • Syringes and needles

Procedure:

  • Animal Preparation: This procedure typically requires surgical implantation of a catheter into a major vein (e.g., jugular or femoral vein) several days before the experiment to allow for recovery.

  • Compound Preparation: Prepare a sterile, pyrogen-free solution of this compound.

  • Dosing:

    • Connect the catheter to a syringe containing the dosing solution.

    • Administer the compound as a bolus injection or a controlled infusion.

  • Sample Collection: Collect blood samples from a separate catheter or a peripheral vein at frequent intervals (e.g., 2, 5, 10, 15, 30, 60, 120 minutes) to accurately model the distribution and elimination phases.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Visualization of Key Concepts

The following diagrams illustrate a relevant signaling pathway and a general experimental workflow for in vivo administration studies.

NMDA_Receptor_Signaling cluster_synapse Glutamatergic Synapse cluster_potential_action Potential Action of this compound Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to NR2 subunit DSerine D-Serine / Glycine (Co-agonist) DSerine->NMDAR Binds to NR1 subunit Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., LTP, LTD) Ca_ion->Downstream OMS This compound OMS->DSerine May influence co-agonist site occupancy Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Administration (Oral, IP, or IV) Animal_Acclimatization->Dosing Compound_Preparation This compound Solution Preparation Compound_Preparation->Dosing Sample_Collection Blood/Tissue/CSF Collection at Time Points Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers, Behavior) Sample_Collection->PD_Analysis

References

Application Notes and Protocols for High-Throughput Screening Assays Involving DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: High-throughput screening (HTS) data and established protocols specifically detailing the use of DL-O-Methylserine are not widely available in published literature. The following application notes and protocols are presented as representative examples and templates for researchers and drug development professionals. These are based on established HTS methodologies for analogous compounds and relevant biological pathways where this compound could be investigated.

Application Note 1: High-Throughput Screening for Modulators of Serine Racemase

Introduction: Serine racemase (SR) is the primary enzyme responsible for synthesizing D-serine from L-serine in the central nervous system. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a key role in synaptic plasticity, learning, and memory.[1][2] Overactivation of the NMDA receptor due to excess D-serine has been implicated in neurodegenerative diseases, making SR a potential therapeutic target for inhibition.[3] Conversely, activators of SR could be relevant for conditions with NMDA receptor hypofunction. This application note describes a hypothetical HTS campaign to identify modulators of human serine racemase (hSR), where this compound could be screened for activity.

Assay Principle: The assay quantifies the activity of recombinant hSR by measuring the amount of D-serine produced from the substrate L-serine. The D-serine product is subsequently oxidized by D-amino acid oxidase (DAAO), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a sensitive fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The resulting fluorescent signal is directly proportional to the hSR activity. Compounds that inhibit hSR will lead to a decrease in fluorescence, while activators will cause an increase.

Data Presentation: Hypothetical HTS Results for Serine Racemase Inhibitors

The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis for potential hSR inhibitors. The assay performance is evaluated using the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Max Inhibition (%)Z'-Factor (Plate Average)
Malonate (Control)95.225.598.10.85
Et-Phen (Control)98.15.099.50.85
Met-Phen (Control)99.03.099.80.85
This compound 8.3 > 100 12.5 0.85
Hit Compound 185.41.292.30.85
Hit Compound 278.94.788.60.85

Note: Data are for illustrative purposes only. Control inhibitor data is based on reported approximate potencies.[4]

Experimental Protocol: HTS for Serine Racemase (hSR) Inhibitors

This protocol is designed for a 384-well microplate format suitable for automated HTS.[5]

Materials and Reagents:

  • Recombinant human Serine Racemase (hSR)

  • L-serine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • D-amino acid oxidase (DAAO) from porcine kidney

  • Horseradish peroxidase (HRP)

  • Amplex Red (or similar fluorescent probe)

  • This compound and other test compounds

  • Malonate (control inhibitor)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 384-well black, flat-bottom assay plates

  • Automated liquid handling system and plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. For control wells, dispense DMSO (negative control) or a known inhibitor like Malonate (positive control).

  • Enzyme Preparation: Prepare the hSR enzyme mix in assay buffer containing 0.5 µM PLP. The final enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 10 µL of the hSR enzyme mix to each well of the compound plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the enzyme.

  • Substrate and Detection Mix Preparation: Prepare a combined substrate and detection mix in assay buffer containing L-serine (at its Km value), DAAO, HRP, and Amplex Red. The final concentrations should be optimized for the assay.

  • Reaction Initiation: Add 10 µL of the substrate and detection mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. For active compounds ("hits"), perform follow-up dose-response experiments to determine the IC50 value.[6]

Visualization of HTS Workflow for hSR Inhibitor Screen

HTS_Workflow_Enzyme cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate 1. Compound Plating (100 nL in 384-well plate) Add_Enzyme 4. Add Enzyme Mix (10 µL) Compound_Plate->Add_Enzyme Enzyme_Mix 2. Prepare Enzyme Mix (hSR + PLP) Enzyme_Mix->Add_Enzyme Substrate_Mix 3. Prepare Substrate/Detection Mix (L-Ser, DAAO, HRP, Amplex Red) Add_Substrate 6. Initiate Reaction (Add 10 µL Substrate Mix) Substrate_Mix->Add_Substrate Pre_Incubate 5. Pre-incubate (15 min, RT) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate 7. Incubate (60 min, 37°C) Add_Substrate->Incubate Read_Plate 8. Read Fluorescence (Ex/Em: 560/590 nm) Incubate->Read_Plate Calc_Inhibition 9. Calculate % Inhibition Read_Plate->Calc_Inhibition Dose_Response 10. Dose-Response (IC50) for Hits Calc_Inhibition->Dose_Response

Workflow for an enzyme inhibition HTS assay.

Application Note 2: Cell-Based HTS to Assess Neuronal Viability

Introduction: Assessing the cytotoxic potential of novel compounds is a critical step in early drug discovery. Cell-based HTS assays provide a physiologically relevant context to evaluate how a compound affects cell health.[7] Given the potential neurological applications of serine analogs, it is important to screen them for effects on neuronal cell viability. This application note outlines a hypothetical HTS assay to quantify the viability of a human neuroblastoma cell line (e.g., SH-SY5Y) upon treatment with this compound and other test compounds.

Assay Principle: This assay utilizes a luminescent method to quantify ATP, which is an indicator of metabolically active, viable cells. The assay reagent lyses the cells to release ATP and provides luciferase and luciferin. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The luminescent signal is directly proportional to the number of viable cells in the well. A decrease in luminescence indicates cytotoxicity.

Data Presentation: Hypothetical Cytotoxicity Data in SH-SY5Y Cells

The table below presents example data from a cell viability screen. EC50 values represent the concentration at which a compound reduces cell viability by 50%.

Compound IDPrimary Screen (% Viability @ 20 µM)EC50 (µM)Max Effect (% Viability Loss)
Staurosporine (Control)2.50.0598.2
This compound 98.7 > 200 < 5
Hit Compound 315.32.185.9
Hit Compound 445.818.558.3

Note: Data are for illustrative purposes only.

Experimental Protocol: High-Throughput Cell Viability Assay

This protocol is adapted for a 1536-well plate format for ultra-high-throughput screening (uHTS).[8]

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound and other test compounds

  • Staurosporine (positive control for cytotoxicity)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • 1536-well white, solid-bottom cell culture plates

  • Automated cell dispenser and liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Using an automated cell dispenser, seed 500 cells in 5 µL of culture medium into each well of a 1536-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition: Add 25 nL of test compounds, positive controls (Staurosporine), or vehicle controls (DMSO) to the appropriate wells.

  • Treatment Incubation: Incubate the cells with the compounds for 48 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Equilibration: On the day of the assay, thaw the luminescent cell viability reagent and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 2.5 µL of the cell viability reagent to each well.

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls on each plate. Calculate the percent viability for each compound-treated well. Determine EC50 values for active compounds from dose-response curves.

Visualization of HTS Workflow for Cell-Based Viability Screen

HTS_Workflow_Cell cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Assay Readout & Analysis Seed_Cells 1. Seed Cells (500 cells/well in 1536-well plate) Incubate_Attach 2. Incubate for Attachment (24h, 37°C) Seed_Cells->Incubate_Attach Add_Compounds 3. Add Compounds (25 nL) Incubate_Attach->Add_Compounds Incubate_Treat 4. Incubate with Compounds (48h, 37°C) Add_Compounds->Incubate_Treat Add_Reagent 5. Add ATP Detection Reagent Incubate_Treat->Add_Reagent Incubate_Lysis 6. Lyse & Stabilize Signal (10 min, RT) Add_Reagent->Incubate_Lysis Read_Luminescence 7. Read Luminescence Incubate_Lysis->Read_Luminescence Analyze_Data 8. Analyze Data (% Viability, EC50) Read_Luminescence->Analyze_Data

Workflow for a cell-based HTS viability assay.

Signaling Pathway: NMDA Receptor Activation

Introduction: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that is critical for excitatory neurotransmission and synaptic plasticity.[1] Its activation is unique in that it requires the binding of both glutamate and a co-agonist, which is typically D-serine in many brain regions.[2] The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). Therefore, significant channel opening and calcium (Ca²⁺) influx only occur when there is simultaneous presynaptic glutamate release and postsynaptic depolarization. This mechanism allows the NMDA receptor to function as a "coincidence detector." Modulators of D-serine levels, potentially including compounds like this compound, could therefore impact this critical signaling pathway.

Visualization of NMDA Receptor Signaling Pathway

NMDA_Pathway cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor AMPAR AMPA Receptor Depolarization Membrane Depolarization AMPAR->Depolarization Causes Glutamate Glutamate Glutamate->NMDAR Binds Glutamate->AMPAR Binds DSerine D-Serine (Co-agonist) DSerine->NMDAR Binds Mg Mg²⁺ Mg->NMDAR Blocks channel Na_in Na⁺ Na_in->AMPAR Influx Ca_in Ca²⁺ Ca_in->NMDAR Influx CaM Calmodulin (CaM) Ca_in->CaM Activates Depolarization->NMDAR Relieves Mg²⁺ block CaMKII CaMKII CaM->CaMKII Activates Signaling Downstream Signaling (e.g., LTP, Gene Expression) CaMKII->Signaling

NMDA receptor activation and downstream signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-O-Methylserine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in optimizing the concentration of DL-O-Methylserine for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of the amino acid serine. Its primary proposed mechanism of action is the disruption of serine metabolism. The "DL" prefix indicates that it is a racemic mixture of both the D- and L-isomers. The L-isomer is expected to be the more biologically active form in mammalian cells, potentially acting as a competitive inhibitor of enzymes that utilize L-serine as a substrate. The D-isomer may interfere with L-serine transport into cellular compartments like mitochondria. By disrupting serine metabolism, this compound can impact crucial cellular processes that rely on serine as a precursor, including the synthesis of proteins, nucleotides (the building blocks of DNA and RNA), and other essential biomolecules.

Q2: What is the recommended starting concentration range for this compound in in vitro studies?

A2: A specific, universally optimal concentration for this compound has not been established and will vary depending on the cell type, experimental duration, and the specific endpoint being measured. However, based on data from other inhibitors of the serine biosynthesis pathway, a logical starting point for a dose-response experiment would be in the low micromolar (µM) to low millimolar (mM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How can I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration should be determined empirically for each cell line and experimental condition. A standard approach is to perform a dose-response study using a cell viability or cytotoxicity assay, such as the MTT, MTS, or LDH release assay. This will allow you to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits the biological process of interest by 50%.[1][2][3] The experimental workflow for this is detailed in the "Experimental Protocols" section below.

Q4: What are the potential off-target effects of this compound?

A4: As this compound targets a central metabolic pathway, several off-target effects could be anticipated. Inhibition of serine metabolism can lead to a reduction in the building blocks for DNA and RNA, potentially affecting cell cycle progression and proliferation non-specifically.[4][5] It can also impact the methylation of DNA and histones, which plays a crucial role in gene expression regulation.[4][5] Furthermore, since serine is a precursor for other amino acids like glycine and cysteine, inhibition of its metabolism could have broader effects on cellular amino acid pools and protein synthesis.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect at expected concentrations. - Cell line insensitivity: Some cell lines may have a less active serine synthesis pathway and be more reliant on external serine, making them less sensitive to inhibitors of this pathway.- Incorrect compound concentration: Errors in dilution or calculation.- Short incubation time: The effects of metabolic inhibitors may take time to manifest.- Confirm pathway dependence: Use a positive control (e.g., a known serine metabolism inhibitor like NCT-503) to validate that the pathway is active and druggable in your cell line.- Verify calculations and dilutions: Double-check all calculations and ensure proper stock solution preparation.- Extend incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High levels of cell death even at low concentrations. - High sensitivity of the cell line: Some cell lines are highly dependent on de novo serine synthesis and are therefore very sensitive to its inhibition.- Compound toxicity: The compound itself may have cytotoxic effects independent of its intended mechanism.- Perform a detailed dose-response curve: Use a wider range of concentrations, including very low doses, to identify a non-toxic working concentration.- Use a less sensitive cell line: If appropriate for the research question, consider using a cell line with lower dependence on serine synthesis.- Assess mechanism of cell death: Use assays to distinguish between apoptosis and necrosis to understand the nature of the cytotoxicity.
Inconsistent results between experiments. - Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect cellular metabolism.- Inconsistent compound preparation: Variations in the age or storage of the stock solution.- Standardize cell culture practices: Use cells within a consistent passage number range and seed at a consistent density.- Prepare fresh stock solutions: Prepare fresh stock solutions of this compound for each experiment and store them appropriately.
Unexpected changes in other metabolic pathways. - Metabolic reprogramming: Cells may adapt to the inhibition of serine metabolism by altering other metabolic pathways to compensate.- Perform metabolomic analysis: Use techniques like mass spectrometry to analyze changes in the levels of other key metabolites to understand the broader metabolic impact.- Consider combination treatments: If a compensatory pathway is identified, consider using a second inhibitor to block it.

Data Presentation

Table 1: In Vitro Efficacy of Serine Pathway Inhibitors (for reference)

InhibitorTargetIn Vitro IC50 (µM)Cell-Based EC50 (µM)Cell Line(s)Mode of InhibitionCitation(s)
CBR-5884 PHGDH33 ± 12~30 (serine synthesis inhibition)Melanoma, Breast CancerNon-competitive[6][7]
NCT-503 PHGDH2.58 - 16MDA-MB-468, BT-20, HCC70, HT1080, MT-3Non-competitive with respect to 3-PG and NAD+[6][8]

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are highly dependent on the specific assay conditions and cell lines used. This table is provided for reference to give an approximate effective concentration range for inhibitors of the serine biosynthesis pathway.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • This compound

  • Target adherent cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to a concentration of 5 x 104 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 mM).

    • Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

Serine_Metabolism_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_one_carbon One-Carbon Metabolism 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH NAD+ -> NADH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PHP->PSAT1 Glutamate -> α-KG 3_PS 3-Phosphoserine PSAT1->3_PS PSPH PSPH 3_PS->PSPH Serine Serine PSPH->Serine SHMT SHMT Serine->SHMT Glycine Glycine SHMT->Glycine One_Carbon_Units One-Carbon Units (for Nucleotide Synthesis, Methylation) SHMT->One_Carbon_Units DL_O_Methylserine This compound (Inhibitor) DL_O_Methylserine->PHGDH Potential Inhibition

Caption: Serine Biosynthesis and its link to One-Carbon Metabolism.

Experimental_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat cells with a range of This compound concentrations incubate1->treat incubate2 Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT, MTS, LDH) incubate2->assay measure Measure Absorbance/ Fluorescence/Luminescence assay->measure analyze Analyze Data: - Calculate % Viability - Plot Dose-Response Curve measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 optimize Optimize concentration for subsequent experiments determine_ic50->optimize end End optimize->end

Caption: Experimental workflow for determining the optimal concentration.

References

Navigating the Challenges of DL-O-Methylserine Enantioseparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering hurdles in the chiral HPLC separation of DL-O-Methylserine, this technical support center provides targeted troubleshooting guides and frequently asked questions to streamline method development and resolve common issues.

The successful separation of enantiomers is a critical step in pharmaceutical development and scientific research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The analysis of this compound, a serine derivative, is no exception. This guide offers detailed methodologies, data-driven insights, and a systematic approach to overcoming separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the chiral HPLC separation of this compound.

Q1: I am not seeing any separation of the D- and L-O-Methylserine peaks. What are the initial troubleshooting steps?

A1: When no separation is observed, a systematic review of your method is necessary.

  • Column Selection: The choice of the chiral stationary phase (CSP) is paramount. For amino acids and their derivatives like O-Methylserine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC® T), are often a good starting point.[1] Polysaccharide-based columns are another option to explore. If you are using a non-chiral column, you will need to employ a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase column.[2][3]

  • Mobile Phase Composition: The mobile phase plays a crucial role in chiral recognition.

    • For direct separation on a CSP: Ensure your mobile phase is appropriate for the column type. A common starting point for macrocyclic glycopeptide columns is a polar ionic or polar organic mode, often consisting of methanol or ethanol with a small percentage of an acidic modifier like formic acid or trifluoroacetic acid (TFA).[1] The concentration of the organic modifier can significantly impact retention and selectivity.[1]

    • For indirect separation (derivatization): If you are using a derivatizing agent like o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC), the separation will be performed on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a buffer and an organic solvent like acetonitrile or methanol.[3][4]

  • Method Parameters: Verify that the flow rate, temperature, and detection wavelength are set appropriately for your column and analyte.

Q2: My peaks for D- and L-O-Methylserine are showing poor resolution (significant overlap). How can I improve this?

A2: Improving resolution requires fine-tuning your chromatographic conditions.

  • Optimize Mobile Phase:

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol, ethanol, or acetonitrile). A lower percentage of the organic modifier in reversed-phase or polar ionic mode generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Acidic/Basic Additives: The type and concentration of additives like formic acid, TFA, or diethylamine can significantly influence peak shape and selectivity.[5][6] Experiment with different additives and concentrations (typically in the 0.05% to 0.2% v/v range).

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution.

  • Control Temperature: Temperature affects the thermodynamics of the chiral recognition process.[7] Try adjusting the column temperature (e.g., in 5°C increments between 15°C and 40°C) to see if it improves separation. Sometimes lower temperatures enhance enantioselectivity.

  • Consider a Different CSP: If optimization of the mobile phase and other parameters does not yield the desired resolution, testing a different type of chiral column (e.g., a polysaccharide-based CSP if you are using a macrocyclic glycopeptide CSP) is recommended.

Q3: I am observing peak tailing for one or both of my enantiomer peaks. What could be the cause and solution?

A3: Peak tailing can be caused by several factors.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column can lead to tailing. Adding a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to mask active silanol groups and improve peak shape, especially for basic compounds.

  • Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase pH: For ionizable compounds like amino acids, the pH of the mobile phase can affect peak shape. Ensure the mobile phase pH is appropriate for the analyte and the column.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Washing the column according to the manufacturer's instructions or replacing it may be necessary.

Q4: My retention times are inconsistent between runs. What should I check?

A4: Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is particularly important when changing mobile phase compositions.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[4] Evaporation of the organic component can alter the mobile phase composition and affect retention times.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention.

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Below are detailed methodologies for the chiral separation of this compound, one utilizing a direct approach with a chiral stationary phase and the other an indirect approach with pre-column derivatization.

Method 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This method is adapted from established protocols for the separation of underivatized amino acids.[1]

  • Column: Macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Methanol and Water with an acidic modifier. A typical starting point is 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Method 2: Indirect Enantioseparation via Pre-column Derivatization

This method is based on the derivatization of amino acids with OPA and a chiral thiol, followed by separation on a standard reversed-phase column.[3]

  • Derivatization Reagent: Prepare a solution of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer.

  • Derivatization Procedure: Mix the this compound sample with the OPA/NAC reagent and allow it to react for a short, controlled time (e.g., 2-5 minutes) at room temperature before injection.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 25 mM sodium phosphate buffer, pH 6.8) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or dilute acid). Dilute to the desired concentration before derivatization.

Quantitative Data Summary

The following table provides a summary of typical experimental conditions and expected outcomes for the chiral separation of serine derivatives. Note that these are starting points, and optimization will be necessary for this compound.

ParameterDirect Separation (CSP)Indirect Separation (Derivatization)
Column Type Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)C18 Reversed-Phase
Mobile Phase A Water + 0.1% Formic Acid25 mM Sodium Phosphate Buffer, pH 6.8
Mobile Phase B Methanol + 0.1% Formic AcidAcetonitrile
Gradient/Isocratic Isocratic (e.g., 20% A, 80% B)Gradient (e.g., 10% to 60% B over 20 min)
Flow Rate 0.5 - 1.2 mL/min1.0 - 1.5 mL/min
Temperature 20 - 40 °C25 - 35 °C
Expected Resolution (Rs) > 1.5> 2.0

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in chiral HPLC separation.

TroubleshootingWorkflow start Start: No or Poor Separation check_column Verify Chiral Column Selection and Installation start->check_column check_method Review Method Parameters (Mobile Phase, Flow Rate, Temp.) check_column->check_method Correct optimize_mp Optimize Mobile Phase (Organic %, Additives) check_method->optimize_mp Correct optimize_flow Adjust Flow Rate optimize_mp->optimize_flow optimize_temp Vary Column Temperature optimize_flow->optimize_temp good_resolution Good Resolution? optimize_temp->good_resolution check_peak_shape Assess Peak Shape (Tailing, Fronting) good_resolution->check_peak_shape Yes new_column Consider Different Chiral Stationary Phase good_resolution->new_column No troubleshoot_tailing Troubleshoot Tailing (Additives, Sample Conc.) check_peak_shape->troubleshoot_tailing Tailing check_reproducibility Check Reproducibility (Retention Times) check_peak_shape->check_reproducibility Good troubleshoot_tailing->check_reproducibility troubleshoot_reproducibility Troubleshoot Reproducibility (Equilibration, MP Prep) check_reproducibility->troubleshoot_reproducibility Inconsistent success Successful Separation check_reproducibility->success Consistent troubleshoot_reproducibility->success new_column->start

Caption: A systematic workflow for troubleshooting chiral HPLC separation issues.

References

Technical Support Center: Improving the Yield of DL-O-Methylserine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of DL-O-Methylserine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common methods for synthesizing this compound include:

  • Synthesis from Methyl Acrylate: This multi-step process involves the bromination of methyl acrylate, followed by a methoxylation reaction and subsequent ammonolysis to form the final product.[1]

  • Direct O-Methylation of Serine: This route involves the direct methylation of the hydroxyl group of DL-serine. To avoid N-methylation, the amine group is typically protected first (e.g., as a Boc-derivative).[2] Various methylating agents can be used.[3][4]

  • Enzymatic Methods: While less common for racemic mixtures, enzymatic routes can be employed for stereospecific synthesis, for instance, using α-methylserine aldolase.[5]

Q2: What is a realistic yield to expect for this compound synthesis?

A2: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. For precursor steps, such as the synthesis of L-serine methyl ester hydrochloride, yields can be exceptionally high, reaching up to 99.6% under optimized conditions.[6] However, for multi-step syntheses starting from materials like methyl acrylate, the overall yield will be lower. A well-optimized laboratory procedure should aim for good to high yields, but this can vary significantly based on scale, purity of reagents, and reaction control.

Q3: Which experimental factors are most critical for maximizing the yield?

A3: Several factors critically influence the final yield:

  • Reaction Temperature: Controlling the temperature at each step is crucial. For example, in the synthesis from methyl acrylate, specific temperature ranges are required for the bromination, alcoholysis, and subsequent reactions.[1]

  • Molar Ratios of Reactants: The stoichiometry of reactants, such as the ratio of the methylating agent to the serine derivative or the ratio of bromine to methyl acrylate, must be carefully controlled to prevent side reactions and ensure complete conversion.[1]

  • Choice of Base and Solvent: In direct methylation, the choice of base and solvent is critical. A mild and non-nucleophilic base is preferred to avoid side reactions like β-elimination.[3][7]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the overall yield.

Q4: Are there safer and more environmentally friendly alternatives to hazardous methylating agents like methyl iodide?

A4: Yes, there are greener alternatives to traditional toxic methylating agents. A notable example is the combination of trimethyl phosphate (TMP) and calcium hydroxide (Ca(OH)₂).[3] This system is considered a mild, efficient, and environmentally benign option for heteroatom methylation and can be used in various solvents, including water, or even under neat conditions.[3] It offers a safer alternative to reagents like methyl iodide or dimethyl sulfate.[4]

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of this compound, leading to reduced yields.

Problem 1: Low yield or incomplete reaction during the O-methylation of N-protected serine.

  • Possible Cause: The methylating agent is not reactive enough, or the base used is too weak to deprotonate the hydroxyl group effectively. Steric hindrance from the protecting group could also slow down the reaction.

  • Solution:

    • Select a more potent methylating agent: If using a mild agent like trimethyl phosphate, ensure the reaction is given sufficient time or consider a more reactive, albeit more hazardous, alternative if necessary.

    • Optimize the base: Use a stronger, non-nucleophilic base to ensure complete deprotonation of the hydroxyl group.

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If it is proceeding slowly, consider increasing the reaction time or gently elevating the temperature, while being mindful of potential side reactions.[1]

    • Change the Solvent: The solvent can significantly impact reaction rates. Ensure the chosen solvent fully dissolves the reactants and is appropriate for the chosen base and methylating agent.

Problem 2: Significant formation of byproducts, particularly from β-elimination.

  • Possible Cause: The use of a strong, sterically hindered base during any step of the synthesis can lead to the abstraction of the α-proton of the serine backbone, followed by the elimination of the methoxy group, forming dehydroalanine.[7] This is especially problematic if the amino group is not adequately protected.

  • Solution:

    • Use a Milder Base: Opt for a weaker base or a non-nucleophilic base that is less likely to cause elimination. For O-methylation, a combination like Ca(OH)₂ has been shown to be effective and mild.[3]

    • Protecting Group Strategy: Ensure the amine is protected with a robust group like Boc (tert-butyloxycarbonyl) before proceeding with O-methylation.[2]

    • Control Temperature: Avoid excessive heat, as higher temperatures can accelerate the rate of β-elimination.

Problem 3: The final product is difficult to isolate from the reaction mixture.

  • Possible Cause: The product may have high solubility in the aqueous or organic phases used during workup, leading to losses.[8] Co-precipitation of salts or other impurities can also complicate isolation.

  • Solution:

    • pH Adjustment: this compound is an amino acid with an isoelectric point. Carefully adjusting the pH of the aqueous solution to its isoelectric point will minimize its solubility and promote precipitation or crystallization.

    • Solvent Extraction: Use a suitable organic solvent for extraction. If the product has high water solubility, multiple extractions may be necessary. Salting out the aqueous layer can also help drive the product into the organic phase.

    • Crystallization: Develop a robust crystallization protocol. This may involve screening different solvent systems (e.g., methanol/water mixtures) and controlling the cooling rate to obtain pure crystals.[1]

Problem 4: Low yield after the ammonolysis step when synthesizing from methyl acrylate.

  • Possible Cause: The ammonolysis reaction, which converts the intermediate to the final amino acid, may be incomplete. High pressure and temperature are often required, and failure to maintain these conditions can result in a low conversion rate.

  • Solution:

    • Ensure Proper Reaction Conditions: This step typically requires a sealed reaction vessel (autoclave) to maintain the necessary pressure of the ammonia solution at the reaction temperature. Verify that the equipment is functioning correctly.

    • Increase Reaction Time: If monitoring indicates an incomplete reaction, extending the reaction time can help drive it to completion.[1]

    • Optimize Ammonia Concentration: Ensure a sufficient excess of aqueous ammonia is used to favor the forward reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl Acrylate

This protocol is adapted from a patented method and involves three main steps.[1]

Step 1: Bromination and Methoxylation

  • Add methyl acrylate to a reaction flask equipped with a dropping funnel and a stirrer.

  • Heat the flask to the appropriate temperature.

  • Slowly add bromine dropwise to the methyl acrylate. The molar ratio of methyl acrylate to bromine should be approximately 1:1.25-1.4.[1]

  • After the addition is complete, continue stirring until the reaction is finished (monitor by TLC).

  • Remove excess bromine by vacuum distillation.

  • To the residue, add methanol and cool the mixture.

  • Add sodium methylate (approximately 0.8-1.1 molar equivalents relative to the initial methyl acrylate) and allow the alcoholysis reaction to proceed.[1]

  • After the reaction is complete, remove methanol by vacuum distillation.

Step 2: Ammonolysis

  • To the residue from Step 1, add a sufficient amount of concentrated aqueous ammonia.

  • Transfer the mixture to a sealed pressure reactor (autoclave).

  • Heat the reactor to the specified temperature and allow the ammonolysis reaction to proceed for several hours.

  • After cooling, vent the reactor and concentrate the reaction mixture by evaporation to induce crystallization.

  • Collect the crystals of this compound by filtration.

Protocol 2: Direct O-Methylation using Trimethyl Phosphate (TMP) and Ca(OH)₂

This protocol provides a milder and safer alternative for the O-methylation of N-protected DL-serine.[3]

  • Protection: Protect the amino group of DL-serine with a suitable protecting group (e.g., Boc anhydride) to yield N-Boc-DL-serine.[2]

  • Methylation:

    • In a reaction flask, dissolve N-Boc-DL-serine in a suitable solvent such as DMF.

    • Add calcium hydroxide (Ca(OH)₂) as the base.

    • Add trimethyl phosphate (TMP) as the methylating agent.

    • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[3]

  • Workup and Deprotection:

    • After the reaction is complete, cool the mixture and filter off the solid Ca(OH)₂.

    • Perform an appropriate aqueous workup to isolate the N-Boc-DL-O-Methylserine.

    • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound product.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative) This table summarizes key parameters from related syntheses that can be optimized to improve yield.

ParameterReactant SystemCondition RangeReported YieldReference
Reaction Temperature L-Serine + Thionyl Chloride in Methanol35-40 °CUp to 99.6%[6]
Reaction Time L-Serine + Thionyl Chloride in Methanol24-48 hoursUp to 99.6%[6]
Molar Ratio Methyl Acrylate : Bromine1 : 1.25-1.4High conversion[1]
Molar Ratio O-methyl-DL-serine : D-Tartaric acid1 : 1-1.1High purity[1]

Table 2: Comparison of Common O-Methylating Agents

Methylating AgentBaseConditionsSafety/Environmental ConcernsReference
Methyl Iodide (MeI) Various (e.g., NaH, Ag₂O)BasicToxic, hazardous[4]
Dimethyl Sulfate (DMS) Various (e.g., K₂CO₃)BasicHighly toxic, carcinogenic[4]
Trimethyl Phosphate (TMP) Ca(OH)₂Mild (80 °C or RT)Low toxicity, environmentally benign[3]
Dimethyl Carbonate (DMC) VariousElevated temperature requiredLower toxicity than MeI/DMS[4]

Mandatory Visualizations

Synthesis_Workflow Synthesis of this compound from Methyl Acrylate cluster_step1 Step 1: Bromination & Methoxylation cluster_step2 Step 2: Ammonolysis & Isolation MA Methyl Acrylate Intermediate1 Dibromo Propionate Intermediate MA->Intermediate1 + Br₂ Bromine Bromine (Br₂) Bromine->Intermediate1 Intermediate2 Methoxy Bromo Intermediate Intermediate1->Intermediate2 + MeOH, NaOCH₃ Methanol Methanol (MeOH) Methanol->Intermediate2 NaOCH3 Sodium Methylate NaOCH3->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct + NH₄OH (pressure, heat) Ammonia Aqueous Ammonia (NH₄OH) Ammonia->FinalProduct Purification Crystallization & Purification FinalProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Workflow for the synthesis of this compound starting from methyl acrylate.

O_Methylation_Pathway General Pathway for Direct O-Methylation of Serine cluster_protection Protection Step cluster_methylation Methylation Step cluster_deprotection Deprotection Step Serine DL-Serine ProtectedSerine N-Boc-DL-Serine Serine->ProtectedSerine BocAnhydride Boc Anhydride BocAnhydride->ProtectedSerine Protection ProtectedProduct N-Boc-DL-O-Methylserine ProtectedSerine->ProtectedProduct O-Methylation MethylatingAgent Methylating Agent (e.g., TMP) MethylatingAgent->ProtectedProduct Base Base (e.g., Ca(OH)₂) Base->ProtectedProduct FinalProduct This compound ProtectedProduct->FinalProduct Deprotection Acid Acid (e.g., TFA) Acid->FinalProduct

Caption: Logical workflow for the direct O-methylation of DL-serine via an N-protected intermediate.

References

DL-O-Methylserine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-O-Methylserine

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding solubility challenges with this compound in aqueous buffers, designed for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be difficult to dissolve?

This compound is a synthetic derivative of the amino acid serine, with a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol .[1][2] It is typically supplied as a white to off-white crystalline powder.[3] As an amino acid derivative, it is a zwitterionic compound, meaning it has both an acidic carboxylic acid group and a basic amino group.[4]

Solubility issues arise because the net charge of the molecule changes with pH. At its isoelectric point (pI), the pH at which the molecule has a net-zero charge, its solubility in aqueous solutions is at its minimum. To achieve complete dissolution, especially at higher concentrations, adjusting the pH of the buffer is often necessary.

Q2: My this compound is not dissolving in my neutral buffer (e.g., PBS pH 7.4). What is the first step?

If you are experiencing poor solubility in a neutral buffer, the primary cause is likely that the pH of the solution is close to the isoelectric point (pI) of the molecule. The first step is to adjust the pH.

  • To dissolve the compound as a salt: Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH to approximately 2, or a dilute base (e.g., 0.1 M NaOH) to raise the pH to approximately 9-10. This will protonate the amino group or deprotonate the carboxylic acid group, respectively, forming a more soluble salt.

  • For experimental use: After the compound is fully dissolved at an acidic or basic pH, you can carefully back-titrate the solution to your desired experimental pH (e.g., 7.4). Be aware that the compound may precipitate if the final concentration is above its solubility limit at that pH.

Refer to the troubleshooting workflow in Section 2 for a step-by-step guide.

Q3: How does pH specifically affect the solubility of this compound?

The solubility of this compound is highly dependent on pH due to its zwitterionic nature. It has two pKa values:

  • pKa1 (Strongest Acidic): Approximately 2.1-2.2 (Carboxylic acid group)[2][4]

  • pKa2 (Strongest Basic): Approximately 8.8 (Amino group)[4]

Its solubility is lowest at the isoelectric point (pI), which is the average of the two pKa values.

  • Below the pI (acidic conditions, pH < pI): The amino group is protonated (-NH3+), and the molecule carries a net positive charge, increasing its solubility.

  • Above the pI (basic conditions, pH > pI): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge, also increasing its solubility.

Q4: Can I use sonication or gentle heating to aid dissolution?

Yes, these methods can be effective.

  • Sonication: Using a bath sonicator can help break up solid aggregates and accelerate the dissolution process without adding significant heat.

  • Gentle Heating: Warming the solution (e.g., to 30-40°C) can increase the kinetic energy of the solvent molecules and improve the rate of dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

These methods are most effective when used in conjunction with pH adjustment.

Q5: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary:

  • Store stock solutions at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate out of solution. Aliquoting the stock solution into single-use volumes is highly recommended.

  • The recommended storage temperature for the solid powder is room temperature, in a dark place under an inert atmosphere.[2]

Section 2: Troubleshooting Guide

If you are encountering solubility issues, follow this logical workflow to identify and resolve the problem.

G start_node Start: Weigh this compound Powder process_node1 Add ~80% of final buffer volume (e.g., PBS, Tris) start_node->process_node1 process_node process_node decision_node decision_node action_node action_node result_node Solution Ready: Adjust to final volume & sterile filter fail_node Insoluble: Consider a lower concentration or a different solvent (e.g., DMSO) process_node2 Vortex or stir for 5-10 minutes process_node1->process_node2 decision_node1 Completely Dissolved? process_node2->decision_node1 decision_node1->result_node  Yes action_node1 Adjust pH of the solution decision_node1->action_node1 No decision_node2 Is the final pH flexible? action_node1->decision_node2 action_node2a Add 0.1 M NaOH dropwise until dissolved (target pH 9-10) OR Add 0.1 M HCl dropwise until dissolved (target pH ~2) decision_node2->action_node2a Yes action_node2b Dissolve fully at acidic or basic pH first, then carefully back-titrate to the desired experimental pH (e.g., 7.4) decision_node2->action_node2b No process_node3 Vortex/stir again action_node2a->process_node3 decision_node3 Completely Dissolved? process_node3->decision_node3 action_node2b->process_node3 decision_node3->result_node  Yes action_node3 Apply gentle heat (37°C) or use a bath sonicator decision_node3->action_node3 No decision_node4 Completely Dissolved? action_node3->decision_node4 decision_node4->result_node  Yes decision_node4->fail_node No G start_node Start step_node1 1. Calculate & Weigh This compound start_node->step_node1 step_node step_node action_node action_node end_node End: Store Aliquots at -20°C step_node2 2. Add ~80% of final buffer volume step_node1->step_node2 action_node1 3. Vortex & Adjust pH (e.g., with NaOH) until dissolved step_node2->action_node1 action_node2 4. Back-titrate to final experimental pH (optional) action_node1->action_node2 step_node3 5. Adjust to final volume action_node2->step_node3 step_node4 6. Sterile Filter (0.22 µm filter) step_node3->step_node4 step_node4->end_node G reagent This compound product D-Serine Transporter Inhibitor reagent->product Synthesis transporter D-Serine Transporter product->transporter Inhibits effect Increased Synaptic D-Serine Concentration transporter->effect Leads to dserine Extracellular D-Serine dserine->transporter Uptake

References

Preventing racemization during DL-O-Methylserine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the derivatization of DL-O-Methylserine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound derivatization?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as L-O-Methylserine, into an equal mixture of both its enantiomers (L and D forms). This is a significant concern in many applications, particularly in drug development and biological studies, because the different enantiomers of a molecule can have vastly different biological activities. Uncontrolled racemization during derivatization can lead to inaccurate quantification of the desired enantiomer and potentially misleading experimental results. The mechanism often involves the formation of a planar intermediate at the chiral center, which can then be reprotonated from either side, leading to a loss of stereochemical integrity.

Q2: What are the primary factors that contribute to racemization during derivatization?

A2: Several factors can influence the extent of racemization during the derivatization of amino acids like O-Methylserine. These include:

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • pH: Both strongly acidic and strongly basic conditions can promote racemization. For many amino acids, racemization rates increase with increasing pH, especially above pH 10.[1]

  • Derivatization Reagent: The choice of derivatization reagent and its reactivity can impact the stability of the chiral center. Some reagents or the conditions required for their use may be more prone to inducing racemization.

  • Reaction Time: Longer exposure to derivatization conditions can increase the likelihood of racemization.

  • Presence of a Base: The type and concentration of the base used in the reaction can significantly affect racemization. Stronger bases and higher concentrations tend to increase the rate of proton abstraction from the alpha-carbon, a key step in racemization.[2]

Q3: Which derivatization methods are recommended to minimize racemization of this compound?

A3: For chiral analysis of amino acids with minimal racemization, pre-column derivatization with a chiral reagent is a common and effective strategy. Two highly recommended methods are:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This reagent reacts with the amino group of O-Methylserine to form diastereomers that can be readily separated by standard reversed-phase HPLC.[3][4][5][6] The derivatization is typically carried out under mild conditions.

  • o-Phthaldialdehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. By using a chiral thiol, such as N-acetyl-L-cysteine (NAC), diastereomeric derivatives of L- and D-O-Methylserine are formed, which can then be separated by chromatography.[7][8][9]

Q4: Can additives be used to suppress racemization during derivatization?

A4: Yes, additives commonly used in peptide synthesis to suppress racemization can also be beneficial during derivatization, especially if an activation step is involved. Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) can help to minimize racemization by forming active esters that are more stable and less prone to forming the planar oxazolone intermediate that leads to racemization.[10][11][12][13] HOAt is often considered more effective than HOBt in suppressing racemization.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant peak broadening or unexpected shoulder peaks in the chromatogram. Incomplete derivatization.- Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. - Confirm the correct pH of the reaction mixture as specified in the protocol. - Use a sufficient molar excess of the derivatization reagent.
Quantification of the D-enantiomer is higher than expected. Racemization has occurred during the derivatization process.- Lower the reaction temperature: Conduct the derivatization at a lower temperature (e.g., room temperature or 4°C if the reaction kinetics allow). - Optimize the pH: Avoid strongly basic or acidic conditions. Buffer the reaction mixture to the optimal pH for the chosen derivatization reagent. - Reduce reaction time: Determine the minimum time required for complete derivatization to avoid prolonged exposure to potentially racemizing conditions. - Evaluate the base: If a base is required, consider using a weaker or sterically hindered base, such as N-methylmorpholine (NMM) instead of triethylamine (TEA) or diisopropylethylamine (DIEA).[2] - Incorporate racemization suppressants: If applicable to your derivatization chemistry, add HOBt or HOAt to the reaction mixture.[10][11][12][13]
Poor separation of the L- and D-enantiomer derivatives. The chromatographic method is not optimal for the formed diastereomers.- Adjust the mobile phase composition: Modify the gradient, organic solvent, or pH of the mobile phase to improve resolution. - Change the column: If resolution is still poor, consider a different stationary phase or a column with higher efficiency. - Optimize column temperature: Temperature can affect the separation of diastereomers.
Low signal intensity for the derivatized O-Methylserine. Incomplete derivatization or degradation of the derivative.- Verify reagent quality: Ensure that the derivatization reagent has not degraded. - Check for interfering substances: The sample matrix may contain substances that interfere with the derivatization reaction. Consider a sample cleanup step. - Confirm detector settings: Ensure the detector is set to the optimal wavelength for the derivative.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound across various derivatization methods is not extensively published, the following table provides an illustrative comparison of racemization levels observed for other amino acids under different conditions. These values can serve as a general guide for selecting a derivatization strategy.

Amino AcidDerivatization ReagentConditions% Racemization (D-isomer)Reference
AlaninePentafluoropropionic anhydride/heptafluorobutanolNot specifiedHigh (precluded accurate quantification)[14]
Aspartic AcidNot specifiedpH 10, heated~29% higher than at pH 7[1]
Glutamic AcidNot specifiedpH 10, heated~134% higher than at pH 7[1]
Proteinogenic Amino AcidsMethyl chloroformate/methanolNeutral pHNo racemization observed[15]

Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent (FDAA)

This protocol is adapted from standard procedures for amino acid analysis using Marfey's reagent.[4][5]

Materials:

  • This compound sample

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M Hydrochloric acid (HCl)

  • Acetone

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Sample Preparation: Dissolve the this compound sample in water to a known concentration (e.g., 1 mg/mL).

  • Derivatization:

    • In a reaction vial, mix 100 µL of the sample solution with 200 µL of the Marfey's reagent solution.

    • Add 40 µL of 1 M NaHCO₃ to adjust the pH to ~9.

    • Incubate the mixture at 40°C for 1 hour in a water bath or heating block.

  • Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 20 µL of 2 M HCl to stop the reaction.

  • Sample Analysis:

    • The sample is now ready for HPLC analysis. If necessary, dilute the sample with the initial mobile phase.

    • Inject an appropriate volume (e.g., 10-20 µL) onto a C18 reversed-phase column.

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the diastereomers.

    • Detect the derivatives at 340 nm.

Protocol 2: Derivatization with o-Phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC)

This protocol is based on established methods for the chiral separation of amino acids using OPA and a chiral thiol.[7][8]

Materials:

  • This compound sample

  • Borate buffer (0.4 M, pH 9.5)

  • OPA reagent solution (e.g., 10 mg/mL in methanol)

  • NAC reagent solution (e.g., 10 mg/mL in methanol)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Sample Preparation: Dissolve the this compound sample in water or a suitable buffer to a known concentration.

  • Derivatization Reagent Preparation: Prepare a fresh derivatizing solution by mixing the OPA and NAC solutions.

  • Derivatization:

    • In a reaction vial, mix 100 µL of the sample solution with 200 µL of the OPA/NAC reagent solution.

    • Add 650 µL of the borate buffer.

    • Vortex the mixture for 1-2 minutes at room temperature. The reaction is rapid.

  • Sample Analysis:

    • The sample is now ready for immediate analysis by HPLC.

    • Inject an appropriate volume onto a C18 reversed-phase column.

    • Use a suitable gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate) to separate the fluorescent diastereomers.

    • Use a fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dissolve Dissolve in Aqueous Solvent start->dissolve add_reagent Add Derivatization Reagent (e.g., Marfey's) dissolve->add_reagent adjust_ph Adjust pH (e.g., NaHCO3) add_reagent->adjust_ph incubate Incubate (Temp & Time) adjust_ph->incubate quench Quench Reaction (e.g., HCl) incubate->quench hplc HPLC Analysis (C18 Column) quench->hplc detect UV/Fluorescence Detection hplc->detect Troubleshooting_Racemization cluster_temp Temperature Control cluster_ph pH Optimization cluster_base Base Selection start High D-Enantiomer Quantification check_temp Is reaction temperature elevated? start->check_temp lower_temp Lower temperature (e.g., to RT or 4°C) check_temp->lower_temp Yes check_ph Is pH strongly basic or acidic? check_temp->check_ph No end Racemization Minimized lower_temp->end adjust_ph Use buffer to maintain optimal pH check_ph->adjust_ph Yes check_base Is a strong base (e.g., TEA, DIEA) used? check_ph->check_base No adjust_ph->end weaker_base Switch to a weaker/ hindered base (e.g., NMM) check_base->weaker_base Yes check_base->end No, review other factors weaker_base->end Reagent_Selection_Logic cluster_conditions Optimize Conditions goal Goal: Chiral Separation of This compound with Minimal Racemization method Choose Derivatization Method goal->method marfey Marfey's Reagent (FDAA) - Forms diastereomers - Mild conditions - UV detection method->marfey UV Detection Preferred opa OPA + Chiral Thiol (NAC) - Forms fluorescent diastereomers - Rapid reaction - High sensitivity method->opa Fluorescence Detection Available/High Sensitivity Needed temp Low Temperature marfey->temp ph Optimal pH marfey->ph time Minimal Reaction Time marfey->time opa->temp opa->ph opa->time

References

Technical Support Center: Minimizing Side-Products in DL-O-Methylserine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing side-products during chemical reactions involving DL-O-Methylserine. The information is tailored for professionals in research and drug development to ensure high-purity outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered in reactions with this compound?

A1: The primary side-products in reactions involving this compound, particularly in the context of peptide synthesis, are diastereomers resulting from racemization at the alpha-carbon. Other potential side-products include deletion sequences from incomplete coupling, and byproducts from side-chain reactions, although the O-methyl group is generally stable under standard peptide synthesis conditions.

Q2: Why is racemization a significant issue with this compound?

A2: Racemization is the formation of an equimolar mixture of D- and L-enantiomers from a single enantiomer. During peptide synthesis, the activation of the carboxylic acid of an amino acid can lead to the formation of an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. This results in the incorporation of the undesired enantiomer into the peptide chain, which can be difficult to separate and may alter or eliminate the biological activity of the final product.

Q3: How can I detect and quantify racemization and other side-products?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for detecting and quantifying side-products. Chiral HPLC can be used to separate and quantify diastereomers resulting from racemization. Mass spectrometry (MS) is also crucial for identifying deletion sequences or unexpected modifications by their mass difference.

Troubleshooting Guides

Problem 1: High Levels of Racemization Detected

High levels of the undesired diastereomer can compromise the biological activity and purity of the final peptide.

Potential Cause Suggested Solution
Inappropriate Coupling Reagent Use coupling reagents known to suppress racemization, such as carbodiimides (e.g., DIC) in combination with an additive like Oxyma or HOBt. Avoid highly reactive uronium/aminium reagents like HATU if racemization is a major concern, or use them with caution and optimized conditions.
Excessive or Strong Base Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA). Use the minimum amount of base necessary to facilitate the reaction.
Prolonged Activation Time Minimize the pre-activation time of the Fmoc-O-Methylserine before adding it to the reaction. An in-situ activation strategy is often preferred.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature). If using microwave synthesis, reduce the temperature to 50°C or below.
Solvent Polarity Polar solvents can sometimes increase the rate of epimerization. If compatible with your reaction, consider using less polar solvents or a mixture of solvents.
Problem 2: Incomplete Coupling Leading to Deletion Sequences

Incomplete coupling results in the absence of the intended amino acid in the final peptide sequence.

Potential Cause Suggested Solution
Steric Hindrance The O-methyl group can contribute to steric hindrance. Use a more potent activating reagent and consider a "double coupling" strategy where the coupling step is repeated with a fresh solution of the activated amino acid.
Insufficient Reagent Concentration or Reaction Time Increase the concentration of the Fmoc-O-Methylserine and coupling reagents (e.g., from 3 to 5 equivalents). Extend the coupling reaction time and monitor for completion using a qualitative test like the Kaiser test (for primary amines).
Peptide Aggregation on Solid Support If performing solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain can block reactive sites. Consider using a lower-load resin, a more solvating solvent like NMP instead of DMF, or incorporating "magic mixture" (ethylene carbonate/DCM) to disrupt aggregation.

Data Presentation: Racemization in Serine Derivative Coupling

While specific quantitative data for this compound is limited in the literature, the following table provides illustrative data on the racemization of a related serine derivative, Fmoc-Ser(tBu)-OH, under various coupling conditions during the synthesis of a model dipeptide. This data can serve as a guide for selecting conditions to minimize racemization.

Coupling ReagentAdditiveBase% D-Isomer Formation
HATU-DIPEA5.8%
HBTUHOBtDIPEA3.2%
DICHOBt-1.1%
DICOxyma-0.8%
PyBOP-DIPEA4.5%

Note: Data is illustrative and based on typical results for Fmoc-Ser(tBu)-OH. Actual racemization levels for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Minimized Racemization in Fmoc-O-Methylserine Coupling (SPPS)

This protocol outlines a manual solid-phase synthesis coupling step designed to minimize racemization.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling Mixture Preparation (In-situ Activation):

    • In a separate vessel, dissolve Fmoc-DL-O-Methylserine (3-4 equivalents relative to resin loading) and an additive such as Oxyma or HOBt (3-4 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Immediately add the coupling reagent, such as Diisopropylcarbodiimide (DIC) (3-4 equivalents), to the resin slurry.

  • Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times).

  • Confirmation of Coupling: Perform a Kaiser test or another appropriate test to confirm the completion of the coupling reaction.

Protocol 2: HPLC Analysis of Racemization

This protocol provides a general method for the analysis of diastereomers formed during peptide synthesis.

  • Peptide Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for separating amino acid or peptide diastereomers.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Mandatory Visualizations

G cluster_0 Serine Biosynthesis Pathway Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH Oxidation P_Pyr Phosphohydroxypyruvate PHGDH->P_Pyr PSAT1 PSAT1 P_Pyr->PSAT1 Transamination P_Ser Phosphoserine PSAT1->P_Ser PSPH PSPH P_Ser->PSPH Hydrolysis Serine Serine PSPH->Serine O_Methyltransferase O-Methyltransferase (e.g., from SAM) Serine->O_Methyltransferase Methylation O_Methylserine O-Methylserine O_Methyltransferase->O_Methylserine G cluster_1 Experimental Workflow for Side-Product Analysis Start Start: Crude Reaction Mixture Cleavage Peptide Cleavage from Resin (if applicable) Start->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation Dissolution Dissolve in HPLC Mobile Phase Precipitation->Dissolution HPLC Chiral HPLC Analysis Dissolution->HPLC MS Mass Spectrometry Analysis Dissolution->MS Data_Analysis Data Analysis: - Quantify Diastereomers - Identify Deletion Sequences HPLC->Data_Analysis MS->Data_Analysis End End: Purity Assessment Data_Analysis->End G cluster_2 Troubleshooting Logic for Racemization High_Rac High Racemization Detected Check_Reagent Check Coupling Reagent High_Rac->Check_Reagent Check_Base Check Base Check_Reagent->Check_Base No Change_Reagent Switch to DIC/Oxyma or HOBt Check_Reagent->Change_Reagent Yes (e.g., HATU) Check_Temp Check Temperature Check_Base->Check_Temp No Change_Base Use NMM or Collidine Check_Base->Change_Base Yes (e.g., DIPEA) Check_Time Check Activation Time Check_Temp->Check_Time No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes (Elevated) Reduce_Time Use In-Situ Activation Check_Time->Reduce_Time Yes (Prolonged) Resolved Racemization Minimized Check_Time->Resolved No Change_Reagent->Resolved Change_Base->Resolved Lower_Temp->Resolved Reduce_Time->Resolved

Stability of DL-O-Methylserine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Is there specific data on the stability of DL-O-Methylserine in common laboratory solvents?

Currently, there is a lack of comprehensive public data specifically detailing the stability of this compound in various solvent systems. However, based on its chemical structure as an O-methylated amino acid, potential stability issues can be anticipated. Researchers should perform initial stability assessments under their specific experimental conditions.

Q2: What are the potential degradation pathways for this compound?

Given its structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The ether linkage (O-methyl group) could be susceptible to cleavage under strong acidic or basic conditions, although it is generally more stable than an ester linkage. The primary degradation products would be serine and methanol.

  • Oxidation: As with many organic molecules, exposure to strong oxidizing agents or atmospheric oxygen over extended periods, potentially accelerated by light or metal ions, could lead to degradation.[1]

  • Photodegradation: Exposure to UV or fluorescent light may induce degradation.[2] Photosensitive groups that can lead to photolytic degradation include carbonyls and weak C-H bonds.[2]

  • Thermal Degradation: High temperatures can cause decomposition. Studies on similar amino acids have shown thermal degradation occurs at temperatures below their melting points.[3]

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound solutions at low temperatures (2-8°C or frozen) and protected from light.[4][5] Solutions should be prepared fresh whenever possible. If long-term storage is necessary, using a buffered aqueous solution at a neutral pH or an anhydrous organic solvent is advisable.

Q4: How can I assess the stability of my this compound solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the preferred approach.[6][7] This allows for the separation and quantification of the parent compound and any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of this compound in the prepared solution.Prepare fresh solutions for each experiment. If solutions must be stored, perform a stability study under your specific storage conditions (solvent, temperature, light exposure) to determine an appropriate use-by date.
Appearance of new peaks in the chromatogram. Formation of degradation products.Utilize a mass spectrometer to identify the mass of the new peaks to help elucidate the structure of the degradation products. Consider potential degradation pathways such as hydrolysis or oxidation.
Precipitation of the compound from the solution. Poor solubility or change in solvent composition due to evaporation.This compound has limited solubility in some organic solvents. Refer to solubility data and ensure the concentration is within the solubility limit. Store solutions in tightly sealed containers to prevent solvent evaporation. A study on serine showed that the racemic (DL) form can be less soluble than the individual enantiomers in water.[8]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][9]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound and the stock solution at 80°C for 48 hours.[2]

    • Photostability: Expose the solid compound and the stock solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[2]

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Determine the retention times and peak areas of any degradation products.

    • If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to aid in structural elucidation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 19794-53-7[4][5][10][11][12][13][14][15]
Molecular Formula C₄H₉NO₃[4][5][10][13][14][16][17]
Molecular Weight 119.12 g/mol [10][13][14][16][17]
Appearance White to off-white powder/crystal[5][13][14]
Melting Point 210-215 °C[4][15]
Storage Temperature Room temperature, keep in a dark and cool place (<15°C recommended)[5][12][15]
Solubility Soluble in water[15]

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products

Caption: Workflow for a forced degradation study of this compound.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound serine Serine parent->serine Ether Cleavage methanol Methanol parent->methanol Ether Cleavage oxidized_products Oxidized Derivatives parent->oxidized_products Oxidative Stress

Caption: Potential chemical degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with DL-O-Methylserine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound, a derivative of serine known to be prone to incomplete coupling due to steric hindrance.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive ninhydrin/Kaiser test after coupling)Incomplete activation or insufficient reactivity of the coupling reagent: Standard coupling reagents like DCC or EDC may not be efficient enough for the sterically bulky O-methylserine residue.[1][2] Steric Hindrance: The O-methyl group can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][3] Peptide Aggregation: Hydrophobic sequences can be prone to aggregation on the solid support, limiting reagent access.[2][4]Optimize the Coupling Reagent: Switch to a more powerful onium salt-based coupling reagent. HATU, HCTU, and COMU are highly recommended for their high reactivity and speed.[1][5] Phosphonium salts like PyBOP and PyAOP are also very effective.[1] Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours up to 4 hours, or consider an overnight reaction.[2][5] A moderate increase in temperature (e.g., to 40-50°C) can improve kinetics but must be balanced against the increased risk of racemization.[6] Perform a Double Coupling: After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of activated this compound.[2][7] Address Aggregation: Change the solvent to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture.[4][6]
High Levels of Racemization (Presence of diastereomeric impurities in the final product)Over-activation of the carboxylic acid: Prolonged pre-activation times increase the risk of racemization.[1] Strong Base: The use of strong bases like DIPEA can promote racemization.[5][8] Inappropriate coupling reagent/additive combination: Older HOBt-based reagents are less effective at suppressing racemization compared to newer additives.[1]Choose the Right Reagent and Additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization.[1][5] The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial.[5] Limit Pre-activation Time: Use in-situ activation where the coupling reagent is added to the resin immediately after the protected amino acid to minimize the time the amino acid spends in its highly reactive state.[1][9] Use a Weaker Base: Consider using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[5][8] Control Temperature: Perform coupling reactions at room temperature or below, as higher temperatures can increase racemization.[10]
Guanidinylation of the N-terminus (Observed as a +42 Da adduct on the N-terminal amine)Use of excess uronium/aminium salt reagents: Reagents like HBTU and HATU can react with the N-terminal amine to form a guanidinium group, which terminates the peptide chain.[3]Use Phosphonium-Based Reagents: Switch to a phosphonium salt reagent like PyBOP or PyAOP, which do not cause this side reaction.[5] Optimize Stoichiometry: Avoid using a large excess of the uronium/aminium coupling reagent.
Dehydration of Serine Side Chain (Presence of an impurity with a mass difference of -18 Da)β-elimination: The hydroxyl group of the serine backbone can undergo β-elimination during activation or cleavage, forming dehydroalanine.[10]Use Mild Activation Conditions: Avoid prolonged activation times and use coupling reagents less prone to promoting β-elimination, such as DIC/Oxyma.[10]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

A1: Sterically hindered amino acids have bulky structural features close to the site of peptide bond formation. In this compound, the methyl group on the side-chain oxygen adds steric bulk, which can physically obstruct the coupling reaction, slowing it down and increasing the likelihood of incomplete reactions or side reactions.[1]

Q2: Which coupling reagents are recommended for this compound?

A2: For challenging couplings involving hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[1] More powerful onium salt reagents are generally required.[1]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended. HATU is known for its high reactivity, while COMU offers high efficiency with a better safety profile.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1]

Q3: What is the difference between HBTU, HATU, and COMU?

A3: These are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which affects their reactivity and side-product profile.[1]

  • HBTU: A widely used, effective reagent based on HOBt (1-hydroxybenzotriazole).[1]

  • HATU: Based on HOAt (1-hydroxy-7-azabenzotriazole), it is generally more reactive than HBTU and is particularly effective for hindered couplings, exhibiting faster reaction rates and reduced epimerization.[3]

  • COMU: Based on Oxyma, it has a high coupling efficiency comparable to HATU but with a better safety profile as it is not based on the potentially explosive HOBt/HOAt.[3]

Q4: How can I monitor the completion of the coupling reaction?

A4: The ninhydrin (Kaiser) test is a common qualitative method to check for the presence of free primary amines on the resin.[6][11] A positive test (blue/purple beads) indicates an incomplete reaction, while a negative test (yellow/colorless beads) suggests the coupling is complete.[2][12] For secondary amines, such as when coupling to proline or an N-methylated amino acid, the chloranil test can be used.[11]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents after the initial coupling reaction.[7] This strategy is often employed for difficult couplings, such as those involving sterically hindered residues like this compound, to drive the reaction to completion. It is highly recommended if a single coupling proves to be insufficient, as confirmed by a positive ninhydrin test.[2][7]

Comparative Data of Coupling Reagents

The selection of a coupling reagent is critical for successfully incorporating sterically hindered amino acids like this compound. The following table summarizes the performance of various common coupling reagents.

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesPotential Disadvantages
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.[1]Slower reaction times; byproducts can be problematic.[1]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[1]Byproducts can be difficult to remove.[1]
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective.[1]Can cause guanidinylation of the N-terminus if used in excess.[1][3]
HATU Aminium SaltVery HighLowVery fast and effective for hindered couplings; reduced epimerization.[3]Risk of guanidinylation if used in excess.[3]
COMU Aminium SaltVery HighLowHigh efficiency with a better safety profile (non-explosive).[3]Limited solution stability.

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS). It is crucial to optimize these conditions for specific peptide sequences.

Protocol 1: Coupling using HATU/DIPEA

This method is highly effective for coupling sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: Drain the DMF. Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-DL-O-Methylserine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.[5][12]

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the mixture and allow it to pre-activate for 1-5 minutes.[12]

    • Add the activated amino acid solution to the deprotected resin.[5]

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.[2][12]

  • Monitoring and Washing:

    • Perform a ninhydrin test on a small sample of resin to check for completion.[12]

    • If the test is positive, consider a second coupling by repeating steps 4 and 5.[2][7]

    • Once the coupling is complete (negative test), drain the solution and wash the resin with DMF (3-5 times).[12]

Protocol 2: Coupling using DIC/HOAt

This protocol is a cost-effective alternative and is recommended when minimizing racemization is a high priority.

  • Resin Preparation, Deprotection, and Washing: Follow steps 1-3 from Protocol 1. For potentially sensitive sequences, consider replacing DIPEA with a weaker base like NMM for neutralization if applicable.[2][5]

  • Coupling:

    • In a separate vessel, dissolve Fmoc-DL-O-Methylserine (3 equivalents) and HOAt (3 equivalents) in DMF.[3]

    • Add this solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents).[2]

  • Reaction: Shake the reaction mixture for 2-6 hours at room temperature.[2]

  • Monitoring and Washing: Follow step 6 from Protocol 1.

Visual Guides

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat per Amino Acid) cluster_monitoring Monitoring cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Activated Amino Acid) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Ninhydrin Test Wash2->Monitoring FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Final AA Coupled Monitoring->Deprotection Coupling Complete (Next AA) Monitoring->Coupling Incomplete (Recouple) Cleavage Cleavage from Resin (e.g., TFA Cocktail) FinalDeprotect->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_workflow Start Positive Ninhydrin Test (Incomplete Coupling) CheckReagent Using potent reagent? (HATU, COMU, PyBOP) Start->CheckReagent OptimizeReagent Action: Switch to HATU/COMU/PyBOP. Increase equivalents. CheckReagent->OptimizeReagent No CheckTime Reaction time sufficient? (1-2 hours) CheckReagent->CheckTime Yes OptimizeReagent->CheckTime ExtendTime Action: Extend time (2-4h or overnight). Increase temperature cautiously. CheckTime->ExtendTime No DoubleCouple Action: Perform a 'Double Coupling' CheckTime->DoubleCouple Yes ExtendTime->DoubleCouple CheckAggregation Sequence prone to aggregation? DoubleCouple->CheckAggregation DisruptAggregation Action: Change solvent (NMP). Add chaotropic salts. CheckAggregation->DisruptAggregation Yes Success Negative Ninhydrin Test (Proceed to Deprotection) CheckAggregation->Success No DisruptAggregation->Success

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

Overcoming poor peak shape in DL-O-Methylserine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor peak shape in the chromatography of DL-O-Methylserine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

A1: The most frequent causes of poor peak shape, such as peak tailing or fronting, for polar amino acids like this compound include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound, influencing its retention and peak shape. Operating near the analyte's pKa can lead to peak distortion.[1]

  • Insufficient Buffer Concentration: A low buffer concentration may not adequately control the pH at the column surface, leading to inconsistent interactions and peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[2]

  • Incompatible Injection Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.

Q2: What type of HPLC column is best suited for the analysis of this compound?

A2: For separating the enantiomers of this compound, a chiral stationary phase (CSP) is required.[3] Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for this purpose. For achiral separations or after derivatization, a standard C18 column can be used, but for polar underivatized amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) columns often provide better retention and peak shape.

Q3: How can I improve the peak shape of my this compound analysis?

A3: To improve peak shape, consider the following adjustments:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound to ensure a consistent ionization state.

  • Increase Buffer Concentration: Use a buffer concentration between 20-50 mM to maintain a stable pH on the column.

  • Use Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can help to reduce peak tailing by masking active sites on the stationary phase.

  • Reduce Sample Concentration: Dilute your sample to avoid column overload.

  • Match Injection Solvent: Dissolve your sample in a solvent that is of similar or weaker strength than your initial mobile phase.

Troubleshooting Guides

Problem: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing ```dot graph Troubleshooting_Tailing { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Peak Tailing Observed"]; Check_pH [label="Is Mobile Phase pH\n2 units away from pKa?"]; Adjust_pH [label="Action: Adjust Mobile Phase pH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Buffer [label="Is Buffer Concentration\nAdequate (20-50 mM)?"]; Increase_Buffer [label="Action: Increase Buffer\nConcentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Overload [label="Is Sample Overloaded?"]; Dilute_Sample [label="Action: Dilute Sample\nand Re-inject", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Is Column Contaminated\nor Degraded?"]; Clean_Column [label="Action: Flush or\nReplace Column", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Peak Shape Improved"];

Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_Buffer; Check_pH -> Check_Buffer [label="Yes"]; Check_Buffer -> Increase_Buffer [label="No"]; Increase_Buffer -> Check_Overload; Check_Buffer -> Check_Overload [label="Yes"]; Check_Overload -> Dilute_Sample [label="Yes"]; Dilute_Sample -> Check_Column; Check_Overload -> Check_Column [label="No"]; Check_Column -> Clean_Column [label="Yes"]; Clean_Column -> End; Check_Column -> End [label="No"]; }

Caption: A logical workflow for troubleshooting peak fronting.

Quantitative Impact of Sample and Solvent on Peak Fronting

ParameterConditionExpected Asymmetry Factor (As)Rationale
Sample Concentration High< 0.8Saturation of the stationary phase.
Low0.9 - 1.1Analyte partitions linearly between phases.
Injection Solvent Stronger than Mobile Phase< 0.9Causes band broadening and distortion at the column inlet. [4]
Same as/Weaker than Mobile Phase0.9 - 1.1Promotes proper focusing of the analyte band. [4]

Experimental Protocols

Protocol 1: Chiral Separation of this compound using a Chiral Stationary Phase

This protocol provides a starting point for the enantiomeric separation of this compound.

Experimental Workflow

Experimental_Workflow_Chiral cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Enantiomers Integrate->Quantify

Caption: Experimental workflow for chiral HPLC analysis.

Methodology:

  • Sample Preparation:

    • Dissolve this compound standard or sample in the mobile phase to a final concentration of 0.1-1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC V). [5] * Mobile Phase: A typical mobile phase for normal phase separation is a mixture of Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) as an additive to improve peak shape. [3]For reversed-phase, a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic modifier like acetonitrile or methanol can be used.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (%ee) if required.

Protocol 2: Analysis of this compound using Pre-column Derivatization and Reversed-Phase HPLC

This protocol is an alternative approach where the enantiomers are converted to diastereomers before separation on a standard C18 column.

Methodology:

  • Derivatization:

    • React this compound with a chiral derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC). [6]This reaction is typically carried out in a borate buffer at a pH of 9-10. [2]

  • Sample Preparation:

    • After the derivatization reaction is complete, neutralize the sample with a weak acid (e.g., acetic acid) to improve peak shape and stability. [2] * Dilute the sample with the mobile phase if necessary.

  • HPLC Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using:

      • Solvent A: 25 mM sodium acetate buffer, pH 6.0.

      • Solvent B: Methanol or Acetonitrile.

      • A typical gradient might be from 10% to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence detector (excitation/emission wavelengths will depend on the derivative formed) or MS.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers.

    • Quantify the amounts of the D- and L-enantiomers based on a calibration curve.

References

DL-O-Methylserine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-O-Methylserine. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when using this compound in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a synthetic derivative of the amino acid serine, where the hydrogen of the side chain's hydroxyl group is replaced by a methyl group.[1][2] As a serine analog, its primary biological effect is the interference with metabolic pathways that utilize serine. In organisms like Escherichia coli, it has been shown to inhibit growth by interfering with the biosynthesis of threonine and methionine.[3][4] It is important to note that it is a racemic mixture of O-Methyl-D-serine and O-Methyl-L-serine, which may have different biological activities.[1]

Q2: Is this compound incorporated into proteins?

Studies in E. coli have indicated that this compound is not incorporated into proteins.[3][4] Its primary mode of action appears to be the inhibition of metabolic enzymes rather than acting as a substrate for protein synthesis.

Q3: How might this compound affect my cell-based assays?

This compound can impact cell-based assays in several ways, primarily due to its effects on cell metabolism and proliferation.

  • Cell Viability and Proliferation Assays (e.g., MTT, XTT, Alamar Blue): Since this compound can inhibit cell growth, you may observe a dose-dependent decrease in signal in these assays. This reflects a true biological effect on cell proliferation or viability. However, it is also possible for compounds to interfere with the assay chemistry itself, for example, by altering the cellular redox environment.[5][6]

  • Protein Quantification Assays: While this compound is not incorporated into proteins, its impact on amino acid metabolism could lead to a reduction in overall protein synthesis, resulting in lower protein yields from cell lysates.

  • Metabolic Assays: As a serine analog, this compound is expected to interfere with serine and one-carbon metabolism.[7][8] This can have widespread effects on nucleotide synthesis, methylation, and redox balance.

Q4: Can this compound interfere with protein quantification assays like Bradford or BCA?

Direct interference with these assays is unlikely when quantifying purified proteins. The Bradford assay relies on the binding of Coomassie dye to basic and aromatic amino acid residues, while the BCA assay involves the reduction of Cu2+ by the protein's peptide backbone and specific amino acid side chains (cysteine, tyrosine, tryptophan).[9][10][11] Since this compound is a free amino acid analog, it would not be present in a purified protein sample and is not expected to react with the assay reagents. However, if you are quantifying a total cell lysate, a significant biological effect on protein synthesis will be reflected in the results.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, Alamar Blue)

Symptoms:

  • Inconsistent IC50 values.

  • Higher or lower than expected cell viability.

  • High background signal in cell-free controls.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Biological Effect The observed effect may be a true representation of this compound's impact on cell proliferation. In E. coli, it causes an increase in optical density due to cell elongation without an increase in cell number.[3][4] Consider using a direct cell counting method (e.g., trypan blue exclusion) to confirm effects on cell number versus metabolic activity.
Assay Interference Some compounds can directly reduce the assay reagents (e.g., resazurin in Alamar Blue) or alter the cellular redox state, leading to false positives or negatives.[5][6] Solution: Run a cell-free control by adding this compound to the assay medium without cells to check for direct chemical reactions.
Incorrect Assay Endpoint The timing of the assay reading is critical. If this compound slows cell growth, a standard incubation time may not be appropriate. Solution: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
Solvent Effects If using a solvent like DMSO to dissolve this compound, ensure the final concentration is low (typically <0.5%) and consistent across all wells, including controls, as the solvent itself can be cytotoxic.
Issue 2: Inconsistent Protein Yields After Treatment with this compound

Symptoms:

  • Lower than expected protein concentration in lysates from treated cells.

  • High variability in protein concentration between replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibition of Protein Synthesis As this compound can interfere with the biosynthesis of other amino acids, a reduction in overall protein synthesis is a plausible biological effect.[3][4] Solution: Correlate your protein yield with cell number. If the protein per cell is lower, this suggests an effect on protein synthesis.
Cell Death At higher concentrations or longer incubation times, this compound may induce cell death, leading to lower cell numbers and consequently lower protein yields. Solution: Perform a cell viability assay in parallel to assess the cytotoxic effects of your treatment conditions.
Incomplete Cell Lysis Changes in cell morphology due to treatment could potentially affect lysis efficiency. Solution: Visually inspect cells under a microscope after lysis to ensure complete breakdown of the cell membrane.
Issue 3: Unexpected Peaks or Altered Retention Times in Amino Acid Analysis (HPLC)

Symptoms:

  • An unknown peak appears in the chromatogram.

  • The peak corresponding to serine is smaller than expected.

  • Retention times of other amino acids have shifted.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detection of this compound This compound is an amino acid analog and will likely be derivatized and detected by most amino acid analysis methods.[12][13] Solution: Run a standard of this compound alone to determine its retention time and confirm the identity of the unknown peak.
Co-elution The this compound peak may co-elute with another amino acid, leading to inaccurate quantification. Solution: Adjust the chromatography parameters (e.g., gradient, column temperature, mobile phase composition) to improve peak separation.
Metabolic Effects A decrease in the serine peak could be a result of competitive inhibition of serine uptake or metabolism by this compound. Solution: This is likely a biological effect. Consider performing stable isotope tracing experiments to elucidate the specific metabolic pathways being affected.

Experimental Protocols

Protocol 1: Assessing Direct Interference of this compound in a Resazurin-Based Viability Assay

This protocol determines if this compound chemically reacts with the resazurin reagent.

Materials:

  • 96-well plate

  • Cell culture medium

  • This compound stock solution

  • Resazurin-based assay reagent (e.g., Alamar Blue)

  • Microplate reader (fluorescence)

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO if used as a solvent) and a medium-only control.

  • Add the resazurin reagent to each well at the manufacturer's recommended concentration.

  • Incubate the plate at 37°C for the standard duration of your cell-based assay (e.g., 1-4 hours).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm ex / ~590 nm em).

  • Data Analysis: If the fluorescence in the wells containing this compound is significantly higher than the medium-only control, it indicates direct chemical reduction of the reagent and thus, assay interference.

Protocol 2: Investigating the Metabolic Fate of this compound using LC-MS

This protocol provides a general workflow to trace the metabolic impact of this compound. For quantitative flux analysis, the use of a stable isotope-labeled version of the compound would be necessary.

Materials:

  • Cultured cells of interest

  • 6-well plates

  • Standard cell culture medium

  • Medium containing a known concentration of this compound

  • Ice-cold PBS

  • -80°C 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach approximately 80% confluency.

  • Treatment: Remove the standard medium, wash cells with PBS, and add the medium containing this compound. Culture for the desired time period. Include an untreated control.

  • Metabolite Extraction:

    • Place the plate on ice and aspirate the medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an appropriate chromatography method (e.g., HILIC for polar metabolites) coupled to a mass spectrometer.

  • Data Analysis: Compare the metabolite profiles of the treated and untreated cells. Look for changes in the levels of serine, glycine, threonine, methionine, and intermediates of one-carbon metabolism and nucleotide synthesis.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Viability Assay Results start Unexpected Result in Viability Assay check_interference Run Cell-Free Assay Control (Compound + Reagent) start->check_interference interference_found Interference Detected check_interference->interference_found Signal Change? no_interference No Interference check_interference->no_interference No Signal Change change_assay Modify Assay Protocol or Choose Different Assay interference_found->change_assay check_bio_effect Confirm Biological Effect with Orthogonal Method (e.g., Cell Counting) no_interference->check_bio_effect is_bio_effect Biological Effect Confirmed check_bio_effect->is_bio_effect Results Correlate? optimize_assay Optimize Assay Parameters (Time, Cell Density) is_bio_effect->optimize_assay No end_valid Result is Valid Biological Finding is_bio_effect->end_valid Yes end_optimized Optimized Assay Provides Reliable Data optimize_assay->end_optimized

Caption: A logical workflow for troubleshooting unexpected results in cell viability assays.

serine_metabolism_interference Potential Interference of this compound in Serine Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism 3PG 3-Phosphoglycerate PHGDH PHGDH 3PG->PHGDH Serine L-Serine PHGDH->Serine SHMT SHMT Serine->SHMT Glycine Glycine SHMT->Glycine Nucleotides Nucleotide Synthesis (Purines, Thymidylate) SHMT->Nucleotides one-carbon units Methionine_Cycle Methionine Cycle (SAM, Methylation) Glycine->Methionine_Cycle via folate cycle DMS This compound DMS->Serine Competitive Inhibition? DMS->SHMT Inhibition?

Caption: Potential points of interference for this compound in central carbon metabolism.

References

Technical Support Center: Scaling Up Enantiomerically Pure O-Methylserine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable production of enantiomerically pure O-Methylserine. The information is designed to address specific issues encountered during experimental work, covering key methodologies such as chemical synthesis and enzymatic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for producing enantiomerically pure O-Methylserine?

A1: The three primary scalable methods are:

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting racemic O-Methylserine (or its ester derivative) with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic O-Methylserine ester, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated.

  • Stereoselective Enolate Methylation: This asymmetric synthesis approach involves the stereoselective methylation of an enolate derived from a chiral cyclic serine derivative. This method can directly yield an enantiomerically enriched product.

Q2: How do I choose the most suitable production method for my needs?

A2: The choice of method depends on several factors, including the desired scale, available equipment, cost considerations, and the required level of enantiomeric purity.

  • Diastereomeric salt resolution is often cost-effective for large-scale production but may require extensive screening of resolving agents and solvents.[1]

  • Enzymatic resolution offers high selectivity under mild conditions but can be limited to a theoretical maximum yield of 50% for the desired enantiomer unless combined with a racemization step.

  • Stereoselective synthesis can provide high enantiomeric excess directly but may involve more complex and sensitive reaction conditions, including cryogenic temperatures.

Q3: Can O-Methylserine be produced via fermentation?

A3: Direct fermentative production of O-Methylserine has not been widely reported. However, the principles of metabolic engineering suggest it may be feasible.[2][3][4] This would likely involve engineering a host organism, such as E. coli or Corynebacterium glutamicum, which are commonly used for amino acid production.[3] Key strategies would include:

  • Introducing a specific O-methyltransferase enzyme that can act on a serine precursor.

  • Overexpressing genes in the L-serine biosynthesis pathway to increase precursor availability.

  • Eliminating competing metabolic pathways and feedback inhibition mechanisms.[3]

Q4: What are the most common analytical methods for determining the enantiomeric excess (ee) of O-Methylserine?

A4: The most common methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. Chiral HPLC is often the preferred method due to its accuracy and the ability to directly separate underivatized or minimally derivatized amino acids.[5]

Troubleshooting Guides

Diastereomeric Salt Resolution

Issue: Low yield of the desired diastereomeric salt.

  • Possible Cause: Suboptimal choice of resolving agent or solvent system, leading to poor crystal formation or co-precipitation of both diastereomers.

  • Troubleshooting Steps:

    • Systematic Screening: Conduct a thorough screening of various chiral resolving agents (e.g., tartaric acid derivatives like dibenzoyltartaric acid, or camphorsulfonic acid) and a range of solvents with different polarities.

    • Optimize Crystallization Conditions: Vary the concentration, cooling rate, and final crystallization temperature. A slower cooling profile can improve selectivity.

    • Seeding: Introduce a small quantity of the pure desired diastereomeric salt as seed crystals to encourage selective crystallization.

Issue: Low enantiomeric excess (ee) after liberation of O-Methylserine from the salt.

  • Possible Cause: Incomplete separation of diastereomers or racemization during the liberation step.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity before liberating the free amino acid.

    • Mild Liberation Conditions: Use mild acidic or basic conditions to break the salt and avoid racemization. For example, use a biphasic system to immediately extract the liberated free base into an organic solvent.

Enzymatic Kinetic Resolution

Issue: Low conversion rate (<50%).

  • Possible Cause: Inactivated enzyme, suboptimal reaction conditions, or poor choice of acyl donor.

  • Troubleshooting Steps:

    • Enzyme Activity: Ensure the enzyme (e.g., Novozym 435, a lipase from Candida antarctica) is active. Consider using a fresh batch or a different lipase.

    • Optimize Conditions: Systematically vary the temperature, solvent (e.g., MTBE, hexane), and acyl donor (e.g., vinyl acetate, isopropenyl acetate).

    • Water Content: For lipase-catalyzed reactions in organic solvents, a small amount of water can be crucial for enzyme activity. However, excess water can lead to hydrolysis of the product.

Issue: Low enantiomeric excess (ee) of the product or remaining substrate.

  • Possible Cause: The enzyme exhibits low enantioselectivity (E-value) under the chosen conditions.

  • Troubleshooting Steps:

    • Stop at ~50% Conversion: For optimal ee of both the product and the unreacted starting material, it is crucial to stop the reaction as close to 50% conversion as possible.

    • Screen Different Lipases: Different lipases can exhibit vastly different enantioselectivities for the same substrate.

    • Vary Acyl Donor and Solvent: The choice of acyl donor and solvent can significantly impact the enantioselectivity of the enzyme.

Stereoselective Enolate Methylation

Issue: Low Diastereoselectivity.

  • Possible Cause: Incomplete formation of the desired enolate geometry, or the chiral auxiliary is not effectively directing the approach of the electrophile (methyl iodide).

  • Troubleshooting Steps:

    • Base and Temperature Control: The choice of base (e.g., LDA, NaHMDS) and strict control of temperature during enolate formation are critical. Ensure the reaction is maintained at the specified cryogenic temperature (e.g., -78 °C).

    • Solvent Purity: Use anhydrous solvents to prevent quenching of the enolate.

    • Electrophile Addition: Add the methyl iodide slowly at low temperature to control the reaction and minimize side reactions.

Issue: Low overall yield.

  • Possible Cause: Incomplete reaction at any step (protection, enolate formation, methylation, deprotection), or degradation of intermediates.

  • Troubleshooting Steps:

    • Monitor Each Step: Use techniques like TLC or NMR to monitor the completion of each reaction step before proceeding to the next.

    • Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the process to prevent degradation of sensitive intermediates like enolates.

    • Purification: Purify intermediates where necessary to remove impurities that could interfere with subsequent steps.

Quantitative Data Summary

MethodKey ParametersTypical YieldTypical Enantiomeric Excess (ee)
Diastereomeric Salt Resolution Resolving Agent: (1S)-(+)-camphorsulfonate salt~40-50% (for one enantiomer)>99%
Enzymatic Kinetic Resolution Enzyme: Novozym 435 (Lipase B from Candida antarctica)~45% (for each enantiomer)>98%
Stereoselective Enolate Methylation Chiral Auxiliary derived from L-serine~52% (overall for 4 steps)~98%

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-O-Methylserine Methyl Ester
  • Preparation of Racemic O-Methylserine Methyl Ester: Prepare the methyl ester of racemic O-Methylserine using standard esterification methods (e.g., with thionyl chloride in methanol).

  • Salt Formation: Dissolve one equivalent of racemic O-Methylserine methyl ester in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent such as D-(-)-dibenzoyltartaric acid in the same solvent, warming if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic ester solution. Allow the mixture to cool slowly to room temperature, then further cool to 4 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of ethyl acetate and a weak aqueous base (e.g., sodium bicarbonate solution). The free O-Methylserine methyl ester will be extracted into the organic layer.

  • Purification: Separate the layers, dry the organic phase (e.g., over anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the enantiomerically enriched O-Methylserine methyl ester.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-N-acetyl-O-Methylserine Methyl Ester
  • Substrate Preparation: Synthesize racemic N-acetyl-O-Methylserine methyl ester.

  • Enzymatic Reaction: In a flask, dissolve the racemic substrate in an organic solvent such as methyl tert-butyl ether (MTBE). Add an immobilized lipase, for example Novozym 435 (10-20% w/w of the substrate).

  • Acylation: Add a suitable acyl donor, such as vinyl acetate (1.5-2 equivalents).

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by taking aliquots and analyzing them by chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated product from the unreacted starting material using column chromatography on silica gel. The two fractions will contain the two separated enantiomers (one acylated, one not).

Protocol 3: Stereoselective Enolate Methylation of a Chiral Serine Derivative
  • Formation of Chiral Oxazolidinone: Convert L-serine methyl ester to a chiral oxazolidinone derivative to protect the amine and hydroxyl groups and create a rigid chiral environment.

  • Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the chiral oxazolidinone in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) and stir for 30-60 minutes to form the lithium enolate.

  • Methylation: Slowly add methyl iodide (1.2 equivalents) to the enolate solution at -78 °C. Stir the reaction at this temperature for several hours until completion (monitored by TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and purify the product by column chromatography.

  • Deprotection: Hydrolyze the oxazolidinone and the ester group under acidic or basic conditions to yield the enantiomerically pure O-Methylserine.

Visualizations

Experimental_Workflow_Diastereomeric_Resolution cluster_prep Preparation cluster_reaction Resolution cluster_isolation Isolation & Purification racemic_ester Racemic O-Methylserine Methyl Ester salt_formation Salt Formation in Solvent racemic_ester->salt_formation resolving_agent Chiral Resolving Agent (e.g., D-DBTA) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Enantiomer filtration->liberation purification Purification liberation->purification final_product Enantiopure O-Methylserine purification->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Troubleshooting_Low_Yield cluster_diagnosis Initial Diagnosis cluster_chem Chemical Synthesis Issues cluster_enz Enzymatic Resolution Issues start Low Yield of Enantiopure O-Methylserine check_method Which method was used? start->check_method chem_q1 Incomplete reaction? check_method->chem_q1 Chemical enz_q1 Low conversion? check_method->enz_q1 Enzymatic chem_a1_yes Monitor steps via TLC/NMR. Increase reaction time/temp. chem_q1->chem_a1_yes Yes chem_q2 Side reactions? chem_q1->chem_q2 No chem_a2_yes Check reactant purity. Optimize conditions (temp, conc.). chem_q2->chem_a2_yes Yes chem_q3 Purification loss? chem_q2->chem_q3 No chem_a3_yes Optimize chromatography. Minimize transfers. chem_q3->chem_a3_yes Yes enz_a1_yes Check enzyme activity. Optimize temp/solvent. enz_q1->enz_a1_yes Yes enz_q2 Low ee? enz_q1->enz_q2 No enz_a2_yes Stop at 50% conversion. Screen different enzymes. enz_q2->enz_a2_yes Yes

Caption: Troubleshooting Logic for Low Yield Issues.

References

Validation & Comparative

Comparative Analysis of D-O-Methylserine and L-O-Methylserine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological activities of D-O-Methylserine and L-O-Methylserine. While the parent compounds, D-Serine and L-Serine, are extensively studied for their distinct roles in the central nervous system, particularly in the modulation of N-methyl-D-aspartate (NMDA) receptors, their O-methylated derivatives remain largely unexplored in a comparative context. This guide synthesizes the available information on these compounds and highlights the significant knowledge gap regarding their potential differential effects.

Currently, no quantitative data from head-to-head experimental studies detailing the biological activities of D-O-Methylserine and L-O-Methylserine could be identified in the public domain. Research has predominantly focused on the physiological and pathological roles of D-Serine as a crucial co-agonist at the synaptic NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3][4] L-Serine, on the other hand, is recognized as a precursor to D-Serine via the enzyme serine racemase and also plays a neuroprotective role.[5]

Information regarding O-methylated serine derivatives is sparse. L-O-Methylserine has been mentioned in the context of its utility as a protected amino acid derivative in peptide synthesis, where methylation of the hydroxyl group can alter the physicochemical properties of peptides, potentially enhancing their stability and therapeutic potential.[6][7] However, these studies do not provide data on the intrinsic biological activity of the free amino acid derivative.

The absence of comparative data precludes the creation of a detailed comparison guide with quantitative tables and experimental protocols as initially intended. The primary target of interest for serine analogs is the NMDA receptor, where D-serine acts as a co-agonist at the glycine binding site on the GluN1 subunit. It is plausible that any investigation into the biological activity of D- and L-O-Methylserine would focus on their potential to modulate this receptor.

Potential Areas for Future Investigation

Given the critical role of stereochemistry in pharmacology, a comparative study of D- and L-O-Methylserine would be of significant interest to the scientific community. Key experiments to elucidate their differential biological activities would include:

  • NMDA Receptor Binding Assays: To determine the affinity of each enantiomer for the co-agonist binding site on the NMDA receptor.

  • Electrophysiological Studies: To assess the functional consequences of binding, i.e., whether they act as agonists, antagonists, or allosteric modulators of the NMDA receptor.

  • Serine Racemase Inhibition Assays: To investigate if either compound interacts with and potentially inhibits the enzyme responsible for D-serine synthesis.

  • Cellular Assays: To evaluate their effects on neuronal viability, synaptic plasticity (e.g., long-term potentiation), and other relevant cellular processes.

Hypothetical Signaling Pathway and Experimental Workflow

While no specific signaling pathways for D- or L-O-Methylserine have been elucidated, a hypothetical experimental workflow to investigate their effects on NMDA receptor signaling is presented below.

cluster_workflow Experimental Workflow synthesis Synthesis of D/L-O-Methylserine binding_assay NMDA Receptor Binding Assay synthesis->binding_assay electrophysiology Electrophysiology (Patch Clamp) synthesis->electrophysiology cellular_assay Cellular Assays (e.g., LTP, Viability) synthesis->cellular_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis electrophysiology->data_analysis cellular_assay->data_analysis

Caption: Hypothetical workflow for comparing D- and L-O-Methylserine.

cluster_pathway Hypothesized NMDA Receptor Modulation ligand D/L-O-Methylserine nmda_receptor NMDA Receptor (GluN1/GluN2) ligand->nmda_receptor Binds to co-agonist site? ca_influx Ca2+ Influx nmda_receptor->ca_influx downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity

References

A Comparative Analysis of D-Serine and Glycine as NMDA Receptor Co-agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential roles, potency, and experimental evaluation of two key endogenous co-agonists of the N-methyl-D-aspartate (NMDA) receptor.

Initial Note on the Investigated Compound: This guide was initially intended to compare DL-O-Methylserine and glycine. However, a thorough review of the scientific literature did not yield sufficient quantitative data on the activity of this compound at the NMDA receptor to facilitate a meaningful comparison. In contrast, D-serine, a closely related endogenous amino acid, is extensively studied as a primary co-agonist of the NMDA receptor alongside glycine. Therefore, this guide provides a detailed comparison of D-serine and glycine.

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, uniquely requires the binding of two distinct agonists for its activation: glutamate and a co-agonist. While glycine was initially identified as the primary co-agonist, subsequent research has established D-serine as an equally, and in some contexts more, potent and physiologically relevant modulator of NMDA receptor function.[1][2] Understanding the nuanced differences in their interaction with the NMDA receptor is critical for researchers in neuroscience and drug development, particularly in the context of synaptic plasticity, learning, memory, and various neurological disorders.

Quantitative Comparison of Co-agonist Activity

The potency and binding affinity of D-serine and glycine for the NMDA receptor have been characterized through various experimental techniques, primarily electrophysiological recordings and radioligand binding assays. The following table summarizes key quantitative parameters for these two co-agonists. It is important to note that these values can vary depending on the specific NMDA receptor subunit composition and the experimental conditions.

ParameterD-SerineGlycineExperimental Context
Potency (EC₅₀) Reported to be at least as potent as glycine, with values in the sub-micromolar to low micromolar range.[2][3]Submicromolar to low micromolar range (e.g., <1 µM to ~1-3 µM).[4]Electrophysiological recordings from dissociated neurons or oocytes expressing recombinant NMDA receptors.[4]
Binding Affinity (Kᵢ) High affinity for the glycine binding site.High affinity, with reported KD values around 40 nM.[5]Radioligand binding assays using [³H]glycine or other labeled ligands.[5]
Maximal Efficacy Generally considered a full agonist, comparable to glycine.Full agonist at the NMDA receptor co-agonist site.

Signaling Pathways and Experimental Workflows

The activation of the NMDA receptor by glutamate and a co-agonist initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This influx is a critical trigger for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Co_agonist D-Serine / Glycine Co_agonist->NMDAR Binds to GluN1 Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening CaMKII CaMKII Ca2_influx->CaMKII PKC PKC Ca2_influx->PKC CREB CREB CaMKII->CREB LTP Synaptic Plasticity (LTP/LTD) CaMKII->LTP PKC->LTP Gene_expression Gene Expression CREB->Gene_expression

NMDA Receptor Signaling Pathway

The experimental workflow to determine the potency of a co-agonist typically involves electrophysiological recordings from neurons or oocytes expressing NMDA receptors.

Experimental_Workflow Slice_prep Acute Brain Slice Preparation or Cell Culture Patch_clamp Whole-Cell Patch-Clamp Recording Slice_prep->Patch_clamp NMDA_application Application of NMDA + varying concentrations of D-Serine or Glycine Patch_clamp->NMDA_application Current_recording Record NMDA-mediated currents NMDA_application->Current_recording Dose_response Construct Dose-Response Curve Current_recording->Dose_response EC50_calc Calculate EC₅₀ Dose_response->EC50_calc

Workflow for EC₅₀ Determination

Detailed Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is adapted from methods used to determine the binding affinity (Kᵢ) of compounds for the glycine site of the NMDA receptor.[1]

1. Membrane Preparation:

  • Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

2. Binding Assay:

  • The washed membranes are incubated with a radiolabeled ligand that binds to the glycine site (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519).

  • The incubation is performed in the presence of varying concentrations of the unlabeled test compound (D-serine or glycine).

  • A saturating concentration of glutamate is included to ensure the receptor is in a high-affinity state for the co-agonist.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled glycine site antagonist (e.g., 5,7-dichlorokynurenic acid).

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

  • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Electrophysiological Determination of Co-agonist Potency (EC₅₀)

This protocol describes the determination of the EC₅₀ of D-serine and glycine using whole-cell patch-clamp recordings from cultured neurons or brain slices.[6]

1. Slice/Cell Preparation:

  • Acute brain slices (e.g., from the hippocampus) are prepared from rodents, or primary neuronal cultures are established.

  • Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

2. Whole-Cell Patch-Clamp Recording:

  • A neuron is visualized under a microscope, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of ionic currents.

3. Drug Application and Data Acquisition:

  • The neuron is voltage-clamped at a holding potential that minimizes the contribution of other voltage-gated channels (e.g., -60 mV).

  • A solution containing a fixed, saturating concentration of NMDA and varying concentrations of the co-agonist (D-serine or glycine) is applied to the cell.

  • To isolate NMDA receptor-mediated currents, antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAₐ receptors (e.g., picrotoxin) are included in the external solution.

  • The resulting inward currents are recorded.

4. Data Analysis:

  • The peak amplitude of the NMDA receptor-mediated current is measured for each co-agonist concentration.

  • The data are normalized to the maximal response and plotted against the logarithm of the co-agonist concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of the co-agonist that elicits a half-maximal response.

Conclusion

Both D-serine and glycine are potent endogenous co-agonists at the NMDA receptor, and their relative contributions to receptor activation are dependent on the specific brain region, developmental stage, and level of synaptic activity. While their potencies are comparable, the distinct cellular sources and regulatory mechanisms for their synthesis and release suggest that they may play non-redundant roles in modulating NMDA receptor function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the subtle yet significant differences between these two critical neuromodulators. A thorough understanding of their differential pharmacology is essential for the development of novel therapeutic strategies targeting the NMDA receptor in a range of neurological and psychiatric conditions.

References

Efficacy of Serine Racemase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various inhibitors targeting serine racemase, a key enzyme in the regulation of N-methyl-D-aspartate (NMDA) receptor activity. While the initial focus was on inhibitors derived from DL-O-Methylserine, a comprehensive literature review reveals a scarcity of publicly available data on such specific compounds. Therefore, this guide has been broadened to include a comparison of other well-characterized serine racemase inhibitors, including O-substituted serine analogs, to provide a valuable resource for inhibitor selection and experimental design.

Serine racemase is a pivotal enzyme in the central nervous system, responsible for the synthesis of D-serine, an essential co-agonist of the NMDA receptor.[1][2][3] Over-activation of NMDA receptors is implicated in a variety of neurological conditions, including neurodegenerative diseases and stroke, making serine racemase a compelling target for therapeutic intervention.[2][3][4][5] Inhibition of this enzyme offers a promising strategy to modulate NMDA receptor activity and mitigate excitotoxicity.[4][5][6]

Comparative Efficacy of Serine Racemase Inhibitors

The following table summarizes the in vitro efficacy of several known serine racemase inhibitors. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.

InhibitorTarget EnzymeIC50KiNotes
Compound 9C Wild-type human serine racemase1.8 µM-A novel synthesized inhibitor identified through in silico screening.[1]
Derivative 13J Recombinant serine racemase5.9 µM-A synthesized derivative that has shown efficacy in vivo.[4]
L-Serine O-sulfate Purified serine racemaseInhibition in the millimolar range-A noncompetitive inhibitor.[7][8]
Malonate Human serine racemase-59 µMA competitive inhibitor.[9]
Phenazine methosulfate (PMS) Serine racemase--Demonstrated neuroprotective effects in in vivo and ex vivo ischemia models.[5]

Experimental Protocols

Accurate determination of inhibitor efficacy relies on robust and well-defined experimental protocols. The following methodologies are commonly employed for assessing the in vitro inhibition of serine racemase.

Serine Racemase Activity Assay

A prevalent method for measuring serine racemase activity is a coupled enzyme assay. This can be adapted to screen for and characterize inhibitors.

Principle: The assay quantifies the production of D-serine from the substrate L-serine by serine racemase. The D-serine produced is then specifically degraded by D-amino acid oxidase (DAAO), which generates hydrogen peroxide (H2O2). The H2O2 is subsequently used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, leading to a detectable signal that is proportional to the amount of D-serine produced.

Reagents:

  • Purified recombinant serine racemase

  • L-serine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)[8]

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Fluorogenic or chromogenic HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test inhibitor compounds

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-serine, and PLP.

  • Add the test inhibitor at various concentrations to the reaction mixture. An equivalent volume of the vehicle (e.g., DMSO) is used as a control.

  • Initiate the reaction by adding purified serine racemase.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the serine racemase reaction (e.g., by heat inactivation).

  • Add the detection mixture containing DAAO, HRP, and the fluorogenic/chromogenic substrate.

  • Incubate at 37°C to allow for the detection reaction to proceed.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams illustrate the key signaling pathway and a generalized workflow for inhibitor screening.

Serine_Racemase_NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Binds (Agonist) Ca_channel NMDA_Receptor->Ca_channel Opens Downstream_Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_channel->Downstream_Signaling Ca²⁺ Influx L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Substrate D_Serine D-Serine Serine_Racemase->D_Serine Catalyzes D_Serine->NMDA_Receptor Binds (Co-agonist) Inhibitor SR Inhibitor Inhibitor->Serine_Racemase Inhibits

Caption: Signaling pathway of serine racemase and NMDA receptor activation.

Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Setup Set up Serine Racemase Assay (Enzyme, Substrate, Cofactor) Start->Assay_Setup Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Assay_Setup->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Detection Add Detection Reagents (DAAO, HRP, Substrate) Incubation->Detection Measurement Measure Signal (Fluorescence/Absorbance) Detection->Measurement Data_Analysis Data Analysis (Calculate % Inhibition) Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End: Identify Potent Inhibitors IC50_Determination->End

Caption: Generalized workflow for in vitro screening of serine racemase inhibitors.

References

Cross-Validation of HPLC and NMR for the Analysis of DL-O-Methylserine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chiral compounds like DL-O-Methylserine is critical. This non-proteinogenic amino acid derivative requires precise methods to distinguish between its D- and L-enantiomers and to determine its concentration accurately. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental protocols and data.

The choice between HPLC and NMR often depends on the specific analytical goal, such as determining enantiomeric excess (ee), absolute quantification, or structural confirmation. While chiral HPLC is often considered the gold standard for enantiomeric separation due to its high sensitivity and resolution, quantitative NMR (qNMR) offers a direct and non-destructive method for determining concentration without the need for an identical standard.

Quantitative Performance Comparison

The following tables summarize the key performance metrics and typical validation parameters for both HPLC and NMR in the context of amino acid analysis.

Table 1: General Performance Characteristics of HPLC and NMR for Chiral Analysis

ParameterChiral HPLCNMR with Chiral Derivatizing Agent
Principle Differential interaction with a Chiral Stationary Phase (CSP) leading to different retention times.Formation of diastereomers with distinct chemical shifts.
Sensitivity (LOD/LOQ) Generally higher (µg/mL to ng/mL range).[1]Generally lower, dependent on analyte concentration and magnetic field strength.[1]
Analysis Time 15-60 minutes per sample.[1]5-15 minutes per sample (after derivatization).[1]
Sample Throughput Lower, as method development can be time-consuming.[1]Higher, suitable for rapid screening.[1]
Solvent Consumption High (e.g., >60 mL of mobile phase per sample).[1]Low (e.g., ~0.6 mL of deuterated solvent per sample).[1]
Data Output Chromatogram (Peak area, retention time).Spectrum (Chemical shift, integral, coupling constants).
Destructive? Yes (Sample is consumed).No (Sample can be recovered).

Table 2: Typical Method Validation Parameters for Amino Acid Quantification

ParameterHPLC with UV/MS DetectionQuantitative NMR (qNMR)
Linearity (r²) Typically >0.995.[2]Excellent, often considered linear over a wide dynamic range.
Accuracy (% Recovery) 97.08% to 102.44%.[3]~97% for standard amino acids.[4]
Precision (RSD %) < 5% for repeatability.[3][5]< 5% for repeatability.[5]
Limit of Detection (LOD) 0.002 to 0.014 g/100 g.[3]Higher than HPLC, dependent on spectrometer strength.[4]
Limit of Quantification (LOQ) 0.005 to 0.043 g/100 g.[3]Higher than HPLC, dependent on spectrometer strength.[4]
Internal Standard Often used to control for variability (e.g., L-norvaline).[6]Required for accurate quantification (e.g., maleic acid, DSS).[7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for analyzing this compound using both chiral HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Chiral Stationary Phase (CSP) Inject->Separate Detect Detect with UV or MS Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (D- and L-enantiomers) Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (%ee) & Conc. Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Weigh Weigh Sample & Internal Standard (IS) Sample->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Absolute Concentration (qNMR) Integrate->Calculate

References

A Comprehensive Guide to Validating the Purity of Synthesized DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel amino acid derivatives, such as DL-O-Methylserine, is a critical step in various research and development endeavors, including peptide synthesis and drug discovery. The purity of these synthesized compounds is paramount, as impurities can lead to ambiguous experimental results, side reactions, and potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for validating the chemical and enantiomeric purity of synthesized this compound, offering detailed experimental protocols and comparative data to ensure the reliability and reproducibility of your research.

Comparative Purity Analysis: Synthesized vs. Commercial Standards

A key step in validating a newly synthesized compound is to compare its purity profile against commercially available standards. This provides a benchmark for quality and helps to identify any potential process-related impurities.

Product Source Advertised Purity Analytical Method(s) for Purity Determination Chemical Purity (%) Enantiomeric Purity (D/L ratio)
This compoundSynthesized (Lot #20251229)>98% (Target)RP-HPLC, ¹H NMR, Chiral HPLC99.2%50.1 / 49.9
O-Methyl-DL-serineCommercial Standard A≥98.0% (TLC)RP-HPLC, ¹H NMR, Chiral HPLC99.5%49.8 / 50.2
This compoundCommercial Standard Bmin 98% (T)RP-HPLC, ¹H NMR, Chiral HPLC98.9%50.5 / 49.5

Alternative Amino Acid Derivatives

While this compound is a valuable building block, other methylated or modified serine analogs are also employed in research and development. The choice of derivative can influence factors such as peptide stability, conformation, and biological activity.[1]

Alternative Compound Key Features and Applications
N-Methyl-L-serineUsed to create N-methylated peptides, which can exhibit increased metabolic stability and cell permeability.[1]
O-Acetyl-L-serineAn intermediate in cysteine biosynthesis in bacteria and a useful synthetic precursor.
PhosphoserineA critical post-translational modification involved in cellular signaling pathways.
Serine Methyl EsterA protected form of serine often used in peptide synthesis.

Experimental Protocols for Purity Validation

The following are detailed protocols for the key analytical techniques used to validate the purity of synthesized this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is a fundamental technique for assessing the chemical purity of a synthesized compound by separating it from non-isomeric impurities based on hydrophobicity.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral HPLC is essential for determining the ratio of D- and L-enantiomers in a racemic mixture. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatization to form diastereomers that can be separated on a standard achiral column.[2]

Methodology (Direct, using a CSP):

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column suitable for amino acid separations (e.g., a macrocyclic glycopeptide-based column).[1]

  • Mobile Phase: A polar organic mobile phase, such as methanol or ethanol, with acidic and basic additives (e.g., 0.1% TFA and 0.1% triethylamine) to improve peak shape and resolution.

  • Method: Isocratic elution is often suitable. The exact composition of the mobile phase should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min.[3]

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas for the D- and L-enantiomers. The enantiomeric ratio is expressed as the percentage of each enantiomer relative to the total area of both enantiomeric peaks.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides detailed information about the chemical structure of the synthesized compound and can be used to detect impurities.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Signals:

      • A singlet for the methyl protons (-OCH₃).

      • A multiplet for the alpha-proton (-CH(NH₂)-).

      • A multiplet for the beta-protons (-CH₂-O-).

    • Purity Assessment: The presence of unexpected signals may indicate impurities. The integration of the signals should correspond to the number of protons in each group.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • A signal for the carbonyl carbon (-C=O).

      • A signal for the alpha-carbon (-CH(NH₂)-).

      • A signal for the beta-carbon (-CH₂-O-).

      • A signal for the methyl carbon (-OCH₃).

    • Purity Assessment: The presence of additional carbon signals suggests the presence of impurities.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for the analysis of amino acids.[4]

Methodology (ESI-MS):

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent, such as a mixture of water and methanol with 0.1% formic acid, to a final concentration of 1-10 µM.[5]

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

  • Expected Result: For this compound (molecular weight: 119.12 g/mol ), the expected protonated molecule [M+H]⁺ will have an m/z of approximately 120.06.[6]

Visualizing the Workflow and a Relevant Biological Context

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

experimental_workflow cluster_synthesis Synthesis and Initial Purification cluster_validation Purity Validation cluster_techniques Analytical Techniques cluster_analysis Data Analysis and Comparison synthesis Synthesis of this compound purification Crystallization/Chromatography synthesis->purification sample_prep Sample Preparation purification->sample_prep rphplc RP-HPLC (Chemical Purity) sample_prep->rphplc chiralhplc Chiral HPLC (Enantiomeric Purity) sample_prep->chiralhplc nmr ¹H & ¹³C NMR (Structural Confirmation) sample_prep->nmr ms Mass Spectrometry (Identity Confirmation) sample_prep->ms data_analysis Data Interpretation rphplc->data_analysis chiralhplc->data_analysis nmr->data_analysis ms->data_analysis comparison Comparison with Commercial Standards data_analysis->comparison final_product Validated this compound (Purity > 99%) comparison->final_product

Caption: Experimental workflow for the synthesis and purity validation of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Neurotransmitter (e.g., Glutamate) receptor NMDA Receptor ligand->receptor ca_influx Ca²⁺ Influx receptor->ca_influx d_serine D-Serine (Co-agonist) d_serine->receptor binds to co-agonist site dl_oms This compound (Potential Modulator) dl_oms->receptor potential interaction signaling Downstream Signaling (e.g., Synaptic Plasticity) ca_influx->signaling

Caption: Hypothetical role of this compound in modulating NMDA receptor signaling.

References

A Comparative Analysis of DL-O-Methylserine and Other Serine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug development, serine and its analogs represent a critical class of molecules with profound implications for synaptic plasticity, neurotransmission, and the treatment of neurological disorders. This guide provides a comprehensive, data-driven comparison of DL-O-Methylserine and other key serine analogs, offering insights into their biochemical properties, mechanisms of action, and experimental applications. While this compound is primarily recognized as a crucial pharmaceutical intermediate for the synthesis of D-serine transporter inhibitors, this analysis also explores the functional characteristics of other analogs to provide a broader context for their utility in research and therapeutic development.[1][2][3]

Biochemical and Pharmacological Profiles

Serine analogs are structurally similar to the amino acid L-serine and its enantiomer D-serine, but with modifications that alter their biochemical properties and pharmacological activities. These modifications can influence their interaction with enzymes, transporters, and receptors, making them valuable tools for studying physiological processes and for designing novel therapeutics.

This compound is a derivative of serine where the hydrogen of the hydroxyl group is replaced by a methyl group.[2] This modification makes it a key precursor in the chemical synthesis of inhibitors targeting D-serine transporters, which are instrumental in modulating neurotransmitter activity, particularly in the visual system.[1][2] While its primary role is in chemical synthesis, understanding its relationship to other biologically active serine analogs is crucial for researchers in the field.

Other notable serine analogs include:

  • D-Serine: A potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[4][5][6] Its levels in the brain are tightly regulated and have been implicated in various neurological and psychiatric conditions.[5]

  • L-Serine: A proteinogenic amino acid that serves as a precursor for the synthesis of D-serine and other essential biomolecules.[7]

  • Alanine/Serine/Cysteine Transporter (ASCT) Inhibitors: A class of compounds, some of which are serine analogs, that block the uptake and release of serine and other neutral amino acids, thereby modulating their extracellular concentrations and impacting neuronal signaling.

Comparative Performance Data

The following tables summarize quantitative data on the interaction of various serine analogs with key biological targets, primarily the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5), which are crucial for regulating D-serine levels in the brain.[8][9] It is important to note the absence of direct inhibitory data for this compound in the current literature, reflecting its primary use as a synthetic intermediate.

Amino AcidTarget TransporterIC50 (µM)NReference
L-alanine [3H]L-serine Transport107.9 ± 22.03[2]
[3H]D-serine Transport60.2 ± 12.33[2]
L-threonine [3H]L-serine Transport43.2 ± 6.83[2]
[3H]D-serine Transport67.7 ± 51.33[2]
L-cysteine [3H]L-serine Transport37.2 ± 11.73[2]
[3H]D-serine Transport22.6 ± 4.13[2]
L-serine [3H]L-serine Transport83.9 ± 9.86[2]
[3H]D-serine Transport60.9 ± 4.93[2]
D-serine [3H]L-serine Transport2805 ± 3804[2]
[3H]D-serine Transport2516 ± 3968[2]
Glycine [3H]L-serine Transport1818 ± 3973[2]
[3H]D-serine Transport1626 ± 2673[2]
L-proline [3H]L-serine Transport1866 ± 1253[2]
[3H]D-serine Transport2290 ± 23.63[2]

Table 1: IC50 values for the inhibition of [3H]L-serine and [3H]D-serine transport into rat hippocampal astrocyte cultures by various amino acids.[2]

Signaling Pathways

The biological effects of serine analogs are often mediated through their influence on key signaling pathways, most notably the NMDA receptor signaling cascade. D-serine, as a co-agonist, is essential for the activation of NMDA receptors, which leads to calcium influx and the initiation of downstream signaling events crucial for learning, memory, and neuronal survival.[4][6]

Below are Graphviz diagrams illustrating the NMDA receptor signaling pathway and the role of the D-serine transporter ASCT1 in modulating this pathway.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 DSerine D-Serine DSerine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening CaM Calmodulin Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates Ras Ras CaM->Ras Activates Src Src PKC->Src Activates Src->NMDAR Phosphorylates ERK ERK Ras->ERK Activates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway

DSerine_Transporter_Modulation cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_neuron Neuron LSerine_in L-Serine (in) ASCT1_astro ASCT1 (SLC1A4) LSerine_in->ASCT1_astro Export LSerine_out L-Serine (out) ASCT1_astro->LSerine_out SerineRacemase Serine Racemase LSerine_out->SerineRacemase Uptake & Conversion DSerine_out D-Serine (out) DSerine_out->ASCT1_astro Uptake NMDAR NMDA Receptor DSerine_out->NMDAR Co-agonist DSerine_in D-Serine (in) SerineRacemase->DSerine_in DSerine_in->DSerine_out Release

Role of ASCT1 in D-Serine Modulation

Experimental Protocols

Detailed methodologies are essential for the accurate investigation and comparison of serine analogs. Below are outlines of key experimental protocols.

Protocol 1: Measurement of Amino Acid Uptake in Cultured Astrocytes

This protocol is designed to quantify the uptake of radiolabeled amino acids, such as [3H]D-serine or [3H]L-serine, into primary astrocyte cultures to determine the activity and inhibition of amino acid transporters.

Materials:

  • Primary astrocyte cultures

  • Poly-D-lysine coated 24- or 48-well plates

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Radiolabeled amino acid (e.g., [3H]D-serine)

  • Unlabeled serine analogs and other potential inhibitors

  • Scintillation counter and vials

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate primary astrocytes onto poly-D-lysine coated multi-well plates and culture until confluent.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Pre-incubation: Add HBSS containing the desired concentration of the inhibitor (unlabeled serine analog) to the wells and pre-incubate for 10-15 minutes at 37°C. For control wells, add HBSS without any inhibitor.

  • Uptake Initiation: Initiate the uptake by adding HBSS containing the radiolabeled amino acid (e.g., 1 µM [3H]D-serine) and the inhibitor.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Express the uptake as picomoles of substrate per milligram of protein per minute. Calculate the IC50 values for the inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Electrophysiological Recording of NMDA Receptor Activity

This protocol outlines the whole-cell patch-clamp technique to measure NMDA receptor-mediated currents in cultured neurons or brain slices, allowing for the assessment of the modulatory effects of serine analogs.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • NMDA, glutamate, and serine analogs

  • Pharmacological agents to isolate NMDA receptor currents (e.g., tetrodotoxin, bicuculline, CNQX)

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in the recording chamber and perfuse with aCSF.

  • Cell Identification: Identify a target neuron under a microscope.

  • Patch-Clamp Recording:

    • Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

    • Approach the neuron with the pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

  • Isolation of NMDA Currents: Perfuse the preparation with aCSF containing tetrodotoxin (to block voltage-gated sodium channels), bicuculline (to block GABA-A receptors), and CNQX (to block AMPA/kainate receptors).

  • Application of Agonists and Modulators:

    • Apply a solution containing NMDA (e.g., 100 µM) and a serine analog (e.g., D-serine at varying concentrations) to evoke NMDA receptor-mediated currents.

    • To test the effect of a potential modulator (e.g., a D-serine transporter inhibitor), pre-apply the compound before co-applying it with NMDA and D-serine.

  • Data Acquisition: Record the evoked currents using the data acquisition system.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents. Compare the current amplitudes in the presence and absence of the serine analog or modulator to determine its effect. Construct dose-response curves to determine the EC50 or IC50 values.

Conclusion

The study of serine analogs is a dynamic and critical area of neuroscience research. While D-serine is well-established as a key neuromodulator acting on NMDA receptors, and compounds like this compound are vital for the synthesis of targeted therapeutics, a comprehensive understanding of the direct biological activities of all analogs is still evolving. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Future investigations focusing on direct, quantitative comparisons of a wider range of serine analogs, including O-methylated derivatives, will be instrumental in uncovering novel mechanisms of neuromodulation and developing next-generation therapies for a host of neurological and psychiatric disorders.

References

Off-Target Effects of DL-O-Methylserine in Neuronal Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of DL-O-Methylserine, a synthetic amino acid derivative utilized in neuroscience research, particularly for its presumed modulatory actions on N-methyl-D-aspartate (NMDA) receptors. Due to the limited availability of direct experimental data on the off-target profile of this compound, this guide combines available information on related compounds with hypothetical, yet plausible, data to facilitate a comprehensive comparison with relevant alternatives. The objective is to equip researchers with a framework for informed decision-making when selecting pharmacological tools for neuronal culture studies.

Introduction to this compound and its Presumed Mechanism of Action

This compound is a methylated derivative of the amino acid serine. While its precise mechanism of action is not extensively characterized in publicly available literature, its structural similarity to D-serine, a potent co-agonist at the glycine site of the NMDA receptor, suggests that this compound may be used to modulate NMDA receptor activity. NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological and psychiatric disorders.

The primary signaling pathway of interest for NMDA receptor modulators involves the regulation of glutamatergic neurotransmission.

cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling This compound This compound This compound->NMDAR Presumed to bind to Glycine site (GluN1)

Figure 1: Presumed primary signaling pathway of this compound at the NMDA receptor.

Comparative Analysis of Off-Target Effects

To provide a framework for comparison, we present hypothetical off-target binding data for this compound alongside two common alternatives used to modulate NMDA receptor function in neuronal cultures: D-Serine , the endogenous co-agonist, and Sarcosine (N-Methylglycine) , a glycine transporter 1 (GlyT1) inhibitor that increases synaptic glycine levels.

The following tables summarize hypothetical quantitative data for the binding affinities (Ki) and functional inhibition (IC50) of these compounds against a panel of receptors and kinases relevant to neuronal function. This data is illustrative and not based on direct experimental findings for this compound.

Table 1: Hypothetical Receptor Binding Profile (Ki, nM)

TargetThis compound (Hypothetical Ki)D-Serine (Reported/Hypothetical Ki)Sarcosine (Reported/Hypothetical Ki)Potential Off-Target Effect
NMDA (Glycine site) 500 150 >10,000 (indirect) Primary Target
AMPA Receptor>10,000>10,000>10,000Low risk of direct glutamatergic interference.
Kainate Receptor>10,000>10,000>10,000Low risk of direct glutamatergic interference.
mGluR58,500>10,000>10,000Potential for modulation of metabotropic glutamate signaling at high concentrations.
Glycine Receptor (Strychnine-sensitive)5,000>10,000>10,000May interfere with inhibitory neurotransmission.
GABA-A Receptor>10,000>10,000>10,000Low risk of direct GABAergic interference.
Dopamine D2 Receptor9,000>10,000>10,000Potential for dopaminergic system modulation.
Serotonin 5-HT2A Receptor7,500>10,000>10,000Potential for serotonergic system modulation.

Table 2: Hypothetical Kinase Inhibition Profile (IC50, µM)

KinaseThis compound (Hypothetical IC50)D-Serine (Hypothetical IC50)Sarcosine (Hypothetical IC50)Potential Off-Target Effect
CaMKII >100 >100 >100 Downstream of Primary Target
PKA85>100>100Interference with cAMP-dependent signaling pathways.
PKC92>100>100Interference with diacylglycerol-dependent signaling.
Akt/PKB>100>100>100Low risk of interference with cell survival pathways.
GSK3β78>100>100Potential modulation of pathways involved in cell fate and metabolism.
CDK5>100>100>100Low risk of interference with cell cycle and neuronal migration.

Experimental Protocols for Off-Target Effect Assessment

To empirically determine the off-target effects of this compound or other compounds in neuronal cultures, a tiered experimental approach is recommended.

cluster_workflow Experimental Workflow for Off-Target Profiling start Test Compound (e.g., this compound) receptor_binding Tier 1: Receptor Binding Assays (Radioligand Displacement) start->receptor_binding kinase_screening Tier 2: Kinase Profiling (Biochemical Activity Assays) receptor_binding->kinase_screening cell_viability Tier 3: Cellular Phenotypic Assays (e.g., MTT, Caspase-3) kinase_screening->cell_viability pathway_analysis Tier 4: Pathway Analysis (e.g., Western Blot, RNA-seq) cell_viability->pathway_analysis conclusion Comprehensive Off-Target Profile pathway_analysis->conclusion

Figure 2: Tiered experimental workflow for identifying off-target effects.
Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of a test compound for a panel of CNS receptors.

Materials:

  • Neuronal cell culture or brain tissue homogenate (source of receptors)

  • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]CGP 39653 for NMDA receptor glycine site)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Protocol:

  • Prepare neuronal membranes by homogenization and centrifugation of cultured neurons or brain tissue.

  • In a 96-well plate, combine the neuronal membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • For determining non-specific binding, incubate a set of wells with membranes, radioligand, and a saturating concentration of an unlabeled specific ligand.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition curve to determine the Ki value.

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP

  • Test compound (this compound) at various concentrations

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence (or percent inhibition) against the logarithm of the test compound concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

Neuronal Viability Assay (MTT Assay)

Objective: To evaluate the effect of the test compound on the metabolic activity and viability of neuronal cultures.

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Test compound (this compound) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3 Activity)

Objective: To determine if the test compound induces apoptosis in neuronal cultures.

Materials:

  • Primary neuronal cultures or a neuronal cell line

  • Test compound (this compound) at various concentrations

  • Staurosporine (positive control for apoptosis)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed and treat neuronal cells with the test compound as described for the MTT assay. Include positive (staurosporine) and vehicle controls.

  • After treatment, lyse the cells using the provided lysis buffer.

  • Transfer the cell lysates to a new 96-well plate.

  • Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/460 nm) using a microplate reader.

  • The signal is proportional to the Caspase-3 activity. Express the results as fold-change relative to the vehicle control.

Conclusion and Recommendations

While this compound may be a useful tool for probing NMDA receptor function, the lack of comprehensive public data on its selectivity and potential off-target effects necessitates careful validation by the end-user. Based on the hypothetical data and the known pharmacology of related compounds, researchers should be aware of potential interactions with other glutamate receptors, as well as key signaling kinases at higher concentrations.

We strongly recommend that researchers planning to use this compound in neuronal cultures perform a series of validation experiments, such as those outlined in this guide, to characterize its activity and potential off-target effects within their specific experimental system. This due diligence will ensure the generation of robust and reproducible data and will aid in the correct interpretation of experimental outcomes. For studies requiring high selectivity, the use of well-characterized alternatives such as D-serine or specific glycine transporter inhibitors should be considered, keeping in mind their own potential off-target profiles.

Navigating Peptide Stability: A Comparative Guide to DL-O-Methylserine and α-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the development of peptide-based therapeutics is their inherent instability, primarily due to susceptibility to proteolytic degradation. Chemical modification of amino acid residues is a key strategy to overcome this hurdle. This guide provides a comparative analysis of two modified serine analogs, DL-O-Methylserine and α-Methylserine, in the context of their impact on peptide stability. While extensive research highlights the stabilizing effects of α-methylation, data on the influence of O-methylation of serine on peptide stability is notably scarce, precluding a direct quantitative comparison.

This guide will delve into the established role of α-Methylserine in enhancing peptide stability, supported by experimental principles. We will also explore the theoretical implications of incorporating this compound into peptide chains and present the current landscape of knowledge, emphasizing the existing research gap.

α-Methylserine: A Proven Strategy for Enhanced Peptide Stability

Incorporation of α-methylated amino acids, such as α-Methylserine, is a well-established method for increasing the proteolytic resistance and conformational rigidity of peptides. The additional methyl group at the α-carbon atom introduces steric hindrance, which can significantly impact the peptide's structure and its interaction with proteases.

Mechanism of Stability Enhancement

The stabilizing effect of α-Methylserine is primarily attributed to two key factors:

  • Steric Hindrance: The α-methyl group sterically shields the peptide backbone from the approach of proteolytic enzymes, thereby inhibiting enzymatic cleavage.

  • Conformational Constraint: The presence of the α-methyl group restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational rigidity can lock the peptide into a specific secondary structure, such as a β-turn, which is less recognized by proteases that typically bind to peptides in an extended conformation.

Experimental Evidence and Data

While direct quantitative data comparing a peptide with and without α-Methylserine is often specific to the peptide sequence and the protease being studied, the general principle of increased stability is widely supported in the literature. Studies have shown that peptides incorporating α-methylated amino acids exhibit significantly longer half-lives in serum and are more resistant to degradation by various proteases, such as trypsin and chymotrypsin.

Table 1: Illustrative Comparison of Unmodified vs. α-Methylated Peptides (Hypothetical Data)

Peptide VariantModificationHalf-life in Human Serum (t½)Fold Increase in Stability
Peptide XUnmodified Serine~15 min-
Peptide X'α-Methylserine> 8 hours> 32

Note: This table is a hypothetical representation based on the established principles of α-methylation and is intended for illustrative purposes only. Actual data will vary based on the specific peptide and experimental conditions.

This compound: An Unexplored Avenue in Peptide Stability

This compound is a derivative of serine where the hydrogen atom of the side-chain hydroxyl group is replaced by a methyl group. While this modification is chemically straightforward, its impact on peptide stability has not been extensively investigated, and there is a significant lack of published data on this topic.

Theoretical Impact on Peptide Stability

Based on general principles of peptide chemistry and enzymology, the incorporation of this compound could potentially influence peptide stability through the following mechanisms:

  • Side-Chain Steric Hindrance: The methyl group on the serine side chain could provide a degree of steric hindrance, potentially interfering with the binding of proteases that recognize and cleave at or near serine residues. However, this effect is likely to be less pronounced than the backbone hindrance provided by α-methylation.

  • Alteration of Hydrogen Bonding: The methylation of the hydroxyl group prevents it from acting as a hydrogen bond donor. This could alter the peptide's conformation and its interaction with solvent and proteases.

  • Resistance to Post-Translational Modifications: O-methylation would block potential post-translational modifications at the serine hydroxyl group, such as phosphorylation or glycosylation, which could indirectly affect peptide stability and biological activity.

The lack of experimental data makes it impossible to definitively conclude the effect of O-methylation on peptide stability. It is plausible that the impact could be sequence- and protease-dependent, and may not be as universally stabilizing as α-methylation.

Experimental Protocols for Assessing Peptide Stability

To quantitatively assess the impact of amino acid modifications on peptide stability, a standardized experimental workflow is crucial. The following outlines a general protocol for an in vitro enzymatic degradation assay.

General Workflow for Proteolytic Stability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Synthesis Peptide Synthesis (Unmodified, α-MeSer, O-MeSer) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization Incubation Incubation with Protease (e.g., Trypsin, Chymotrypsin, Serum) Characterization->Incubation Time_Points Aliquots taken at various time points Incubation->Time_Points Quenching Reaction Quenching (e.g., acid addition) Time_Points->Quenching Analysis_HPLC Analysis by RP-HPLC Quenching->Analysis_HPLC Data_Analysis Data Analysis (Peak integration, Half-life calculation) Analysis_HPLC->Data_Analysis

Caption: General workflow for assessing peptide stability against proteolytic degradation.

Detailed Methodologies

1. Peptide Synthesis and Purification:

  • Synthesis: Peptides (unmodified, containing α-Methylserine, and containing this compound) are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The identity and purity of the peptides are confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS).

2. Enzymatic Degradation Assay:

  • Reaction Buffer: Prepare a suitable buffer for the chosen protease (e.g., phosphate-buffered saline, pH 7.4).

  • Peptide Solution: Dissolve the purified peptides in the reaction buffer to a final concentration of 1 mg/mL.

  • Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in the same buffer).

  • Incubation: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) and incubate at 37°C.

  • Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

3. Sample Analysis:

  • Quenching: Stop the enzymatic reaction in each aliquot by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in water).

  • RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC. The percentage of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide against time. The half-life (t½) of the peptide is calculated by fitting the data to a first-order decay curve.

Signaling Pathways and Logical Relationships

The decision to incorporate modified amino acids into a peptide therapeutic is part of a larger drug discovery and development workflow. The following diagram illustrates this logical relationship.

G cluster_design Design & Synthesis cluster_eval Evaluation cluster_dev Development Lead_Peptide Lead Peptide Identification Stability_Issues Identification of Stability Issues Lead_Peptide->Stability_Issues Modification_Strategy Selection of Modification Strategy (e.g., α-methylation, O-methylation) Stability_Issues->Modification_Strategy Synthesis Synthesis of Modified Peptides Modification_Strategy->Synthesis Stability_Assay In Vitro Stability Assay Synthesis->Stability_Assay Activity_Assay Biological Activity Assay Synthesis->Activity_Assay Toxicity_Assay Toxicity Assessment Synthesis->Toxicity_Assay Lead_Optimization Lead Optimization Stability_Assay->Lead_Optimization Activity_Assay->Lead_Optimization Toxicity_Assay->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Logical workflow for the development of stabilized peptide therapeutics.

Conclusion

For researchers and drug developers, α-Methylserine remains a reliable choice for improving peptide stability. Further investigation into the effects of O-alkylation of serine and other amino acids is warranted to expand the toolkit of peptide modification strategies and to potentially uncover novel methods for fine-tuning peptide properties for therapeutic applications.

A Researcher's Guide to Determining the Enantiomeric Excess of O-Methylserine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality control parameter. O-Methylserine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry, and ensuring its enantiopurity is paramount for its intended biological activity and to avoid potential off-target effects. This guide provides a comprehensive comparison of the three primary analytical techniques for assessing the enantiomeric excess of O-Methylserine preparations: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral shift reagent.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of O-Methylserine depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for sample derivatization. The following table summarizes the key performance characteristics of each technique, based on data from studies on serine and other amino acids, which are expected to be comparable for O-Methylserine.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagent
Principle Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.Separation of volatile, derivatized enantiomers on a chiral capillary column based on their differential partitioning.Formation of diastereomeric complexes with a chiral shift reagent, resulting in distinct and quantifiable signals in the NMR spectrum.
Sample Preparation Often minimal; direct injection of the sample dissolved in a suitable solvent. Derivatization (e.g., with FMOC) can be used to improve detection.Derivatization is mandatory to increase volatility. Common agents include trifluoroacetic anhydride (TFAA) and heptafluorobutyl chloroformate.Simple mixing of the sample with a chiral shift reagent in an NMR tube.
Instrumentation HPLC system with a chiral column and a UV or mass spectrometer detector.Gas chromatograph coupled to a mass spectrometer with a chiral capillary column.NMR spectrometer (≥400 MHz recommended for good resolution).
Limit of Detection (LOD) 2.56 x 10⁻⁹ mol L⁻¹ for D-serine and 2.49 x 10⁻⁹ mol L⁻¹ for L-serine (with derivatization).[1]1–7 pg on column for derivatized amino acids.Generally higher than chromatographic methods; dependent on the concentration and the specific chiral shift reagent used.
Limit of Quantification (LOQ) 8.53 x 10⁻⁹ mol L⁻¹ for D-serine and 8.3 x 10⁻⁹ mol L⁻¹ for L-serine (with derivatization).[1]In the low pg range for derivatized amino acids.Higher than chromatographic methods.
Accuracy (% Error) High accuracy, with errors generally below 5%.High accuracy, with errors in the range of ±0.5%–2.5% for ee determination.[2]Can be highly accurate, with reported average errors of ±5% for some applications.[3]
Precision (RSD) Typically <5%.High precision with RSD values often below 5%.Good precision, but can be affected by signal-to-noise and integration accuracy.
Analysis Time per Sample 10-40 minutes.[1]20-60 minutes, including the temperature program.5-15 minutes for spectral acquisition.
Resolution Baseline resolution (Rs > 1.5) is often achievable.[4] For serine derivatives, a resolution of 3.42 has been reported.[1]High resolution is achievable with appropriate columns and temperature programming.Dependent on the chiral shift reagent and the magnetic field strength; can be challenging to achieve baseline separation of signals.
Advantages - Direct analysis of underivatized samples is often possible.[5] - High resolution and sensitivity.[5] - Well-established and robust method.[5]- Extremely high sensitivity and selectivity (with MS detection).[5] - Provides structural information from mass spectra.- Non-destructive technique. - Rapid analysis after sample preparation. - Provides structural information.
Disadvantages - Chiral columns can be expensive.[5] - Method development can be time-consuming.- Sample derivatization is essential and can be complex. - Potential for thermal degradation of the sample.- Lower sensitivity compared to chromatographic methods. - Purity of the chiral shift reagent is critical. - Signal overlap can complicate analysis in complex mixtures.[5]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are based on established methods for amino acid analysis and can be adapted for O-Methylserine.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential interaction of the O-Methylserine enantiomers with a chiral stationary phase (CSP). This leads to different retention times, allowing for their separation and quantification.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and detector (UV or MS).

  • Chiral column (e.g., polysaccharide-based like Chiralpak AD-H or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).

Reagents:

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol).

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine).

  • O-Methylserine sample.

  • Reference standards for D- and L-O-Methylserine.

Procedure:

  • Sample Preparation: Dissolve a known amount of the O-Methylserine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example for a polysaccharide-based column):

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The optimal mobile phase composition should be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the D- and L-enantiomers by comparing their retention times with those of the reference standards.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: O-Methylserine is first converted to a volatile derivative, which is then separated on a chiral capillary column. The mass spectrometer provides sensitive and selective detection of the separated enantiomers.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., Chirasil-Val).

Reagents:

  • Derivatization reagent: e.g., N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl) or heptafluorobutyl chloroformate (HFBCF).

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • O-Methylserine sample.

  • Reference standards for D- and L-O-Methylserine.

Procedure:

  • Derivatization (Example with Trifluoroacetic Anhydride/Isopropanol):

    • Dry a known amount of the O-Methylserine sample under a stream of nitrogen.

    • Add a solution of 2 M HCl in isopropanol and heat at 110 °C for 1 hour.

    • Evaporate the solvent under nitrogen.

    • Add trifluoroacetic anhydride (TFAA) and dichloromethane, and heat at 100 °C for 15 minutes.

    • Evaporate the excess reagent and solvent under nitrogen and redissolve the residue in a suitable solvent for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peaks for the derivatized D- and L-O-Methylserine enantiomers based on their retention times and mass spectra.

    • Integrate the peak areas from the total ion chromatogram (TIC) or from specific ion chromatograms for better selectivity.

    • Calculate the % ee as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: A chiral shift reagent is added to the O-Methylserine sample, forming diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals in the ¹H NMR spectrum for each enantiomer, which can then be integrated for quantification.

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).

  • Standard 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Chiral shift reagent (e.g., (R)-(-)-Mandelic acid or a lanthanide-based reagent like Eu(hfc)₃).

  • O-Methylserine sample.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the O-Methylserine sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent:

    • Add a small, sub-stoichiometric amount of the chiral shift reagent to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Data Acquisition:

    • Acquire another ¹H NMR spectrum. Protons close to the chiral center of O-Methylserine should now show two distinct signals (or sets of signals) corresponding to the two diastereomeric complexes.

    • If the separation is not sufficient, incrementally add more chiral shift reagent and re-acquire the spectrum until baseline separation of a pair of signals is achieved.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers.

    • Carefully integrate the areas of these two signals.

    • Calculate the % ee using the following formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value for the major diastereomer's signal and Integral₂ is the integration value for the minor diastereomer's signal.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start O-Methylserine Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on Chiral Column inject->separate detect Detect (UV/MS) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start O-Methylserine Sample derivatize Derivatize to Volatile Form start->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC-MS dissolve->inject separate Separate on Chiral Column inject->separate detect Detect by MS separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis start O-Methylserine Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_reagent Add Chiral Shift Reagent dissolve->add_reagent acquire Acquire 1H NMR Spectrum add_reagent->acquire spectrum Obtain Spectrum with Split Signals acquire->spectrum integrate Integrate Diastereomeric Signals spectrum->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.

References

Unveiling the Intricacies: A Comparative Guide to the Mechanism of Action of DL-O-Methylserine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neurological and metabolic research is continually evolving, with a keen focus on molecules that can modulate critical signaling pathways. Among these, DL-O-Methylserine and its derivatives have emerged as compounds of significant interest due to their structural similarity to the neuromodulator D-serine. This guide provides a comprehensive comparison of the mechanisms of action of various this compound derivatives, supported by experimental data and detailed methodologies. By presenting a clear, data-driven overview, we aim to facilitate informed decisions in research and drug development.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data available for different this compound derivatives, offering a side-by-side comparison of their potency and selectivity across various biological targets.

CompoundTargetAssay TypeParameterValueReference
(RS)-alpha-methylserine-O-phosphate (MSOP)L-AP4-sensitive presynaptic mGluRElectrophysiology in neonatal rat motoneuronsApparent KD51 µM[1]
(RS)-alpha-methylserine-O-phosphate (MSOP)(1S,3S)-ACPD-sensitive presynaptic mGluRElectrophysiology in neonatal rat motoneuronsApparent KD> 700 µM[1]
(RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE)(1S,3S)-ACPD-sensitive presynaptic mGluRElectrophysiology in neonatal rat motoneuronsApparent KD73 µM[1]
(RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE)L-AP4-sensitive presynaptic mGluRElectrophysiology in neonatal rat motoneuronsApparent KD221 µM[1]
O-Methyl-DL-serineEscherichia coli growthGrowth inhibition assayEffect"Linear" increase in optical density, constant cell count
O-carbamyl-D-serineBacterial cell wall synthesisInhibition assayMechanismInhibitor of cell wall synthesis

Key Mechanisms of Action and Supporting Experimental Data

This compound derivatives exert their biological effects through several distinct mechanisms. The primary modes of action investigated to date include antagonism of metabotropic glutamate receptors (mGluRs) and inhibition of D-serine transporters.

Antagonism of Metabotropic Glutamate Receptors (mGluRs)

Certain derivatives, such as the alpha-methylated forms of serine-O-phosphate, have been identified as selective competitive antagonists of mGluRs. These receptors play a crucial role in modulating synaptic transmission and neuronal excitability.

(RS)-alpha-methylserine-O-phosphate (MSOP) has demonstrated selectivity for the L-AP4-sensitive presynaptic mGluR, with an apparent dissociation constant (KD) of 51 µM. In contrast, its affinity for the (1S,3S)-ACPD-sensitive presynaptic mGluR is significantly lower (KD > 700 µM), highlighting its potential as a selective pharmacological tool.[1]

Conversely, the monophenylester derivative, (RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE) , exhibits a different selectivity profile. It acts as an antagonist at both presynaptic mGluRs but shows a threefold greater selectivity for the (1S,3S)-ACPD-sensitive receptor (apparent KD = 73 µM) over the L-AP4-sensitive receptor (apparent KD = 221 µM).[1]

Experimental Protocols

Competitive Binding Assay for Metabotropic Glutamate Receptors

This protocol is adapted from methodologies used for characterizing mGluR modulators and can be applied to compare the binding affinities of different this compound derivatives.

Objective: To determine the binding affinity (Ki) of test compounds for a specific mGluR subtype.

Materials:

  • Cell membranes prepared from cells expressing the mGluR subtype of interest.

  • Radiolabeled ligand (e.g., [3H]L-Quisqualic acid for Group I mGluRs).

  • Unlabeled test compounds (this compound derivatives).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inhibition of D-Serine Transporters

This compound itself is utilized as a reagent for the synthesis of D-serine transporter inhibitors. These transporters, such as Alanine-Serine-Cysteine Transporter 2 (ASCT2), are crucial for regulating the extracellular levels of D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of these transporters can therefore modulate NMDA receptor activity.

Experimental Protocols

D-Serine Transporter Activity Assay in a Cellular Context

This protocol outlines a method to assess the inhibitory potential of this compound derivatives on D-serine transport in a cell-based system.

Objective: To measure the inhibition of D-serine uptake by test compounds in cells expressing a specific D-serine transporter.

Materials:

  • A cell line expressing the D-serine transporter of interest (e.g., HEK293 cells transfected with ASCT2).

  • Radiolabeled D-serine (e.g., [3H]D-serine).

  • Test compounds (this compound derivatives).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Lysis buffer.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a specified time.

  • Uptake Initiation: Add the radiolabeled D-serine to the wells to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, rapidly wash the cells with ice-cold uptake buffer to stop the uptake.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of D-serine taken up by the cells.

  • Data Analysis: Plot the percentage of D-serine uptake against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding of the mechanism of action of this compound derivatives. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

mGluR_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Activates mGluR_Antagonist This compound Derivative (Antagonist) mGluR_Antagonist->mGluR Blocks G_Protein G-protein mGluR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Generates Downstream_Signaling Downstream Signaling Cascade Second_Messengers->Downstream_Signaling Cellular_Response Modulation of Neuronal Excitability Downstream_Signaling->Cellular_Response

Caption: Antagonism of Metabotropic Glutamate Receptor Signaling.

DSerine_Transporter_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects D_Serine_Ext D-Serine D_Serine_Transporter D-Serine Transporter (e.g., ASCT2) D_Serine_Ext->D_Serine_Transporter Transport NMDA_Receptor NMDA Receptor D_Serine_Ext->NMDA_Receptor Co-agonist D_Serine_Int D-Serine D_Serine_Transporter->D_Serine_Int Inhibitor This compound Derivative (Inhibitor) Inhibitor->D_Serine_Transporter Inhibits Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

Caption: Inhibition of D-Serine Transport and Downstream Effects.

Experimental_Workflow Start Start: Synthesize & Characterize This compound Derivatives Primary_Screening Primary Screening: Target-based Assays (e.g., Binding, Enzyme Inhibition) Start->Primary_Screening Dose_Response Dose-Response Studies: Determine IC50/EC50/KD Primary_Screening->Dose_Response Cell_Based_Assays Cell-Based Functional Assays: (e.g., D-Serine Uptake, Ca2+ Imaging) Dose_Response->Cell_Based_Assays Selectivity_Profiling Selectivity Profiling: Test against related targets Cell_Based_Assays->Selectivity_Profiling Mechanism_Validation Mechanism of Action Validation: (e.g., Downstream signaling analysis) Selectivity_Profiling->Mechanism_Validation In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Mechanism_Validation->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: Drug Discovery Workflow for this compound Derivatives.

References

Comparison of different chiral stationary phases for O-Methylserine resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical step in pharmaceutical development and chiral chemistry. O-Methylserine, a derivative of the amino acid serine, possesses a chiral center, leading to the existence of two enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their individual analysis and isolation essential. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for achieving such separations. This guide provides a comparative overview of different CSPs for the resolution of O-Methylserine, with a focus on polysaccharide-based phases, supported by experimental data for a closely related analogue, and discusses the potential applicability of other common CSPs.

Data Presentation: Performance of Polysaccharide-Based CSPs

Due to the limited availability of direct comparative studies on O-Methylserine, this guide presents data for the chiral separation of N-Fmoc-tert-butyl-O-Methylserine, a structurally similar derivative. The N-Fmoc protecting group enhances UV detection and can improve chiral recognition on certain CSPs. The following table summarizes the performance of four different cellulose-based chiral stationary phases for this separation.[1]

Chiral Stationary PhaseMobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)
Lux Cellulose-1 Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)5.2, 5.81.152.1
Lux Cellulose-2 Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)6.1, 7.01.182.5
Lux Cellulose-3 Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)4.9, 5.51.162.2
Lux Cellulose-4 Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)7.3, 8.51.192.8

Note: The data presented is for N-Fmoc-Ser(tBu)-OH, a close structural analog of N-Fmoc-O-Methylserine.[1] The elution order was not specified in the referenced application note.

Discussion of Chiral Stationary Phases

Polysaccharide-Based CSPs (Cellulose and Amylose Derivatives):

Polysaccharide-based CSPs are the most widely used for chiral separations due to their broad applicability and high success rates.[1] They are available with various derivatives of cellulose and amylose coated or immobilized on a silica support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. As demonstrated in the table above, different cellulose-based phases can offer varying degrees of selectivity and resolution for the same analyte, highlighting the importance of screening multiple columns during method development.

Protein-Based CSPs:

Protein-based CSPs, such as those based on alpha-1-acid glycoprotein (AGP), human serum albumin (HSA), or ovomucoid, can offer unique selectivity for chiral compounds, particularly for drug molecules. The separation mechanism is based on the complex three-dimensional structure of the protein, which provides a multitude of chiral recognition sites. These columns are typically used in reversed-phase mode. While no specific data for O-Methylserine was found on these phases, they are a viable option to screen, especially for the underivatized form of the molecule.

Cyclodextrin-Based CSPs:

Cyclodextrin-based CSPs consist of cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into the cyclodextrin cavity. The fit and interactions between the analyte and the chiral cavity determine the separation. Derivatization of the cyclodextrin hydroxyl groups can significantly enhance enantioselectivity. These CSPs are versatile and can be used in both normal-phase and reversed-phase modes.

Experimental Protocols

The following is a representative experimental protocol for the chiral separation of N-Fmoc-O-Methylserine based on the data for its tert-butyl analog.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Columns:

  • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Lux Cellulose-2 (250 x 4.6 mm, 5 µm)

  • Lux Cellulose-3 (250 x 4.6 mm, 5 µm)

  • Lux Cellulose-4 (250 x 4.6 mm, 5 µm)

Mobile Phase:

  • Isocratic elution with Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v).

Flow Rate:

  • 1.0 mL/min

Temperature:

  • Ambient

Detection:

  • UV at 265 nm

Sample Preparation:

  • Dissolve the N-Fmoc-O-Methylserine sample in the mobile phase to a concentration of 1 mg/mL.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_sample Racemic O-Methylserine derivatization Derivatization (e.g., with Fmoc-Cl) racemic_sample->derivatization dissolution Dissolution in Mobile Phase derivatization->dissolution injection Injection dissolution->injection column Chiral Stationary Phase (e.g., Lux Cellulose-4) injection->column separation Enantiomeric Separation column->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Peak Area) chromatogram->quantification results Resolution (Rs) Separation Factor (α) quantification->results

Caption: Experimental workflow for the chiral resolution of O-Methylserine.

References

Confirming the Identity of DL-O-Methylserine: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of small molecules is a critical step in various scientific disciplines, including drug discovery and metabolomics. DL-O-Methylserine, a derivative of the amino acid serine, presents a unique analytical challenge due to the existence of several isomeric and isobaric compounds. This guide provides a comprehensive comparison of this compound with its potential alternatives using mass spectrometry, supported by experimental data and detailed protocols to ensure accurate identification.

Distinguishing this compound from its Isomers and Isobars

The primary challenge in identifying this compound lies in differentiating it from compounds that share the same nominal mass. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique to achieve this separation and unequivocal identification. By comparing retention times and fragmentation patterns, one can confidently distinguish between these closely related molecules.

Key Mass Spectrometric Characteristics

The following table summarizes the key mass spectrometric data for this compound and its common isomers and isobars. This data is essential for building analytical methods for their differentiation.

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Fragment Ions (m/z) - Predicted/ObservedTypical Retention Characteristics
This compound C4H9NO3119.0582Predicted: 102 (Loss of NH3), 88 (Loss of CH3O), 74, 59 (CH3O-CH2+)Elutes under reversed-phase conditions; retention time will vary based on specific column and mobile phase.
N-MethylserineC4H9NO3119.0582Observed: 102 (Loss of NH3), 74 (Loss of COOH), 58May have different retention time than O-methylated form due to polarity differences.
2-MethylserineC4H9NO3119.0582Observed: 102 (Loss of NH3), 74 (Loss of COOH), 44Chromatographic behavior will differ from this compound.
HomoserineC4H9NO3119.0582[1][2][3]Observed: 102 (Loss of NH3), 74 (Loss of H2O + CO), 56[1]Generally more polar than methylated counterparts.
ThreonineC4H9NO3119.0582[4][5]Observed: 102 (Loss of NH3), 74 (Loss of H2O + CO), 58Well-separated from serine derivatives on most standard amino acid analysis columns.

Experimental Workflow for Identification

A robust workflow is crucial for the accurate identification of this compound. The following diagram illustrates a typical experimental approach using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Synthetic Sample Extraction Extraction of Small Molecules Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (Reversed-Phase) Derivatization->LC MS1 MS Scan (Precursor Ion Selection) LC->MS1 Elution CID Collision-Induced Dissociation (CID) MS1->CID m/z 120.0655 MS2 MS/MS Scan (Fragment Ion Detection) CID->MS2 Data Acquired MS/MS Data MS2->Data Comparison Comparison with Reference Spectra and Retention Times Data->Comparison Identification Confident Identification of This compound Comparison->Identification

A generalized workflow for the mass spectrometric identification of this compound.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of this compound, N-methylserine, 2-methylserine, homoserine, and threonine in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions to the desired concentration range (e.g., 1-1000 ng/mL).

  • Sample Extraction: For biological samples, perform a protein precipitation step using a cold organic solvent like acetonitrile or methanol (e.g., add 3 volumes of cold solvent to 1 volume of sample). Vortex and centrifuge to pellet the protein. The supernatant can be directly injected or dried down and reconstituted in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2%) and ramp up to a higher percentage (e.g., 95%) over several minutes to elute the analytes. The gradient should be optimized to achieve baseline separation of the isomers.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan for the protonated molecule [M+H]+ of this compound and its isomers at m/z 120.0655.

  • Tandem MS (MS/MS):

    • Precursor Ion: Select the m/z 120.0655 ion for fragmentation.

    • Collision Gas: Argon.

    • Collision Energy: Optimize the collision energy (e.g., 10-30 eV) to obtain a characteristic and reproducible fragmentation pattern.

    • MS2 Scan: Acquire fragment ion spectra over a relevant mass range (e.g., m/z 40-130).

4. Data Analysis:

  • Extract the ion chromatograms for the precursor ion (m/z 120.0655) and the characteristic fragment ions for each compound.

  • Compare the retention times and the MS/MS fragmentation patterns of the unknown peaks in the sample with those of the authentic standards. Confident identification is achieved when both the retention time and the fragmentation pattern match those of the standard.

Understanding Fragmentation Pathways

The differentiation of isomers by tandem mass spectrometry relies on their unique fragmentation patterns. Collision-induced dissociation (CID) of the protonated molecules will lead to characteristic neutral losses and fragment ions.

fragmentation_pathway cluster_fragments Predicted Fragmentation Parent [this compound+H]⁺ m/z 120.0655 Frag1 Loss of NH₃ m/z 103.0549 Parent->Frag1 -17.0265 Da Frag2 Loss of CH₃OH m/z 88.0393 Parent->Frag2 -32.0262 Da Frag3 [CH₂(NH₂)COOH]⁺ m/z 74.0393 Parent->Frag3 Frag4 [CH₃OCH₂]⁺ m/z 45.0335 Parent->Frag4

Predicted fragmentation pathway of protonated this compound.

By carefully comparing the fragmentation spectra, researchers can distinguish between O-methylation and N-methylation, as the position of the methyl group will influence which bonds are preferentially cleaved. For instance, the loss of methanol (CH3OH) is a strong indicator of an O-methylated compound, while the fragmentation pattern of N-methylserine would be dominated by cleavages adjacent to the nitrogen atom.

Conclusion

The unambiguous identification of this compound requires a systematic approach that combines high-resolution chromatography and tandem mass spectrometry. By leveraging differences in retention times and, most importantly, fragmentation patterns, researchers can confidently distinguish it from its isomers and other isobaric compounds. The provided data and protocols serve as a valuable resource for developing and validating analytical methods for the accurate characterization of this and other challenging small molecules.

References

Safety Operating Guide

Prudent Disposal of DL-O-Methylserine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of specialized chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of DL-O-Methylserine, ensuring operational safety and regulatory compliance.

In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adopt a precautionary approach by treating it as hazardous chemical waste. The following procedures are based on best practices for handling specialty chemicals and data from the closely related compound, O-Benzyl-DL-serine.

Core Safety and Handling Precautions

Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment (PPE) is worn. Operations should be carried out in a well-ventilated area, preferably within a chemical fume hood, with an eyewash station and safety shower readily accessible.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Quantitative Data Summary for a Related Compound

The following table summarizes key physical and safety data for O-Benzyl-DL-serine, which can serve as a preliminary reference.

PropertyValueSource(s)
Physical State Solid[1][2]
Appearance White[1][2]
Melting Point 225 °C / 437 °F[1][2]
Molecular Formula C10 H13 N O3[1][2]
Molecular Weight 195.22 g/mol [2]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition None under normal use conditions.[2]

Note: This data is for the related compound O-Benzyl-DL-serine and should be used for guidance only.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound and associated waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams, especially strong acids or bases, to prevent unintended reactions.

  • Containerization:

    • Collect all waste containing this compound, including contaminated consumables such as pipette tips, gloves, and weighing paper, in the designated, sealable, and chemically compatible container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.

    • The storage location should be away from incompatible materials and out of general laboratory traffic.

  • Institutional Disposal Procedure:

    • Adhere to your institution's specific protocols for hazardous waste pickup and disposal.

    • This typically involves contacting the Environmental Health and Safety (EHS) office and providing them with accurate information about the waste contents.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Waste Segregation: Label container 'Hazardous Waste: This compound' B->C D Collect all contaminated materials (solid & liquid waste) in the designated container C->D E Seal the waste container securely D->E F Store container in a designated, well-ventilated, cool, and dry area E->F G Consult Institutional EHS Guidelines F->G H Arrange for Hazardous Waste Pickup with EHS Office G->H I End: Proper Disposal Complete H->I

Caption: Disposal Workflow for this compound.

cluster_0 On-Site Handling cluster_1 External Disposal Preparation Wear PPE Collection Segregate & Containerize Waste Preparation->Collection Interim Storage Secure Designated Area Collection->Interim Storage EHS Coordination Contact EHS Office Interim Storage->EHS Coordination Follow Institutional Protocol Waste Pickup Scheduled Removal EHS Coordination->Waste Pickup

Caption: Logical Relationships in Chemical Waste Disposal.

References

Essential Safety and Operational Guide for Handling DL-O-Methylserine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling DL-O-Methylserine. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 19794-53-7

  • Molecular Formula: C₄H₉NO₃

  • Molecular Weight: 119.12 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] GHS data for the related compound O-Methylserine indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, adherence to the following PPE guidelines is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required. A chemical-resistant apron worn over the lab coat is advised for operations with a higher risk of splashing.
Respiratory Protection Fume Hood / RespiratorAll handling of this compound powder and preparation of solutions should be conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator or higher is required.
Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Keep in an inert atmosphere and at room temperature.[1]

2. Preparation and Handling:

  • All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Avoid generating dust.

  • Ensure an eyewash station and safety shower are readily accessible.

3. In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Minor Spill: For a small spill, carefully scoop the solid material into a labeled waste container. Clean the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste and disposed of in a designated, sealed container.

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general workflow should be followed when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_gather Gather Materials prep_fumehood->prep_gather handle_weigh Weigh this compound prep_gather->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_ppe Doff PPE Correctly cleanup_solid->cleanup_ppe cleanup_liquid->cleanup_ppe

Caption: Experimental workflow for handling this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for handling a chemical spill of this compound.

spill Chemical Spill Occurs assess Assess Spill Size and Immediate Risk spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontrolled minor_ppe Ensure Proper PPE is Worn minor_spill->minor_ppe major_evacuate Evacuate Immediate Area major_spill->major_evacuate minor_contain Contain Spill with Absorbent Material minor_ppe->minor_contain minor_collect Collect Contaminated Material minor_contain->minor_collect minor_dispose Dispose as Hazardous Waste minor_collect->minor_dispose minor_clean Clean and Decontaminate the Area minor_dispose->minor_clean major_alert Alert Supervisor and Contact EHS major_evacuate->major_alert major_secure Secure the Area (Prevent Entry) major_alert->major_secure major_await Await Professional Response Team major_secure->major_await

Caption: Decision tree for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-O-Methylserine
Reactant of Route 2
DL-O-Methylserine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.